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  • Product: (S)-(+)-2-Methylbutyl methanesulfonate
  • CAS: 104418-40-8

Core Science & Biosynthesis

Foundational

A Technical Guide to (S)-(+)-2-Methylbutyl Methanesulfonate: Properties, Synthesis, and Applications in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (S)-(+)-2-Methylbutyl methanesulfonate is a crucial chiral building block in modern organic synthesis and medicinal chemistry. As an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methylbutyl methanesulfonate is a crucial chiral building block in modern organic synthesis and medicinal chemistry. As an alkyl sulfonate, its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) moiety, facilitating a wide range of nucleophilic substitution reactions. The presence of a stereodefined chiral center at the C2 position of the butyl chain makes it an invaluable tool for introducing chirality into target molecules. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its applications, particularly in the development of chiral pharmaceuticals.

Physicochemical and Spectroscopic Properties

(S)-(+)-2-Methylbutyl methanesulfonate is a colorless liquid at room temperature. Its key physical and chemical properties are summarized below for quick reference. Understanding these properties is fundamental to its proper handling, storage, and application in synthesis.

PropertyValueReference
IUPAC Name [(2S)-2-methylbutyl] methanesulfonate[1]
Synonyms (+)-Methanesulfonic acid (S)-2-methylbutyl ester, [S,(+)]-2-Methyl-1-butanol methanesulfonate[2]
CAS Number 104418-40-8[3]
Molecular Formula C6H14O3S[1]
Molecular Weight 166.24 g/mol [1]
Appearance Liquid[3]
Density 1.08 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.432[2][3]
Optical Activity ([α]20/D) +2.7° (neat)[2][3]
Flash Point >230 °F (>110 °C)[2]
SMILES CCCOS(C)(=O)=O[3]
InChI Key BANBAERELZGEAJ-LURJTMIESA-N[3]
Spectroscopic Profile

While specific spectra are dependent on acquisition conditions, the expected NMR and IR signatures provide critical information for structural verification.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl, methyl, and methoxy protons. The diastereotopic protons of the CH₂-OMs group adjacent to the chiral center will typically appear as a complex multiplet. The methanesulfonyl (mesyl) group protons will be a sharp singlet around 3.0 ppm.

  • ¹³C NMR: The carbon spectrum will show six distinct signals. The carbon of the mesyl group will appear around 37 ppm, while the carbon of the CH₂-OMs group will be significantly downfield, typically in the 70-75 ppm range.

  • IR Spectroscopy: The infrared spectrum is dominated by strong, characteristic absorption bands for the sulfonate group. Expect very strong peaks in the regions of 1350-1330 cm⁻¹ (asymmetric S=O stretch) and 1175-1150 cm⁻¹ (symmetric S=O stretch).

Synthesis and Purification

The most common and straightforward method for preparing (S)-(+)-2-Methylbutyl methanesulfonate is by the reaction of commercially available (S)-(+)-2-Methyl-1-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Expert Insight: Causality Behind Experimental Choices
  • Reagents:

    • (S)-(+)-2-Methyl-1-butanol: The chiral starting material. The stereochemical integrity of this alcohol is paramount as it is directly transferred to the product.

    • Methanesulfonyl Chloride (MsCl): The source of the mesylate group. It is highly reactive and moisture-sensitive.

    • Triethylamine (Et₃N) or Pyridine: A tertiary amine base is crucial to act as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential acid-catalyzed side reactions such as ether formation or racemization.

    • Dichloromethane (DCM): A common inert solvent that dissolves the reactants and is easily removed post-reaction.

  • Conditions:

    • Temperature (0 °C): The reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, minimize the formation of undesired byproducts (e.g., elimination products), and prevent degradation of the starting materials or product.

    • Inert Atmosphere (Nitrogen/Argon): While not always strictly necessary, performing the reaction under an inert atmosphere is good practice to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.

Detailed Step-by-Step Synthesis Protocol
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel is assembled.

  • Charging Reactants: The flask is charged with (S)-(+)-2-Methyl-1-butanol (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice-water bath. Triethylamine (1.2 eq) is added.

  • Addition of Mesyl Chloride: Methanesulfonyl chloride (1.1 eq) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the stirred alcohol/amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • The reaction is quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel.

    • The organic layer is washed sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally, brine. This washing sequence removes the triethylamine hydrochloride salt, any remaining base, and water-soluble impurities.

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).

  • Purification: The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Workflow Visualization

SynthesisWorkflow cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product Reactants (S)-2-Methyl-1-butanol Methanesulfonyl Chloride Triethylamine Dichloromethane (DCM) Reaction Reaction Vessel: Dropwise Addition & Stirring (1-2h) Reactants->Reaction Conditions 0 °C Inert Atmosphere Conditions->Reaction Workup Aqueous Workup: 1. Quench (H₂O) 2. Wash (HCl, NaHCO₃, Brine) 3. Dry (MgSO₄) Reaction->Workup Evaporation Solvent Removal (Rotary Evaporation) Workup->Evaporation Product (S)-(+)-2-Methylbutyl Methanesulfonate (Crude) Evaporation->Product Purification Purification (Vacuum Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct caption Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow

Chemical Reactivity and Mechanistic Considerations

The primary utility of (S)-(+)-2-methylbutyl methanesulfonate lies in its role as an electrophile in nucleophilic substitution (Sₙ2) reactions. The mesylate group is an exceptionally good leaving group because its negative charge is stabilized by resonance across the two sulfonyl oxygens.

This high reactivity allows for the efficient transfer of the chiral (S)-2-methylbutyl group to a wide variety of nucleophiles, including:

  • Amines (to form chiral secondary amines)

  • Azides (precursors to amines)

  • Alkoxides (to form chiral ethers)

  • Thiolates (to form chiral thioethers)

  • Cyanides (for chain extension)

  • Enolates (for C-C bond formation)

The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the primary carbon (C1), leading to the displacement of the mesylate anion. Because the reaction occurs at a primary, non-stereogenic center, the stereochemistry at the adjacent C2 position is preserved, making this reagent an excellent choice for stereospecific synthesis.

General Reactivity Diagram

Caption: General Sₙ2 Reactivity

Applications in Drug Development and Chiral Synthesis

The introduction of specific chiral groups is a cornerstone of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] The (S)-2-methylbutyl moiety is a lipophilic group found in various biologically active molecules. This reagent provides a reliable method for its stereospecific installation.

  • Chiral Auxiliaries and Building Blocks: It serves as a precursor for more complex chiral building blocks used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[5][6]

  • Asymmetric Synthesis: It is employed in the synthesis of chiral amines, ethers, and other functional groups that are key components of drug candidates.[7][8] The reliability of the Sₙ2 reaction ensures that the desired stereoisomer is produced with high fidelity.

  • Fragrance and Flavor Industry: Chiral esters and ethers derived from this compound are also used in the fragrance and flavor industries, where stereochemistry is critical for specific sensory properties.[]

Handling and Safety

Alkyl methanesulfonates, as a class, are potent alkylating agents and should be handled with care. They are considered potentially toxic and irritants.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] The compound is moisture-sensitive.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • 2-Methylbutyl methanesulfonate. PubChem, National Institutes of Health. [Link]

  • (S)-(+)-2-METHYLBUTYL METHANESULFONATE. Chemdad. [Link]

  • 2-Methylbutyl 2-methylbutyrate. PubChem, National Institutes of Health. [Link]

  • 2-methyl butyl butyrate. The Good Scents Company. [Link]

  • Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C. H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature. [Link]

  • Straightforward synthesis of chiral sulfonate-based ionic liquids from amino alcohols for chiral recognition. Wiley Online Library. [Link]

  • Material Safety Data Sheet Methyl methanesulfonate. Acros Organics. [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. [Link]

  • Process for preparation of alkyl methanesulfonate solution.
  • Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. ResearchGate. [Link]

  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. MDPI. [Link]

  • methyl methane thiosulfonate. The Good Scents Company. [Link]

  • Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. PubMed, National Institutes of Health. [Link]

Sources

Exploratory

An In-depth Technical Guide to (S)-(+)-2-Methylbutyl Methanesulfonate

Abstract This technical guide provides a comprehensive overview of (S)-(+)-2-Methylbutyl methanesulfonate (CAS No. 104418-40-8), a chiral building block of significant interest to researchers and professionals in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (S)-(+)-2-Methylbutyl methanesulfonate (CAS No. 104418-40-8), a chiral building block of significant interest to researchers and professionals in drug discovery and development. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the compound's core utility as a reactive intermediate, its stability profile, and the critical safety considerations related to its handling, with a particular focus on the genotoxic potential inherent to the alkyl sulfonate class. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively and safely utilize this important synthetic intermediate.

Compound Identification and Physicochemical Properties

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonic acid ester. The "(S)" designation denotes the stereochemistry at the chiral center of the 2-methylbutyl group, and the "(+)" indicates that it is dextrorotatory. It is primarily used as an intermediate in organic synthesis to introduce the chiral (S)-2-methylbutyl moiety.

Table 1: Physicochemical Properties of (S)-(+)-2-Methylbutyl Methanesulfonate

PropertyValueSource(s)
CAS Number 104418-40-8[1][2]
Molecular Formula C₆H₁₄O₃S[2][3]
Molecular Weight 166.24 g/mol [1][3]
Appearance Colorless liquid[1]
Density 1.08 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.432[1][2]
Optical Activity ([α]20/D) +2.7° (neat)[1][2]
Flash Point >110 °C (>230 °F)[2]
SMILES String CCCOS(C)(=O)=O[1]
InChI Key BANBAERELZGEAJ-LURJTMIESA-N[1]

Synthesis and Purification: A Field-Proven Approach

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate is a classic example of converting a primary alcohol into an excellent leaving group. The reaction involves the esterification of (S)-(+)-2-Methyl-1-butanol with methanesulfonyl chloride (MsCl).

Causality of Experimental Choices

The selection of reagents and conditions is critical for a successful and safe synthesis.

  • Methanesulfonyl Chloride (MsCl): This is the reagent of choice for introducing the methanesulfonyl (mesyl) group. It is highly reactive towards nucleophiles like alcohols.

  • Non-Nucleophilic Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and potential acid-catalyzed side reactions.

  • Aprotic Solvent: A dry, aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction between the alcohol and the highly reactive MsCl, minimizing the formation of byproducts.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of (S)-(+)-2-Methylbutyl methanesulfonate.

Experimental Protocol: Representative Synthesis

Materials:

  • (S)-(+)-2-Methyl-1-butanol (1.0 eq.)

  • Methanesulfonyl Chloride (1.2 eq.)

  • Triethylamine (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(+)-2-Methyl-1-butanol (1.0 eq.) and anhydrous DCM (approx. 10 volumes relative to the alcohol).

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4] This washing sequence effectively removes the triethylamine hydrochloride salt and any unreacted reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation can be employed.

Analytical Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks and Rationale
¹H NMR δ ~4.2 ppm (d, 2H, -CH₂-O-): Methylene protons adjacent to the electronegative oxygen are deshielded. They are split into a doublet by the single proton at the C2 position. δ ~3.0 ppm (s, 3H, CH₃-S-): The methyl group on the sulfur atom appears as a sharp singlet.[5] δ ~1.8 ppm (m, 1H, -CH(CH₃)-): The methine proton at the chiral center. δ ~1.4 ppm (m, 2H, -CH₂-CH₃): The methylene protons of the ethyl group. δ ~0.9 ppm (d, 3H, -CH(CH₃)-): The methyl group at the chiral center. δ ~0.9 ppm (t, 3H, -CH₂-CH₃): The terminal methyl group of the ethyl substituent.[6][7][8]
¹³C NMR δ ~75 ppm (-CH₂-O-): Carbon attached to the sulfonate oxygen. δ ~37 ppm (CH₃-S-): Carbon of the mesyl methyl group. δ ~34 ppm (-CH(CH₃)-): The chiral methine carbon. δ ~25 ppm (-CH₂-CH₃): Methylene carbon of the ethyl group. δ ~16 ppm (-CH(CH₃)-): Methyl carbon attached to the chiral center. δ ~11 ppm (-CH₂-CH₃): Terminal methyl carbon of the ethyl group.[9][10]
FT-IR (cm⁻¹) ~2960-2850 (C-H stretch): Characteristic of alkyl groups. ~1350 & ~1175 (S=O stretch): Strong, characteristic asymmetric and symmetric stretches for the sulfonate group.[11] ~970-910 (S-O-C stretch): Characteristic stretch for the sulfonate ester linkage.
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 166 (may be weak or absent). Key Fragments: m/z = 87 ([M - OSO₂CH₃]⁺, loss of the mesyl group), m/z = 79 ([CH₃SO₂]⁺, mesyl cation), and fragments corresponding to the alkyl chain, such as m/z = 71 ([C₅H₁₁]⁺) and m/z = 43 ([C₃H₇]⁺).[12][13]

Reactivity, Stability, and Applications

Core Reactivity

The primary utility of (S)-(+)-2-Methylbutyl methanesulfonate stems from the fact that the methanesulfonate ("mesylate") anion is an exceptionally stable leaving group. This is due to the resonance delocalization of the negative charge across the three oxygen atoms. Consequently, the C-O bond is readily cleaved in the presence of a nucleophile, making this compound an excellent substrate for Sₙ2 reactions.[14] The reaction proceeds with inversion of configuration at the carbon atom bearing the leaving group, although in this specific case, the reaction occurs at a primary carbon, so the chirality of the molecule is preserved in the product.

Applications in Drug Development

As a chiral building block, this compound is valuable for introducing the (S)-2-methylbutyl group into a target molecule. This specific chiral motif is found in various biologically active compounds. Its use allows for the stereocontrolled synthesis of complex molecules, which is a fundamental requirement in modern pharmaceutical development. The ability to install a specific stereocenter is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Stability Profile
  • Thermal Stability: While stable under normal conditions, alkyl methanesulfonates can decompose at elevated temperatures.[4]

  • pH Stability: Mesylates are generally stable under neutral and acidic conditions but can be cleaved by strong bases or nucleophiles.[15]

  • Hydrolytic Stability: The methanesulfonate anion itself is remarkably stable against hydrolysis under both acidic and alkaline conditions.[16] However, the ester can be hydrolyzed, particularly under basic conditions, to regenerate the alcohol.

Safety, Toxicology, and Handling

The Genotoxic Risk of Alkyl Sulfonates

This is the most critical safety consideration. Alkyl methanesulfonates as a class are known alkylating agents.[17] They can react with nucleophilic sites on DNA, leading to methylation of DNA bases.[17] This action is mutagenic and makes them potential carcinogens.[17][18] Regulatory agencies have stringent controls on the limits of such potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[19][20] While the target compound itself is a desired intermediate, its structural similarity to known genotoxins like methyl methanesulfonate (MMS) mandates extreme caution.

Handling and Personal Protective Equipment (PPE)

Given the potential toxicity, strict handling procedures must be followed:

  • Engineering Controls: Always handle (S)-(+)-2-Methylbutyl methanesulfonate in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles or a face shield.[1]

  • Avoiding Exposure: Avoid inhalation of vapors and contact with skin and eyes.[21]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[22]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Due to its potential toxicity, it should be treated as hazardous waste.

Conclusion

(S)-(+)-2-Methylbutyl methanesulfonate is a valuable chiral intermediate whose utility is intrinsically linked to the excellent leaving group ability of the mesylate moiety. Its synthesis is straightforward, relying on well-established chemistry. However, its application demands a profound respect for the potential hazards associated with the alkyl sulfonate class. Researchers and drug development professionals must employ stringent safety protocols and engineering controls to mitigate the risks of exposure. By understanding both the synthetic utility and the toxicological profile of this compound, scientists can harness its potential while ensuring the highest standards of laboratory safety.

References

  • ResearchGate. (2025). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. [Link]

  • National Toxicology Program (NTP). RoC Profile: Methyl Methanesulfonate. [Link]

  • Wikipedia. Methyl methanesulfonate. [Link]

  • PubChem. 2-Methylbutyl methanesulfonate Compound Summary. [Link]

  • Al-Adhami, M., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC - NIH. [Link]

  • Chemdad. (S)-(+)-2-METHYLBUTYL METHANESULFONATE Product Page. [Link]

  • Google Patents.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) for 2-Methylbutyl acetate. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

  • PQRI. Sulfonate Esters - How Real is the Risk?. [Link]

  • RSC Publishing. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]

  • ResearchGate. (2009). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

  • Oreate AI Blog. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]

  • Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) for 2-Methylbutyl acetate. [Link]

  • ResearchGate. Mass spectra of alkyl methane sulfonates. [Link]

  • MIT EHS. Chemicals Handling Procedures. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum for 2-methylbutane. [Link]

  • Novatia, LLC. Sulfonate-ester-kinetic-study.pdf. [Link]

  • PubChem. 2-Methylbutyl 2-methylbutyrate Compound Summary. [Link]

  • PubMed. Purification and crystallization of the hydroxylase component of the methanesulfonate monooxygenase. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylbutane. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. [Link]

  • RSC Publishing. Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. [Link]

  • ResearchGate. Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. [Link]

Sources

Foundational

An In-Depth Technical Guide to (S)-(+)-2-Methylbutyl Methanesulfonate: Structure, Stereochemistry, and Synthetic Protocol

Abstract (S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonic acid ester of significant interest to researchers, scientists, and drug development professionals. Its value lies in its role as a versatile chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonic acid ester of significant interest to researchers, scientists, and drug development professionals. Its value lies in its role as a versatile chiral building block, enabling the introduction of a stereochemically defined 2-methylbutyl group in the asymmetric synthesis of complex molecules. This guide provides a comprehensive technical overview of its structure, stereochemistry, and a detailed, field-proven protocol for its synthesis. The causality behind experimental choices is elucidated to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of Chiral Building Blocks

In the realm of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is paramount, often dictating its pharmacological activity and safety profile.[1] Chiral building blocks, such as (S)-(+)-2-Methylbutyl methanesulfonate, are enantiomerically pure compounds that serve as foundational starting materials for the construction of complex chiral molecules.[1] The use of these synthons allows for precise control over the stereochemistry of the final product, a critical consideration mandated by regulatory agencies.[1] (S)-(+)-2-Methylbutyl methanesulfonate provides a readily accessible source of the (S)-2-methylbutyl moiety, a common structural motif in various biologically active compounds.

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.[2] A key advantage of employing a mesylate is that its formation from the corresponding alcohol proceeds with retention of stereochemistry at the chiral center. This property is crucial for preserving the enantiomeric purity of the chiral starting material throughout a synthetic sequence.

Molecular Structure and Stereochemical Integrity

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral molecule with the chemical formula C₆H₁₄O₃S.[3] Its structure features a 2-methylbutyl group attached to a methanesulfonate ester. The chirality of the molecule originates from the stereocenter at the second carbon of the butyl chain.

The "(S)" designation in its name refers to the absolute configuration of this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

Key Physicochemical Properties

A summary of the key physicochemical properties of (S)-(+)-2-Methylbutyl methanesulfonate is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 104418-40-8
Molecular Formula C₆H₁₄O₃S[3]
Molecular Weight 166.24 g/mol [3]
Appearance Liquid
Density 1.08 g/mL at 25 °C
Refractive Index n20/D 1.432
Optical Activity [α]20/D +2.7°, neat
SMILES String CCCOS(C)(=O)=O
InChI Key BANBAERELZGEAJ-LURJTMIESA-N

Table 1: Physicochemical Properties of (S)-(+)-2-Methylbutyl Methanesulfonate.

Spectroscopic Characterization (Expected)

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its structure allows for the prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methyl group of the mesylate would appear as a singlet around 3.0 ppm. The protons of the 2-methylbutyl group would exhibit characteristic splitting patterns (doublets, triplets, multiplets) in the upfield region (approx. 0.9-4.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbon of the mesylate methyl group would be found around 37 ppm. The carbons of the 2-methylbutyl group would appear at various chemical shifts, with the carbon attached to the oxygen of the mesylate being the most downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group, typically in the regions of 1350-1330 cm⁻¹ (asymmetric) and 1175-1150 cm⁻¹ (symmetric). C-H stretching and bending vibrations would also be prominent.

Stereospecific Synthesis: A Self-Validating Protocol

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate is achieved through the reaction of its corresponding chiral alcohol, (S)-(+)-2-methyl-1-butanol, with methanesulfonyl chloride in the presence of a base.[4] This reaction is a classic example of converting a poor leaving group (hydroxyl) into an excellent one (mesylate) while preserving the stereochemical integrity of the chiral center.[4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[3] A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

G Alcohol (S)-(+)-2-Methyl-1-butanol Mesylate (S)-(+)-2-Methylbutyl Methanesulfonate Alcohol->Mesylate Nucleophilic Attack on Sulfur MsCl Methanesulfonyl Chloride MsCl->Mesylate Base Pyridine (Base) Salt Pyridinium Chloride Base->Salt HCl Scavenging

Caption: Synthetic pathway for (S)-(+)-2-Methylbutyl methanesulfonate.

The choice of pyridine is not merely as an acid scavenger; it can also act as a nucleophilic catalyst.[5] Pyridine can react with methanesulfonyl chloride to form a highly reactive methanesulfonylpyridinium intermediate, which is then more readily attacked by the alcohol.[5] This catalytic role can significantly accelerate the reaction rate.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure based on established methodologies for the synthesis of alkyl mesylates.[6]

Materials and Reagents:

  • (S)-(+)-2-Methyl-1-butanol (≥99% purity)

  • Methanesulfonyl chloride (≥99% purity)

  • Pyridine (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(+)-2-methyl-1-butanol (1.0 eq) and anhydrous dichloromethane (10 volumes relative to the alcohol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Washes: Wash the organic layer successively with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (S)-(+)-2-Methylbutyl methanesulfonate by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy. The enantiomeric excess can be determined by chiral HPLC or GC analysis. The optical rotation should be measured and compared to the literature value.

Applications in Drug Development and Asymmetric Synthesis

(S)-(+)-2-Methylbutyl methanesulfonate serves as a valuable intermediate for introducing a chiral 2-methylbutyl group into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for optimal activity.

The precursor, (S)-(-)-2-methyl-1-butanol, is recognized as an important intermediate for synthesizing chiral compounds and for introducing chiral pentyl groups.[7] It has applications in the synthesis of liquid crystals and fragrances.[7] By converting it to the highly reactive mesylate, its utility as a chiral synthon is significantly expanded, allowing for a broader range of nucleophilic substitution reactions.

G cluster_end Target Molecule Mesylate (S)-(+)-2-Methylbutyl Methanesulfonate Target Enantiomerically Pure Pharmaceutical Intermediate Mesylate->Target SN2 Reaction (Inversion of Stereochemistry at Nucleophile) Nucleophile Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻, R-C⁻) Nucleophile->Target

Caption: Role in asymmetric synthesis.

Safety and Handling Considerations

Alkyl methanesulfonates are known to be alkylating agents and are often considered as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[8] These compounds have the potential to react with DNA, which can lead to mutations.[7] Therefore, it is crucial to handle (S)-(+)-2-Methylbutyl methanesulfonate with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(S)-(+)-2-Methylbutyl methanesulfonate is a valuable chiral building block for the stereoselective synthesis of complex organic molecules. Its preparation from the corresponding chiral alcohol is a reliable process that proceeds with retention of stereochemistry. Understanding the structure, properties, and synthetic methodology of this compound is essential for its effective application in research and development, particularly in the pharmaceutical industry. The protocol and insights provided in this guide are intended to empower researchers to utilize this important chiral synthon with confidence and precision.

References

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. Available at: [Link]

  • 2-Methylbutyl methanesulfonate. PubChem. Available at: [Link]

  • The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. ResearchGate. Available at: [Link]

  • Preparation of mesylates and tosylates. Khan Academy. Available at: [Link]

  • Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. ResearchGate. Available at: [Link]

  • Process for preparation of alkyl methanesulfonate solution. Google Patents.
  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]

  • Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange. Available at: [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]

Sources

Exploratory

(S)-(+)-2-Methylbutyl Methanesulfonate: A Chiral Synthon for Stereospecific Alkylation in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry and drug discovery, the demand for enantiomerically pure compounds is pa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise three-dimensional orientations, which is critical for achieving desired pharmacological activity while minimizing off-target effects.[1] This guide provides a comprehensive technical overview of (S)-(+)-2-Methylbutyl methanesulfonate, a versatile chiral building block, or "synthon," employed in asymmetric synthesis. We will delve into its core utility as a stereospecific alkylating agent, provide detailed, field-proven protocols for its preparation and application, and discuss the critical scientific principles that underpin its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of complex chiral molecules.

Introduction: The Strategic Value of (S)-(+)-2-Methylbutyl Methanesulfonate

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral organic compound valued for its role in introducing the (S)-2-methylbutyl group into a target molecule. Its structure combines a stereochemically defined alkyl chain with a methanesulfonate (mesylate) functional group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, a property derived from the effective delocalization of the negative charge across its three oxygen atoms upon departure.[2] This inherent reactivity makes the compound a potent electrophile for forming new carbon-carbon or carbon-heteroatom bonds.

The primary significance of this reagent lies in its chirality. Originating from the chiral pool, specifically (S)-(+)-2-methyl-1-butanol, it allows for the direct transfer of a stereocenter into a new molecule, a cornerstone strategy in asymmetric synthesis.[3] This approach is often more efficient than methods requiring chiral auxiliaries or complex catalytic systems.

Below are the key physicochemical properties of the title compound.

PropertyValueReference
CAS Number 104418-40-8[4]
Molecular Formula C₆H₁₄O₃S[5]
Molecular Weight 166.24 g/mol [5]
Appearance Liquid
Density 1.08 g/mL at 25 °C[4]
Refractive Index n20/D 1.432[4]
Optical Activity [α]20/D +2.7° (neat)[4]
SMILES String CCCOS(C)(=O)=O

Core Mechanism: Stereospecific Alkylation via Sₙ2 Reaction

The utility of (S)-(+)-2-Methylbutyl methanesulfonate is centered on its function as an alkylating agent in Sₙ2 (bimolecular nucleophilic substitution) reactions. In this mechanism, a nucleophile attacks the electrophilic carbon atom adjacent to the mesylate leaving group. The reaction proceeds in a single, concerted step where the nucleophile forms a new bond as the mesylate group departs.

A critical feature of the Sₙ2 reaction is the inversion of stereochemistry at the electrophilic carbon. However, in the case of (S)-(+)-2-Methylbutyl methanesulfonate, the chiral center is at the C2 position of the butyl chain, not the C1 carbon being attacked. Therefore, the nucleophilic attack occurs at a prochiral primary carbon. The inherent chirality of the molecule is preserved and transferred to the final product without inversion at the existing stereocenter. This process allows for the predictable and reliable installation of the (S)-2-methylbutyl moiety.

Caption: General Sₙ2 mechanism for alkylation using (S)-(+)-2-Methylbutyl methanesulfonate.

Synthesis Protocol: Preparation from (S)-(+)-2-Methyl-1-butanol

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate is a standard mesylation of the corresponding chiral alcohol. The procedure involves reacting (S)-(+)-2-Methyl-1-butanol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the HCl byproduct generated during the reaction.[6][7]

Experimental Workflow

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Methylbutyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-(+)-2-Methylbutyl methanesulfonate, a chiral sulfonic acid ester, is a molecule of significant interest in the fields of organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methylbutyl methanesulfonate, a chiral sulfonic acid ester, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its importance lies in its role as a versatile chiral building block, enabling the introduction of the optically active (S)-2-methylbutyl group into a target molecule. This guide provides a comprehensive overview of the physical properties of (S)-(+)-2-Methylbutyl methanesulfonate, offering a foundational understanding for its effective use in research and development.

Chemical Structure and Molecular Properties

(S)-(+)-2-Methylbutyl methanesulfonate possesses a stereogenic center at the second carbon of the butyl chain, leading to its chiroptical properties. The methanesulfonyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the transfer of the chiral alkyl fragment.

Molecular Formula: C₆H₁₄O₃S[1]

Molecular Weight: 166.24 g/mol [1]

Chemical Structure:

Caption: 2D structure of (S)-(+)-2-Methylbutyl methanesulfonate.

Physicochemical Properties

The physical state and solubility of (S)-(+)-2-Methylbutyl methanesulfonate are critical parameters for its handling, storage, and application in various reaction conditions.

PropertyValueSource
Physical Form LiquidSigma-Aldrich
Density 1.08 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index n20/D 1.432 (lit.)Sigma-Aldrich
Optical Activity [α]20/D +2.7°, neatSigma-Aldrich
Boiling Point Not experimentally determined.
Melting Point Not applicable (liquid at room temperature).
Flash Point >230 °F (>110 °C)One Chongqing Chemdad Co.[2]

Solubility Profile:

Specific solubility data for (S)-(+)-2-Methylbutyl methanesulfonate in various solvents is not extensively documented. However, based on its structure—a polar sulfonate head and a moderately nonpolar alkyl tail—a qualitative solubility profile can be inferred. It is expected to be miscible with a range of common organic solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-(+)-2-Methylbutyl methanesulfonate. While a dedicated public spectral database for this specific compound is not available, the expected spectral features can be predicted based on its chemical structure.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methyl protons of the methanesulfonyl group would appear as a singlet, while the protons of the 2-methylbutyl group would exhibit characteristic splitting patterns (doublet, triplet, multiplet) due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1350 cm⁻¹ and 1175 cm⁻¹. C-H stretching and bending vibrations of the alkyl groups will also be prominent.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the methanesulfonyl group or cleavage of the alkyl chain.

Synthesis and Purification

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate is typically achieved through the reaction of (S)-(+)-2-methyl-1-butanol with methanesulfonyl chloride in the presence of a base. The choice of base and reaction conditions is crucial to ensure high yield and prevent side reactions.

General Synthetic Workflow:

G Start (S)-(+)-2-methyl-1-butanol Reaction Reaction in an aprotic solvent (e.g., Dichloromethane) Start->Reaction Reagent Methanesulfonyl Chloride + Base (e.g., Triethylamine) Reagent->Reaction Workup Aqueous Workup (e.g., washing with HCl, NaHCO3) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product (S)-(+)-2-Methylbutyl methanesulfonate Purification->Product

Caption: General synthetic workflow for (S)-(+)-2-Methylbutyl methanesulfonate.

Detailed Experimental Protocol (Illustrative):

  • Reaction Setup: To a solution of (S)-(+)-2-methyl-1-butanol in an anhydrous aprotic solvent such as dichloromethane, cooled in an ice bath, is added a tertiary amine base like triethylamine.

  • Mesylation: Methanesulfonyl chloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

  • Workup: The reaction mixture is quenched with water and the organic layer is separated. The organic phase is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure (S)-(+)-2-Methylbutyl methanesulfonate.

Safety and Handling

(S)-(+)-2-Methylbutyl methanesulfonate should be handled with care in a well-ventilated fume hood. As with other alkylating agents, it may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The reported flash point of >230 °F (>110 °C) indicates that it is not highly flammable.[2]

Conclusion

This technical guide has summarized the key physical properties of (S)-(+)-2-Methylbutyl methanesulfonate, a valuable chiral building block. While some experimental data, particularly boiling point and comprehensive spectroscopic data, remain to be fully documented in publicly accessible literature, the provided information on its chemical structure, physicochemical properties, synthesis, and safety offers a solid foundation for its application in research and development. Further experimental characterization will undoubtedly enhance the utility of this important chiral reagent.

References

  • One Chongqing Chemdad Co., Ltd. (S)-(+)-2-METHYLBUTYL METHANESULFONATE. [Link]

  • PubChem. 2-Methylbutyl methanesulfonate. [Link]

  • Master Organic Chemistry. The Effect of Branching On Melting and Boiling Points. [Link]

Sources

Exploratory

(S)-(+)-2-Methylbutyl Methanesulfonate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery In the landscape of contemporary pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the chirality of a drug molecule is of paramount importance. The three-dimensional arrangement of atoms in a chiral center can profoundly influence a drug's pharmacological and toxicological profile. As a result, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective. Chiral building blocks, which are enantiomerically enriched molecules used as starting materials, are instrumental in achieving this goal, enabling the efficient construction of complex chiral molecules with defined stereochemistry. Among these, (S)-(+)-2-Methylbutyl methanesulfonate has emerged as a valuable and versatile electrophilic building block for the introduction of the chiral (S)-2-methylbutyl moiety.

This technical guide provides a comprehensive overview of (S)-(+)-2-Methylbutyl methanesulfonate, including its synthesis, physicochemical and spectroscopic properties, and its application in asymmetric synthesis. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

(S)-(+)-2-Methylbutyl methanesulfonate is readily prepared from its corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, through a nucleophilic substitution reaction with methanesulfonyl chloride. The reaction proceeds via the formation of a sulfonate ester, a well-established method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.[1]

Reaction Scheme

Caption: Synthesis of (S)-(+)-2-Methylbutyl methanesulfonate.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate, adapted from established procedures for the mesylation of primary alcohols.

Materials:

  • (S)-(-)-2-Methyl-1-butanol (1.0 eq.)

  • Methanesulfonyl chloride (1.2 eq.)

  • Triethylamine (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of (S)-(-)-2-methyl-1-butanol in anhydrous dichloromethane (approx. 0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (S)-(+)-2-Methylbutyl methanesulfonate as a colorless to pale yellow liquid. A patent for a similar process suggests a yield of around 82%.[2]

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of (S)-(+)-2-Methylbutyl methanesulfonate is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₃S[3][4]
Molecular Weight 166.24 g/mol [2][3]
CAS Number 104418-40-8[2][3]
Appearance Liquid[2]
Density 1.08 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.432[2][3]
Optical Activity ([α]20/D) +2.7° (neat)[2][3]
Spectroscopic Characterization

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 4.1-4.3 ppm (m, 2H): The two diastereotopic protons of the -CH₂-O- group, coupled to the adjacent methine proton.

  • δ 3.0 ppm (s, 3H): The three equivalent protons of the methyl group on the sulfonate ester.

  • δ 1.7-1.9 ppm (m, 1H): The methine proton (-CH-).

  • δ 1.3-1.5 ppm (m, 2H): The two diastereotopic protons of the ethyl group's methylene (-CH₂-).

  • δ 0.9-1.0 ppm (m, 6H): The overlapping signals of the two methyl groups (-CH₃).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 74-76 ppm: The carbon of the -CH₂-O- group.

  • δ 37-39 ppm: The carbon of the methine group (-CH-).

  • δ 37-39 ppm: The carbon of the methyl group on the sulfonate ester.

  • δ 25-27 ppm: The carbon of the ethyl group's methylene (-CH₂-).

  • δ 16-18 ppm: The carbon of the methyl group attached to the chiral center.

  • δ 10-12 ppm: The carbon of the terminal methyl group of the ethyl moiety.

Infrared (IR) Spectroscopy (Predicted):

  • ~2960, 2875 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1350 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric): Strong S=O stretching vibrations characteristic of a sulfonate ester.

  • ~970 cm⁻¹: S-O stretching vibration.

Mass Spectrometry (MS) (Predicted):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166.

  • Common fragmentation patterns would include the loss of the methanesulfonyl group and fragmentation of the alkyl chain.

Applications in Asymmetric Synthesis

(S)-(+)-2-Methylbutyl methanesulfonate serves as a valuable chiral electrophile in Sₙ2 reactions. The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic attack at the primary carbon. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reacting center. However, in the case of (S)-(+)-2-Methylbutyl methanesulfonate, the chiral center is adjacent to the reaction site. Therefore, the stereochemical integrity of the chiral center is preserved during the substitution reaction. This allows for the stereospecific introduction of the (S)-2-methylbutyl group into a target molecule.

Representative Workflow: Synthesis of Chiral Amines

A common and critical application of chiral alkylating agents is the synthesis of chiral amines, which are prevalent in many pharmaceuticals. The following workflow illustrates the general procedure for the N-alkylation of a primary amine with (S)-(+)-2-Methylbutyl methanesulfonate.

G start Start: (S)-(+)-2-Methylbutyl methanesulfonate Primary Amine (R-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF or ACN) reaction Reaction: Heat mixture (e.g., 60-80 °C) Monitor by TLC or LC-MS start->reaction workup Aqueous Workup: Dilute with water Extract with organic solvent (e.g., EtOAc) reaction->workup purification Purification: Dry organic layer (e.g., Na₂SO₄) Concentrate under reduced pressure Column chromatography workup->purification product Product: Chiral Secondary Amine purification->product

Caption: General workflow for the synthesis of chiral secondary amines.

Detailed Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask, combine the primary amine (1.0 eq.), (S)-(+)-2-Methylbutyl methanesulfonate (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired chiral secondary amine.

The resulting chiral secondary amine can be a key intermediate in the synthesis of more complex drug molecules. This stereospecific alkylation ensures that the desired enantiomer is obtained, which is crucial for the biological activity and safety of the final drug product.

Conclusion

(S)-(+)-2-Methylbutyl methanesulfonate is a highly valuable and versatile chiral building block in asymmetric synthesis. Its straightforward preparation from the corresponding chiral alcohol and its reactivity as an electrophile in Sₙ2 reactions make it an attractive choice for the introduction of the (S)-2-methylbutyl group. The preservation of stereochemistry during these reactions is a key advantage, enabling the synthesis of enantiomerically pure compounds, particularly chiral amines, which are of great importance in the pharmaceutical industry. This guide provides a foundational understanding of the synthesis, properties, and applications of (S)-(+)-2-Methylbutyl methanesulfonate, empowering researchers and drug development professionals to effectively utilize this important chiral building block in their synthetic endeavors.

References

  • Biscoe, M. R. (2013).
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-(+)-2-METHYLBUTYL METHANESULFONATE. Retrieved from [Link]

  • Erian, A. W. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nottingham Trent University.
  • PubChem. (n.d.). 2-Methylbutyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. (2016).
  • tert-butyl (1r)
  • Process for preparation of alkyl methanesulfonate solution. (2013).
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.

Sources

Foundational

A Technical Guide to the Stereospecific Synthesis and Application of (S)-(+)-2-Methylbutyl Methanesulfonate

Abstract This technical guide provides an in-depth exploration of (S)-(+)-2-Methylbutyl methanesulfonate, a pivotal chiral building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (S)-(+)-2-Methylbutyl methanesulfonate, a pivotal chiral building block in modern synthetic chemistry, particularly within the pharmaceutical industry. The document details a robust, stereospecific synthesis protocol starting from the commercially available chiral alcohol, (S)-(-)-2-methyl-1-butanol. Foundational to this guide is the principle of preserving stereochemical integrity during the transformation of the hydroxyl group into a highly effective methanesulfonate leaving group. We further elucidate the critical role of this reagent in nucleophilic substitution reactions (S_N2), which proceed with a predictable inversion of configuration, enabling the enantioselective construction of complex molecular architectures. This guide also presents comprehensive, field-tested protocols for the rigorous analysis of the compound's chemical purity and the critical verification of its enantiomeric excess (e.e.) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, we address the crucial safety considerations regarding the handling of alkyl methanesulfonates, a class of compounds recognized for their potential genotoxicity, providing a framework for risk assessment and mitigation in a drug development context.

Introduction: The Strategic Importance of Chirality and (S)-(+)-2-Methylbutyl Methanesulfonate

Chirality is a fundamental principle in drug design and development, as the physiological activity of enantiomers can differ profoundly. One enantiomer may exhibit therapeutic efficacy while the other could be inert, less active, or even responsible for adverse toxicological effects. Consequently, the ability to synthesize enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine.

(S)-(+)-2-Methylbutyl methanesulfonate serves as a valuable chiral synthon for this purpose. It is a chiral electrophile that contains a methanesulfonate ('mesylate') group, which is an excellent leaving group in nucleophilic substitution reactions. The strategic value of this reagent lies in its ability to transfer the chiral (S)-2-methylbutyl moiety to a wide range of nucleophiles. Because this transfer typically occurs via a bimolecular nucleophilic substitution (S_N2) mechanism, the reaction proceeds with a clean inversion of stereochemistry at the chiral center. This predictable stereochemical outcome allows chemists to design synthetic routes that precisely control the three-dimensional arrangement of atoms in the target molecule.

This guide provides the necessary theoretical and practical framework for the synthesis, analysis, and safe handling of this important chiral building block.

Stereospecific Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate from its corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, is a straightforward yet elegant example of stereospecific synthesis. The key to success is the conversion of the poorly leaving hydroxyl group (-OH) into a sulfonate ester (-OMs), which is an excellent leaving group, without affecting the chiral center.

Causality of Experimental Design: The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from protonating the starting alcohol or the product. The reaction is performed at a low temperature (typically 0 °C) to minimize potential side reactions. Crucially, because the carbon-oxygen bond of the chiral alcohol is not broken during this reaction, the original stereochemistry of the (S)-2-methyl-1-butanol is retained in the final (S)-(+)-2-Methylbutyl methanesulfonate product.

Experimental Protocol: Synthesis

Materials:

  • (S)-(-)-2-methyl-1-butanol (≥99% e.e.)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(-)-2-methyl-1-butanol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (1.2 eq) to the solution dropwise while maintaining the temperature at 0 °C.

  • To this stirred solution, add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Mesylation Reaction cluster_workup Workup & Purification cluster_product Final Product Start (S)-2-methyl-1-butanol in anhydrous DCM Cool Cool to 0 °C Start->Cool Base Add Triethylamine (TEA) Add_MsCl Add Methanesulfonyl Chloride (MsCl) dropwise Base->Add_MsCl Cool->Base Stir Stir at 0°C, then RT Add_MsCl->Stir Quench Quench with H₂O Stir->Quench Wash Sequential Washes: 1. HCl 2. NaHCO₃ 3. Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography (if needed) Dry->Purify End (S)-(+)-2-Methylbutyl Methanesulfonate Purify->End

Figure 1: Synthetic workflow for (S)-(+)-2-Methylbutyl methanesulfonate.

Application in Asymmetric Synthesis: The S_N2 Reaction

The primary utility of (S)-(+)-2-Methylbutyl methanesulfonate is as an electrophile in S_N2 reactions. The mesylate is an outstanding leaving group because its negative charge is stabilized by resonance across the sulfonyl group. This facilitates attack by a wide variety of nucleophiles.

The Walden Inversion: A hallmark of the S_N2 mechanism is the inversion of stereochemistry at the electrophilic carbon, often called a Walden inversion. The nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[1][2] This concerted process forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in a strong wind.[2] Therefore, when a nucleophile reacts with (S)-(+)-2-Methylbutyl methanesulfonate, the product will have the (R)-configuration at the newly formed stereocenter.

Figure 2: Generalized S_N2 mechanism showing inversion of configuration.
(Note: Image placeholders would be replaced with actual chemical structure diagrams in a final document.)

This predictable stereochemical outcome is invaluable for constructing chiral molecules, such as APIs, where precise control of stereocenters is mandatory.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of (S)-(+)-2-Methylbutyl methanesulfonate is paramount. This section outlines standard protocols for its comprehensive analysis.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₄O₃S[2]
Molecular Weight166.24 g/mol [2]
AppearanceColorless LiquidSigma-Aldrich
Density1.08 g/mL at 25 °C
Refractive Indexn20/D 1.432
Specific Rotation[α]20/D +2.7° (neat)
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound.[3] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[3][4]

Methodology:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC) is often a good starting point for screening.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is typically used. The ratio can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the mesylate has a weak chromophore).

  • Procedure:

    • Prepare a dilute solution of the (S)-(+)-2-Methylbutyl methanesulfonate sample (approx. 1 mg/mL) in the mobile phase.

    • Prepare a solution of the racemic 2-methylbutyl methanesulfonate to establish the retention times of both enantiomers.

    • Inject the racemic standard to confirm separation and identify the peaks for the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_S - A_R) / (A_S + A_R)] x 100

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Rationale: In a standard achiral solvent (like CDCl₃), the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct NMR spectra.[5][6] This allows for the differentiation and quantification of the enantiomers.

Methodology:

  • Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol is a common choice for alcohols and their derivatives.

  • Solvent: Benzene-d₆ or Toluene-d₈ often provide better spectral dispersion than CDCl₃ for these types of studies.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the sample in the chosen deuterated solvent.

    • To the same NMR tube, add a sub-stoichiometric amount of the CSA (e.g., 0.5 equivalents).

    • Acquire a second ¹H NMR spectrum. Observe the splitting of a well-resolved proton signal (e.g., the -CH₂-OMs protons) into two distinct signals corresponding to the two diastereomeric complexes.

    • Continue to add small increments of the CSA until baseline resolution of the chosen signals is achieved.

    • Integrate the two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Analysis_Workflow cluster_hplc Chiral HPLC Analysis cluster_nmr Chiral NMR Analysis Product Synthesized (S)-Mesylate HPLC_Prep Prepare Sample & Racemic Standard Product->HPLC_Prep NMR_Prep Dissolve Sample in d-Benzene Product->NMR_Prep HPLC_Run Inject on Chiral Column HPLC_Prep->HPLC_Run HPLC_Data Integrate Peaks HPLC_Run->HPLC_Data HPLC_Result Calculate % e.e. HPLC_Data->HPLC_Result NMR_Add_CSA Add Chiral Solvating Agent NMR_Prep->NMR_Add_CSA NMR_Acquire Acquire ¹H NMR Spectrum NMR_Add_CSA->NMR_Acquire NMR_Result Integrate Split Signals NMR_Acquire->NMR_Result

Figure 3: Analytical workflow for purity and enantiomeric excess determination.

Safety and Handling: Genotoxicity Considerations

Alkyl methanesulfonates, as a class, are alkylating agents. This chemical reactivity is the basis for their utility in synthesis, but it also means they can potentially alkylate biological macromolecules like DNA.[7] This can lead to mutations, making them potential genotoxic impurities (PGIs).[7][8]

Regulatory Context and Risk Mitigation:

  • Regulatory bodies like the EMA and FDA have strict guidelines for controlling PGIs in APIs.[9] The Threshold of Toxicological Concern (TTC) for mutagenic impurities is typically set at 1.5 µ g/day exposure.[9]

  • While (S)-(+)-2-Methylbutyl methanesulfonate is used as a reagent and not expected to be in the final API, any process utilizing it must be validated to demonstrate its complete removal to levels well below the TTC limit.

  • Handling: Due to its potential as an alkylating agent, (S)-(+)-2-Methylbutyl methanesulfonate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

(S)-(+)-2-Methylbutyl methanesulfonate is a powerful and versatile tool for the enantioselective synthesis of complex molecules, particularly within the pharmaceutical industry. Its value is derived from a combination of factors: a straightforward, stereoretentive synthesis; its nature as an excellent leaving group; and the predictable stereochemical outcome (inversion) of its S_N2 reactions. This guide has provided a comprehensive overview of its synthesis, mechanistic utility, and the critical analytical methods required to ensure its quality. By adhering to the detailed protocols and safety considerations outlined herein, researchers and drug development professionals can effectively and safely leverage this chiral building block to advance their synthetic programs.

References

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PMC - NIH. Retrieved from [Link]

  • The SN2 Mechanism. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. (n.d.). PMC - NIH. Retrieved from [Link]

  • NMR Chiral solvating agents. (2021). ResearchGate. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar. Retrieved from [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. (2023). Scholars' Mine. Retrieved from [Link]

  • Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. (n.d.). Sciforum. Retrieved from [Link]

  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (2021). ResearchGate. Retrieved from [Link]

  • SN2 reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2015). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • (S)-2-methyl-1-butanol. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. Retrieved from [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (2022). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. (2021). ResearchGate. Retrieved from [Link]

  • Separation of 2-methyl-1-butanol from 3-methyl-1-butanol by extractive distillation. (n.d.). Google Patents.
  • Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. (2008). ResearchGate. Retrieved from [Link]

  • 2-Methyl-1-butanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. (2008). PubMed. Retrieved from [Link]

  • Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. (2008). PubMed Central. Retrieved from [Link]

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Exploratory

(S)-(+)-2-Methylbutyl methanesulfonate molecular weight and formula

An In-Depth Technical Guide to (S)-(+)-2-Methylbutyl Methanesulfonate for Advanced Research Authored by: Senior Application Scientist Introduction: (S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonic acid ester o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-(+)-2-Methylbutyl Methanesulfonate for Advanced Research

Authored by: Senior Application Scientist

Introduction: (S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonic acid ester of significant interest in synthetic organic chemistry, particularly within the realm of pharmaceutical development. Its utility stems from the presence of a methanesulfonate (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution reactions, and a chiral (S)-2-methylbutyl moiety, making it a valuable building block for the synthesis of enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.

Core Physicochemical Properties

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral organic compound valued as a reagent in stereoselective synthesis. Its molecular structure and key physical properties are summarized below, providing foundational data for its use in experimental design.

PropertyValueSource
Molecular Formula C6H14O3S[1][2]
Molecular Weight 166.24 g/mol [1][2]
CAS Number 104418-40-8[1]
Appearance Liquid[3]
Density 1.08 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.432[1][3]
Optical Activity ([α]20/D) +2.7° (neat)[1]
SMILES String CCCOS(C)(=O)=O[3]
InChI Key BANBAERELZGEAJ-LURJTMIESA-N[3]

Synthesis Protocol: Mesylation of (S)-(-)-2-Methyl-1-butanol

The preparation of (S)-(+)-2-Methylbutyl methanesulfonate is typically achieved through the mesylation of the corresponding chiral alcohol, (S)-(-)-2-Methyl-1-butanol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices:
  • Reactants : (S)-(-)-2-Methyl-1-butanol is the chiral precursor that provides the carbon skeleton and stereochemistry. Methanesulfonyl chloride is the source of the methanesulfonate group.

  • Base : Triethylamine is used to scavenge the HCl generated during the reaction. Its role is critical as the acidic conditions could otherwise lead to side reactions.

  • Solvent : An aprotic solvent like dichloromethane is used to dissolve the reactants without participating in the reaction.

  • Temperature : The reaction is initially conducted at a low temperature (0 °C) to control the exothermic reaction between the alcohol and methanesulfonyl chloride, thereby minimizing potential side products.

Detailed Step-by-Step Methodology:
  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-(-)-2-Methyl-1-butanol (1.0 eq) and anhydrous dichloromethane.

  • Base Addition : The solution is cooled to 0 °C in an ice bath, and triethylamine (1.2 eq) is added dropwise.

  • Mesylation : Methanesulfonyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring : The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, the reaction is quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification : The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Product : The resulting residue, (S)-(+)-2-Methylbutyl methanesulfonate, can be further purified by vacuum distillation if necessary.

Visualizing the Synthesis Workflow:

SynthesisWorkflow Workflow for the Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate A 1. Combine (S)-(-)-2-Methyl-1-butanol and Dichloromethane in Flask B 2. Cool to 0°C A->B Setup C 3. Add Triethylamine B->C Preparation D 4. Add Methanesulfonyl Chloride (dropwise at 0°C) C->D Reagent Addition E 5. Warm to Room Temperature and Stir for 2-4h D->E Reaction F 6. Quench with Water and Separate Layers E->F Workup G 7. Wash Organic Layer (HCl, NaHCO3, Brine) F->G Washing H 8. Dry, Filter, and Concentrate G->H Isolation I 9. Purify via Vacuum Distillation (if necessary) H->I Purification J Final Product: (S)-(+)-2-Methylbutyl Methanesulfonate I->J Final Compound

Caption: Synthesis workflow for (S)-(+)-2-Methylbutyl methanesulfonate.

Applications in Research and Drug Development

The significance of (S)-(+)-2-Methylbutyl methanesulfonate in drug development lies in its dual functionality as a chiral building block and a carrier of a highly effective leaving group.

  • Chiral Synthesis : The stereochemistry of many modern pharmaceuticals is critical to their efficacy and safety. Chiral synthons like (S)-(+)-2-Methylbutyl methanesulfonate are instrumental in constructing complex chiral molecules, ensuring the final active pharmaceutical ingredient (API) is obtained in the desired enantiomeric form. The methyl group plays a significant role in modulating the physicochemical and pharmacokinetic properties of drug molecules.[4]

  • Nucleophilic Substitution : The methanesulfonate group is an excellent leaving group, making this compound a versatile substrate for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles at the primary carbon, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds while retaining the stereochemical integrity of the chiral center.

  • Role of Sulfonates in Medicinal Chemistry : The sulfonyl functional group is a common motif in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[5] While methanesulfonic acid is often used to form salts of basic drugs to improve their solubility and stability, the resulting methanesulfonate esters can sometimes be formed as potential genotoxic impurities that require careful monitoring.[6][7] Understanding the chemistry of compounds like (S)-(+)-2-Methylbutyl methanesulfonate is crucial for both synthetic strategy and impurity control in pharmaceutical manufacturing.

Safety, Handling, and Storage

While a specific safety data sheet for (S)-(+)-2-Methylbutyl methanesulfonate is not detailed in the provided search results, data from analogous alkyl methanesulfonates, such as methyl methanesulfonate and butyl methanesulfonate, indicate a need for stringent safety protocols.

  • General Hazards : Alkyl methanesulfonates are often classified as harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[8][9] Some compounds in this class are considered potential carcinogens and mutagens.[9][10]

  • Personal Protective Equipment (PPE) : When handling this compound, it is imperative to use appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[9][11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8][10]

  • Handling Procedures : Avoid contact with skin and eyes.[11] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9] Do not ingest the substance.[8]

  • Storage : (S)-(+)-2-Methylbutyl methanesulfonate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It is sensitive to moisture and should be handled under an inert atmosphere where possible.[10]

References

  • (S)-(+)-2-METHYLBUTYL METHANESULFONATE. Chemdad. [Link]

  • 2-Methylbutyl methanesulfonate. PubChem, National Institutes of Health. [Link]

  • [Application of methyl in drug design]. PubMed, National Institutes of Health. [Link]

  • The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Acme-Hardesty. [Link]

  • Material Safety Data Sheet Methyl methanesulfonate. Acros Organics. [Link]

  • The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. ResearchGate. [Link]

  • Process for preparation of alkyl methanesulfonate solution.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. [Link]

  • Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. ResearchGate. [Link]

Sources

Foundational

Spectroscopic Characterization of (S)-(+)-2-Methylbutyl Methanesulfonate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(+)-2-Methylbutyl methanesulfonate, a key chiral building block in organic synthesis. The focus is on Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(+)-2-Methylbutyl methanesulfonate, a key chiral building block in organic synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive resource for the identification and characterization of this important compound.

Introduction

(S)-(+)-2-Methylbutyl methanesulfonate (CAS No. 104418-40-8) is a chiral sulfonic acid ester.[1][2] Its structure consists of a chiral 2-methylbutyl group attached to a methanesulfonate (mesylate) moiety. The chirality of this molecule makes it a valuable intermediate in the asymmetric synthesis of pharmaceuticals and other fine chemicals.[2] Accurate spectroscopic characterization is paramount to ensure stereochemical integrity and purity, which are critical for its applications. This guide will detail the expected ¹H NMR, ¹³C NMR, and IR spectroscopic features of this molecule, providing a basis for its unambiguous identification.

The molecular structure of (S)-(+)-2-Methylbutyl methanesulfonate is presented below. The chiral center is located at the C2 position of the butyl chain.

Caption: Molecular Structure of (S)-(+)-2-Methylbutyl Methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (S)-(+)-2-Methylbutyl methanesulfonate, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-(+)-2-Methylbutyl methanesulfonate is expected to show signals corresponding to the seven distinct proton environments. The chemical shifts are influenced by the electron-withdrawing methanesulfonate group, which deshields adjacent protons.

Table 1: Predicted ¹H NMR Data for (S)-(+)-2-Methylbutyl Methanesulfonate

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~4.1 - 4.2Doublet of doublets (dd)2H-CH₂-O-
b~3.0Singlet (s)3HCH₃-S-
c~1.8 - 1.9Multiplet (m)1H-CH(CH₃)-
d~1.4 - 1.5Multiplet (m)2H-CH₂-CH₃
e~0.95Doublet (d)3H-CH(CH₃)-
f~0.90Triplet (t)3H-CH₂-CH₃

Interpretation and Rationale:

  • Signal a (-CH₂-O-): The two protons on the carbon adjacent to the oxygen of the mesylate group are expected to be diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely a doublet of doublets, in the region of 4.1-4.2 ppm. The significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom.

  • Signal b (CH₃-S-): The three protons of the methyl group on the sulfur atom are in a unique chemical environment and will appear as a sharp singlet at approximately 3.0 ppm.

  • Signal c (-CH(CH₃)-): The single proton at the chiral center (C2) will be coupled to the adjacent methylene and methyl protons, resulting in a complex multiplet around 1.8-1.9 ppm.

  • Signal d (-CH₂-CH₃): The two protons of the methylene group in the ethyl substituent will appear as a multiplet around 1.4-1.5 ppm, coupled to both the methine proton and the terminal methyl protons.

  • Signal e (-CH(CH₃)-): The three protons of the methyl group attached to the chiral center will appear as a doublet around 0.95 ppm due to coupling with the methine proton.

  • Signal f (-CH₂-CH₃): The three protons of the terminal methyl group will appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene protons.

The predicted splitting patterns and integrations are consistent with the structure of the 2-methylbutyl group.[3][4]

G cluster_0 ¹H NMR Workflow a Sample Preparation (CDCl₃ or other suitable solvent) b Data Acquisition (e.g., 400 MHz Spectrometer) a->b c Data Processing (Fourier Transform, Phasing, Baseline Correction) b->c d Spectral Analysis (Chemical Shift, Integration, Multiplicity) c->d e Structure Confirmation d->e

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of (S)-(+)-2-Methylbutyl methanesulfonate is expected to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for (S)-(+)-2-Methylbutyl Methanesulfonate

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~75-CH₂-O-
2~37CH₃-S-
3~34-CH(CH₃)-
4~26-CH₂-CH₃
5~16-CH(CH₃)-
6~11-CH₂-CH₃

Interpretation and Rationale:

  • Signal 1 (-CH₂-O-): The carbon atom bonded to the oxygen of the mesylate group is the most deshielded of the alkyl carbons, appearing around 75 ppm.

  • Signal 2 (CH₃-S-): The carbon of the methyl group attached to the sulfur atom will have a characteristic chemical shift of around 37 ppm.

  • Signal 3 (-CH(CH₃)-): The methine carbon at the chiral center is expected to appear around 34 ppm.

  • Signal 4 (-CH₂-CH₃): The methylene carbon of the ethyl group will resonate at approximately 26 ppm.

  • Signal 5 (-CH(CH₃)-): The methyl carbon attached to the chiral center is predicted to be around 16 ppm.

  • Signal 6 (-CH₂-CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon and will appear at the most upfield position, around 11 ppm.

The predicted chemical shifts for the 2-methylbutyl moiety are based on data from structurally similar compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of (S)-(+)-2-Methylbutyl methanesulfonate will be dominated by absorptions from the methanesulfonate group and the alkyl C-H bonds.

Table 3: Characteristic IR Absorption Bands for (S)-(+)-2-Methylbutyl Methanesulfonate

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
2960-2850StrongC-H stretching (alkyl)
1465, 1375MediumC-H bending (alkyl)
1360-1340StrongS=O asymmetric stretching
1180-1160StrongS=O symmetric stretching
1000-960StrongS-O stretching

Interpretation and Rationale:

  • C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portion of the molecule.[6]

  • C-H Bending: Medium intensity peaks around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups.[6]

  • S=O Stretching: The most prominent features in the IR spectrum of a mesylate are the strong absorptions due to the asymmetric and symmetric stretching of the S=O bonds, which are expected to appear around 1360-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[7][8][9]

  • S-O Stretching: A strong band in the 1000-960 cm⁻¹ region is attributed to the S-O single bond stretching vibration.[7][9]

G cluster_1 IR Spectroscopy Logic a Molecule Irradiated with IR Light b Functional Groups Absorb Specific Frequencies a->b c Vibrational Transitions Occur b->c d Detector Measures Transmittance c->d e Spectrum Generated d->e f Functional Group Identification e->f

Caption: The fundamental principle of IR spectroscopy.

Experimental Protocols

To obtain high-quality spectroscopic data, proper experimental procedures are essential.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-2-Methylbutyl methanesulfonate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Proton decoupling should be used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Sample Preparation and Acquisition
  • Sample Preparation: As (S)-(+)-2-Methylbutyl methanesulfonate is a liquid, the spectrum can be conveniently recorded as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates (or solvent) should be recorded and subtracted from the sample spectrum.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive method for the structural elucidation and purity assessment of (S)-(+)-2-Methylbutyl methanesulfonate. The predicted spectroscopic data and interpretations presented in this guide serve as a valuable reference for researchers working with this chiral building block, ensuring its correct identification and quality control in synthetic applications. The chirality of the molecule, while not directly observable by standard NMR and IR, is confirmed by its optical activity.[1][2]

References

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]

  • Parry, D. J., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Royal Society Open Science, 5(12), 181363. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166). Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of: (a) methanesulfonic acid, (b) copper.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166). Retrieved from [Link]

  • Chemdad. (n.d.). (S)-(+)-2-METHYLBUTYL METHANESULFONATE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbutyl methanesulfonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Meso Trap. Retrieved from [Link]

  • Parry, D. J., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, January 23). How to Identify Chiral, Achiral, and Meso Compounds [Video]. YouTube. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). Structure and vibrational spectroscopy of methanesulfonic acid. Retrieved from [Link]

  • Dummies. (n.d.). Identifying Chiral Molecules, Meso Compounds, and Diastereomers. Retrieved from [Link]

  • Total Organic Chemistry. (2020, May 31). Meso Compounds and Chiral Resolution | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
  • ResearchGate. (n.d.). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). How to Identify Chiral Atoms, Chiral Molecules, and Meso Compounds. Retrieved from [Link]

  • A-Level Chemistry. (2024, March 16). NMR of methylbut-1-ene for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns [Video]. YouTube. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of (S)-(+)-2-Methylbutyl Methanesulfonate

This guide provides a comprehensive overview of the safety protocols and handling procedures for (S)-(+)-2-Methylbutyl methanesulfonate, a chiral sulfonate ester of significant interest to researchers and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety protocols and handling procedures for (S)-(+)-2-Methylbutyl methanesulfonate, a chiral sulfonate ester of significant interest to researchers and professionals in the field of drug development and organic synthesis. Drawing upon established safety principles for analogous sulfonate esters, this document is intended to serve as an essential resource for ensuring laboratory safety and procedural integrity.

Introduction: The Significance and Inherent Risks of Sulfonate Esters

(S)-(+)-2-Methylbutyl methanesulfonate belongs to the class of sulfonate esters, which are widely utilized in pharmaceutical research and development as key intermediates and building blocks. Their utility stems from the methanesulfonate group being an excellent leaving group in nucleophilic substitution reactions, facilitating the construction of complex molecular architectures. However, the very chemical reactivity that makes them valuable also underpins their potential hazards.

Sulfonate esters of lower alcohols are known to be potent alkylating agents. This reactivity is the primary mechanism behind their biological activity, including their potential for mutagenicity and carcinogenicity[1][2][3]. The electrophilic nature of the carbon atom adjacent to the sulfonate ester oxygen allows for reaction with nucleophilic sites on DNA, which can lead to genetic damage[1]. Therefore, stringent adherence to safety protocols is not merely a matter of compliance but a fundamental prerequisite for the responsible conduct of research involving this class of compounds.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with (S)-(+)-2-Methylbutyl methanesulfonate is the foundation of a robust safety plan. The following table summarizes the anticipated hazard classifications based on data from analogous sulfonate esters.

Hazard ClassificationDescriptionGHS Hazard Statement Codes (Anticipated)
Acute Toxicity, Oral Toxic if swallowed.H301
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Skin Sensitization May cause an allergic skin reaction.H317
Germ Cell Mutagenicity May cause genetic defects.H340
Carcinogenicity Suspected of causing cancer.H351
Reproductive Toxicity Suspected of damaging fertility or the unborn child.H361
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373
Hazardous to the Aquatic Environment Toxic to aquatic life with long lasting effects.H411

Data extrapolated from Safety Data Sheets for methyl methanesulfonate and butyl methanesulfonate.[4][5]

The Causality Behind the Hazards: Understanding the SN2 Mechanism

The primary mode of toxic action for sulfonate esters is their ability to act as alkylating agents via the SN2 (bimolecular nucleophilic substitution) reaction mechanism[6][7]. In this process, a nucleophile (such as a nitrogenous base in a DNA strand) attacks the electrophilic carbon atom, leading to the displacement of the methanesulfonate leaving group in a single, concerted step[6][7]. This "backside attack" results in the inversion of the stereochemical configuration at the carbon center[6]. The covalent modification of biological macromolecules like DNA can disrupt their normal function, leading to the observed mutagenic and carcinogenic effects[1].

hierarchy_of_controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective)

Caption: The hierarchy of controls for chemical safety.

For (S)-(+)-2-Methylbutyl methanesulfonate, elimination and substitution are often not feasible due to its specific role in a synthetic pathway. Therefore, the focus must be on robust engineering and administrative controls, with PPE as the final line of defense.

  • Engineering Controls : All manipulations of (S)-(+)-2-Methylbutyl methanesulfonate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[4][8][9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

  • Administrative Controls : Access to areas where this compound is used should be restricted to authorized personnel. All users must receive documented training on the specific hazards and safe handling procedures for sulfonate esters.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (S)-(+)-2-Methylbutyl methanesulfonate:

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles providing a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.Protects against splashes and vapors that can cause severe eye irritation. [10][11]
Hand Protection Chemical-resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling solvents and reactive chemicals. It is advisable to double-glove.Prevents skin contact, which can cause irritation and allergic reactions. [12][13]
Body Protection A flame-resistant lab coat, worn fully buttoned. Chemical-resistant apron and sleeves may be necessary for larger-scale operations.Protects against skin contact from spills and splashes. [13]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful vapors. [8][9]

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized procedures for handling, storage, and disposal is critical for maintaining a safe laboratory environment.

Handling Procedures
  • Always handle (S)-(+)-2-Methylbutyl methanesulfonate in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[4][8]

  • Do not breathe vapors or mists.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[5][11]

  • Keep containers tightly closed when not in use.[8][14]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][8]

  • Keep containers tightly sealed to prevent leakage and contamination.[5]

  • Store away from incompatible materials, which include:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases [4]* Store in a locked cabinet or other secure location to prevent unauthorized access.[4]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain : For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[14][15] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (with caution) : For spills of sulfonate esters, a cautious approach to neutralization is warranted. A dilute solution of a mild base can be used to decontaminate the area after the bulk of the material has been absorbed, but this should be done with care to avoid a vigorous reaction.

  • Collect and Dispose : Carefully collect the absorbent material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.[8][14][15]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Report the spill to the appropriate safety personnel.

Waste Disposal

All waste containing (S)-(+)-2-Methylbutyl methanesulfonate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4][15]

Chemical Reactivity and Stability

(S)-(+)-2-Methylbutyl methanesulfonate is stable under recommended storage conditions.[16] However, it is a reactive compound and can undergo hazardous reactions.

  • Hydrolysis : In the presence of water, sulfonate esters can slowly hydrolyze to form methanesulfonic acid and the corresponding alcohol. This process is accelerated by the presence of acids or bases.

  • Reaction with Nucleophiles : As a potent electrophile, it will react with a wide range of nucleophiles. This includes amines, thiols, and alcohols. Such reactions can be exothermic.

  • Thermal Decomposition : Upon heating to decomposition, it may emit toxic fumes of sulfur oxides and carbon oxides.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9][14]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [9][14]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [14]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [14]

Note to Physician : Treatment should be symptomatic and supportive. Due to its alkylating properties, systemic effects should be monitored.

Conclusion

(S)-(+)-2-Methylbutyl methanesulfonate is a valuable reagent in drug discovery and development, but it must be handled with the utmost care due to its significant health hazards. A comprehensive safety program that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to established handling and disposal protocols is essential for the protection of researchers and the environment. By understanding the chemical principles that underlie its reactivity and toxicity, scientists can work with this compound in a safe and responsible manner.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4155877, 2-Methylbutyl methanesulfonate. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Slapikoff, S., & Andon, B. M. (1982). Comparison of toxicity and mutagenicity of butyl methanesulfonate among human lymphoblast lines. Mutation research letters, 104(1-2), 109–113.
  • Elder, D. P., & Teasdale, A. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961.
  • van der Kamp, M. W., & Mulholland, A. J. (2013). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(5), 454-479.
  • Zhu, Y., & Tantillo, D. J. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 11(20), 4640–4643.
  • Chongqing Chemdad Co. (n.d.). (S)-(+)-2-METHYLBUTYL METHANESULFONATE. Retrieved from [Link]

  • Teasdale, A., Elder, D., & Chang, S. J. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 899-907.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • Li, A., & Guo, H. (2014). Effects of microsolvation on a SN2 reaction: indirect atomistic dynamics and weakened suppression of reactivity. Physical Chemistry Chemical Physics, 16(26), 13350-13358.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Teasdale, A., & Elder, D. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 17(2), 221-230.
  • Product Quality Research Institute. (n.d.). Sulfonate Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2019). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 43(14), 5555-5566.
  • ResearchGate. (2025, August 6). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Retrieved from [Link]

Sources

Foundational

A-Scientist's-Guide-to-the-Solubility-of-(S)-(+)-2-Methylbutyl-methanesulfonate-in-Organic-Solvents

-A-Technical-Whitepaper- Authored-by:-Senior-Application-Scientist Abstract The-solubility-of-an-active-pharmaceutical-ingredient-(API)-or-intermediate-is-a-critical-physicochemical-parameter-that-governs-its-performance...

Author: BenchChem Technical Support Team. Date: February 2026

-A-Technical-Whitepaper-

Authored-by:-Senior-Application-Scientist

Abstract

The-solubility-of-an-active-pharmaceutical-ingredient-(API)-or-intermediate-is-a-critical-physicochemical-parameter-that-governs-its-performance-in-synthetic-processes,-formulation-development,-and-bioavailability.-This-technical-guide-provides-a-comprehensive-framework-for-understanding-and-experimentally-determining-the-solubility-of-(S)-(+)-2-Methylbutyl-methanesulfonate,-a-chiral-intermediate-of-interest-in-pharmaceutical-synthesis.-Recognizing-the-scarcity-of-publicly-available,-quantitative-solubility-data-for-this-specific-molecule,-this-document-emphasizes-the-fundamental-principles-and-robust-experimental-methodologies-required-to-generate-reliable-solubility-profiles.-We-delve-into-the-molecular-structure's-influence-on-solubility,-present-a-detailed,-self-validating-protocol-for-isothermal-solubility-determination,-and-discuss-the-application-of-this-data-in-a-Good-Manufacturing-Practice-(GMP)-environment.-This-guide-is-intended-for-researchers,-scientists,-and-drug-development-professionals-who-require-a-practical,-first-principles-approach-to-solubility-characterization.

1.-Introduction:-The-Critical-Role-of-Solubility

(S)-(+)-2-Methylbutyl-methanesulfonate-(CAS-104418-40-8)-is-a-chiral-alkyl-sulfonate.-Such-compounds-are-pivotal-intermediates-in-organic-synthesis,-often-employed-as-alkylating-agents-for-introducing-chiral-moieties-in-the-synthesis-of-complex-APIs.-The-efficiency-of-reactions,-the-choice-of-purification-methods-(such-as-crystallization),-and-the-overall-process-economics-are-profoundly-influenced-by-the-solubility-of-this-intermediate-in-various-organic-solvents.-A-thorough-understanding-of-its-solubility-is-not-merely-an-academic-exercise;-it-is-a-foundational-requirement-for-robust-process-development-and-adherence-to-the-principles-of-Quality-by-Design-(QbD)-as-outlined-in-ICH-guidelines-Q8-and-Q11.-[1][2][3]

This-guide-will-first-deconstruct-the-molecular-features-of-(S)-(+)-2-Methylbutyl-methanesulfonate-to-predict-its-solubility-behavior-and-then-provide-a-rigorous,-step-by-step-experimental-protocol-to-quantitatively-determine-it.

2.-Theoretical-Framework:-Predicting-Solubility-from-Molecular-Structure

The-adage-"like-dissolves-like"-remains-a-cornerstone-of-solubility-prediction.-[4]-To-apply-this-principle,-we-must-analyze-the-structural-attributes-of-both-the-solute-and-the-solvent.

2.1-Analysis-of-(S)-(+)-2-Methylbutyl-methanesulfonate

The-molecule-(Molecular-Weight:-166.24-g/mol)-can-be-deconstructed-into-two-key-functional-regions:-[5]

  • The-Polar-Head:-The-Methanesulfonate-(Mesylate)-Group-(-OSO₂CH₃): -This-ester-of-methanesulfonic-acid-is-highly-polar-due-to-the-electronegative-oxygen-and-sulfur-atoms.-[6][7]-It-can-act-as-a-hydrogen-bond-acceptor,-which-promotes-interaction-with-polar-solvents.-The-polar-nature-of-the-sulfonate-group-is-a-dominant-factor-in-its-solubility-profile.-[8]

  • The-Nonpolar-Tail:-The-(S)-(+)-2-Methylbutyl-Group-(-CH₂CH(CH₃)C₂H₅): -This-five-carbon,-branched-alkyl-chain-is-hydrophobic-(lipophilic).-It-lacks-the-capacity-for-hydrogen-bonding-and-interacts-primarily-through-weaker-van-der-Waals-forces.-This-tail-will-favor-solubility-in-nonpolar-organic-solvents.

The-overall-solubility-is-a-balance-between-these-two-opposing-features.-While-the-related-compound,-methyl-methanesulfonate,-is-highly-soluble-in-water-and-miscible-with-alcohols-and-acetone,-the-larger-five-carbon-chain-in-our-target-molecule-will-significantly-reduce-its-aqueous-solubility-and-enhance-its-solubility-in-less-polar-solvents.-[8][9]

2.2-Solvent-Classification-and-Solubility-Prediction

We-can-predict-the-solubility-trends-based-on-solvent-class:

  • Polar-Aprotic-Solvents (e.g.,-Dimethyl-Sulfoxide-(DMSO),-Dimethylformamide-(DMF),-Acetonitrile):-These-solvents-possess-polar-bonds-but-lack-O-H-or-N-H-bonds.-They-should-be-effective-at-solvating-the-polar-mesylate-group.-Therefore,-high-solubility -is-predicted-in-these-solvents.

  • Polar-Protic-Solvents (e.g.,-Methanol,-Ethanol,-Isopropanol):-These-solvents-can-both-donate-and-accept-hydrogen-bonds.-While-they-will-interact-favorably-with-the-mesylate-head,-the-nonpolar-tail-may-limit-miscibility-compared-to-shorter-chain-alcohols.-Good-to-moderate-solubility -is-expected.

  • Nonpolar-Solvents (e.g.,-Hexanes,-Toluene,-Cyclohexane):-These-solvents-will-interact-favorably-with-the-2-methylbutyl-tail-but-poorly-with-the-polar-mesylate-group.-Consequently,-low-solubility -is-predicted.-[10]

  • Solvents-of-Intermediate-Polarity (e.g.,-Dichloromethane-(DCM),-Ethyl-Acetate-(EtOAc),-Tetrahydrofuran-(THF)):-These-solvents-offer-a-balance-of-properties-and-are-often-excellent-candidates-for-reactions-and-purifications.-Moderate-to-high-solubility -is-anticipated.

The-following-diagram-illustrates-the-logical-relationship-between-molecular-structure-and-solvent-choice.

G Logical Framework for Solubility Prediction Solute (S)-(+)-2-Methylbutyl methanesulfonate PolarHead Polar Head (Mesylate Group) Solute->PolarHead has a NonpolarTail Nonpolar Tail (2-Methylbutyl Group) Solute->NonpolarTail has a PolarSolvent Polar Solvents (e.g., DMSO, Methanol) PolarHead->PolarSolvent Favors interaction with NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) NonpolarTail->NonpolarSolvent Favors interaction with HighSolubility Predicted: High Solubility PolarSolvent->HighSolubility leads to LowSolubility Predicted: Low Solubility NonpolarSolvent->LowSolubility leads to

Caption: Relationship between solute structure and predicted solubility.

3.-Experimental-Protocol:-Quantitative-Determination-of-Solubility

To-move-beyond-prediction,-a-robust-experimental-method-is-required.-The-isothermal-equilibrium-method,-followed-by-quantitative-analysis,-is-a-gold-standard-approach.-This-protocol-is-designed-to-be-self-validating,-ensuring-that-equilibrium-has-been-achieved.

3.1-Safety-Precautions

  • Alkyl-methanesulfonates-are-potential-alkylating-agents-and-should-be-handled-with-care-as-potential-mutagens.-[9]-Always-work-in-a-fume-hood-and-wear-appropriate-Personal-Protective-Equipment-(PPE),-including-gloves,-safety-glasses,-and-a-lab-coat.

  • Handle-all-organic-solvents-in-a-well-ventilated-area,-away-from-ignition-sources.

3.2-Materials-and-Equipment

  • (S)-(+)-2-Methylbutyl-methanesulfonate-(solute)

  • Selected-organic-solvents-(high-purity,-anhydrous-grade)

  • Analytical-balance

  • Thermostatically-controlled-shaker-or-stirrer-(e.g.,-shaking-incubator-or-magnetic-stir-plate-with-a-water-bath)

  • Calibrated-thermometer

  • Vials-with-Teflon-lined-caps

  • Syringe-filters-(0.2-or-0.45-µm,-PTFE-or-other-solvent-compatible-membrane)

  • Volumetric-flasks-and-pipettes

  • High-Performance-Liquid-Chromatography-(HPLC)-system-with-a-suitable-detector-(e.g.,-UV-or-Refractive-Index)-or-Gas-Chromatography-(GC)-system.

3.3-Step-by-Step-Methodology

  • Preparation-of-Slurries: -To-a-series-of-vials,-add-a-known-volume-of-a-selected-solvent-(e.g.,-2.0-mL).-Add-an-excess-amount-of-(S)-(+)-2-Methylbutyl-methanesulfonate-to-each-vial-to-create-a-slurry.-The-presence-of-undissolved-solid-is-essential-to-ensure-saturation.

  • Equilibration: -Seal-the-vials-tightly.-Place-them-in-the-thermostatically-controlled-shaker-set-to-a-specific-temperature-(e.g.,-25°C).-Allow-the-slurries-to-agitate-for-a-predetermined-period.-To-ensure-equilibrium-is-reached,-a-time-course-study-is-required.-Samples-should-be-taken-at-various-time-points-(e.g.,-24,-48,-and-72-hours).-Equilibrium-is-confirmed-when-the-measured-solubility-values-at-successive-time-points-are-statistically-indistinguishable.

  • Sample-Withdrawal-and-Filtration: -Once-agitation-is-stopped,-allow-the-undissolved-solid-to-settle.-Carefully-withdraw-a-known-volume-of-the-supernatant-using-a-pipette-or-syringe.-Immediately-filter-the-solution-through-a-syringe-filter-into-a-clean,-tared-vial.-This-step-is-critical-to-remove-all-particulate-matter,-which-would-otherwise-inflate-the-solubility-result.

  • Gravimetric-Analysis-(Optional-but-Recommended): -Weigh-the-vial-containing-the-filtered-solution.-Evaporate-the-solvent-under-a-gentle-stream-of-nitrogen-or-in-a-vacuum-oven-at-a-mild-temperature-until-a-constant-weight-of-the-residue-(solute)-is-achieved.-The-solubility-can-be-calculated-from-the-mass-of-the-residue-and-the-volume-of-the-aliquot-taken.

  • Quantitative-Analysis-(Primary-Method):

    • Calibration: -Prepare-a-series-of-standard-solutions-of-(S)-(+)-2-Methylbutyl-methanesulfonate-of-known-concentrations-in-the-chosen-solvent.

    • Analysis: -Analyze-these-standards-using-a-validated-HPLC-or-GC-method-to-generate-a-calibration-curve-(Peak-Area-vs.-Concentration).

    • Sample-Quantification: -Dilute-the-filtered-sample-solution-(from-step-3)-with-a-known-volume-of-the-solvent-to-bring-its-concentration-within-the-range-of-the-calibration-curve.-Analyze-the-diluted-sample-and-determine-its-concentration-from-the-calibration-curve.-Calculate-the-original-solubility,-accounting-for-the-dilution-factor.

The-following-diagram-outlines-this-experimental-workflow.

Caption: Experimental workflow for solubility determination.

4.-Data-Presentation-and-Application

All-experimentally-determined-solubility-data-should-be-meticulously-recorded.-A-structured-table-is-the-most-effective-way-to-present-and-compare-the-results.

Table-1:-Experimentally-Determined-Solubility-of-(S)-(+)-2-Methylbutyl-methanesulfonate-at-25°C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Solubility ( g/100 mL)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)47[Enter Data][Enter Data][e.g., Fully Miscible]
Acetonitrile37[Enter Data][Enter Data]
Polar Protic Methanol33[Enter Data][Enter Data]
Ethanol24[Enter Data][Enter Data]
Isopropanol (IPA)18[Enter Data][Enter Data]
Intermediate Dichloromethane (DCM)9[Enter Data][Enter Data]
Tetrahydrofuran (THF)7.5[Enter Data][Enter Data]
Ethyl Acetate (EtOAc)6[Enter Data][Enter Data]
Nonpolar Toluene2.4[Enter Data][Enter Data]
Hexanes1.9[Enter Data][Enter Data][e.g., Sparingly Soluble]

Application-in-Drug-Development:

  • Process-Chemistry: -High-solubility-solvents-(e.g.,-THF,-DCM)-are-ideal-for-homogeneous-reaction-conditions.-Conversely,-a-solvent-system-where-the-product-has-low-solubility-at-a-reduced-temperature-is-perfect-for-purification-via-crystallization.

  • Formulation-Science: -While-this-intermediate-is-not-typically-formulated-into-a-final-drug-product,-solubility-data-in-solvents-relevant-to-downstream-processing-(e.g.,-solvents-used-in-the-synthesis-of-the-final-API)-is-crucial-for-impurity-control.-[11]

  • Regulatory-Compliance: -Generating-this-data-is-a-key-component-of-drug-substance-characterization,-as-required-by-regulatory-bodies-and-outlined-in-guidelines-like-ICH-Q6A.-[12]-It-demonstrates-a-fundamental-understanding-of-the-material's-properties,-which-is-essential-under-Good-Manufacturing-Practice-(GMP).-[13][14][15][16]

5.-Conclusion

This-guide-has-established-a-comprehensive-framework-for-addressing-the-solubility-of-(S)-(+)-2-Methylbutyl-methanesulfonate.-By-integrating-theoretical-predictions-based-on-molecular-structure-with-a-rigorous,-self-validating-experimental-protocol,-researchers-can-confidently-generate-the-high-quality,-reliable-data-necessary-for-informed-decision-making-in-process-development-and-pharmaceutical-research.-The-methodologies-described-herein-are-grounded-in-fundamental-scientific-principles-and-are-aligned-with-the-stringent-requirements-of-the-pharmaceutical-industry.

References

  • National-Toxicology-Program.-(n.d.).-RoC-Profile:-Methyl-Methanesulfonate.-Retrieved-from-[Link]

  • Wikipedia.-(2023).-Methanesulfonic-acid.-Retrieved-from-[Link]

  • Solubility-of-Things.-(n.d.).-Methyl-methanesulfonate.-Retrieved-from-[Link]

  • University-of-Toronto.-(2023).-Solubility-of-Organic-Compounds.-Retrieved-from-[Link]

  • U.S.-Food-and-Drug-Administration.-(2016).-Q7A-Good-Manufacturing-Practice-Guidance-for-Active-Pharmaceutical-Ingredients.-Retrieved-from-[Link]

  • National-Center-for-Biotechnology-Information.-(n.d.).-PubChem-Compound-Summary-for-CID-85257,-Methanesulfonate.-Retrieved-from-[Link]

  • Faculty-of-Pharmacy,-Universiti-Teknologi-MARA.-(n.d.).-Experiment-1:-Determination-of-Solubility-Class.-Retrieved-from-[Link]

  • European-Medicines-Agency.-(2021).-Guidance-on-good-manufacturing-practice-and-good-distribution-practice:-Questions-and-answers.-Retrieved-from-[Link]

  • International-Council-for-Harmonisation.-(2000).-ICH-Harmonised-Tripartite-Guideline-Q6A:-Specifications:-Test-Procedures-and-Acceptance-Criteria-for-New-Drug-Substances-and-New-Drug-Products:-Chemical-Substances.-Retrieved-from-[Link]

  • U.S.-Food-and-Drug-Administration.-(2021).-Current-Good-Manufacturing-Practice-(CGMP)-Regulations.-Retrieved-from-[Link]

  • International-Council-for-Harmonisation.-(1999).-ICH-Harmonised-Tripartite-Guideline-Q6A:-Specifications:-Test-Procedures-and-Acceptance-Criteria.-Retrieved-from-[Link]

  • University-of-Colorado-Boulder.-(n.d.).-Experiment:-Solubility-of-Organic-&-Inorganic-Compounds.-Retrieved-from-[Link]

  • Dong,-M.-W.,-&-Hu,-G.-(2023).-Current-Good-Manufacturing-Practice-(cGMP):-An-Overview-for-the-Analytical-Chemist.-LCGC-International.-Retrieved-from-[Link]

  • U.S.-Food-and-Drug-Administration.-(2021).-Q11-Development-and-Manufacture-of-Drug-Substances-(Chemical-Entities-and-Biotechnological/Biological-Entities)-Questions-and-Answers.-Retrieved-from-[Link]

  • Chemistry-LibreTexts.-(2024).-1.27:-Experiment_727_Organic-Compound-Functional-Groups__1_2_0.-Retrieved-from-[Link]

  • Health-Canada.-(2018).-Good-manufacturing-practices-guide-for-drug-products-(GUI-0001).-Retrieved-from-[Link]

  • Chemistry-Steps.-(n.d.).-Solubility-of-Organic-Compounds.-Retrieved-from-[Link]

  • International-Council-for-Harmonisation.-(2009).-ICH-Harmonised-Tripartite-Guideline-Q8(R2):-Pharmaceutical-Development.-Retrieved-from-[Link]

  • Regulations.gov.-(n.d.).-ICH-Q8-V2.0.-Retrieved-from-[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

Abstract This document provides a comprehensive guide for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate from (S)-2-methyl-1-butanol. It is intended for an audience of researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate from (S)-2-methyl-1-butanol. It is intended for an audience of researchers, scientists, and professionals in drug development. The protocol details the chemical theory, step-by-step experimental procedures, safety considerations, and analytical characterization of the final product. The conversion of the primary alcohol to a mesylate serves as a critical step in synthetic organic chemistry, transforming a poor leaving group (hydroxyl) into a good one (mesylate), thereby facilitating subsequent nucleophilic substitution reactions with retention of stereochemistry at the chiral center. This application note is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of Chiral Building Blocks

In the realm of drug discovery and development, the chirality of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] (S)-(+)-2-Methylbutyl methanesulfonate is a valuable chiral building block, a molecular fragment containing a stereogenic center that serves as a foundational element for constructing more complex chiral molecules.[2][3] The methanesulfonate (mesylate) group is an excellent leaving group, making this compound a versatile intermediate for introducing the chiral (S)-2-methylbutyl moiety into a target molecule.[4][5] This is often a key step in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The conversion of an alcohol to a sulfonate ester, such as a mesylate, is a fundamental transformation that proceeds with retention of configuration at the carbon atom bearing the oxygen. This stereochemical control is a significant advantage over methods that might proceed through carbocation intermediates, which can lead to racemization.

Reaction Principle and Mechanism

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate involves the reaction of (S)-2-methyl-1-butanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et3N) or pyridine.[4][5] The primary function of the alcohol's hydroxyl group is to be converted into a superior leaving group.[8]

Mechanism Breakdown:

  • Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride.[4][8]

  • Intermediate Formation: This attack leads to the formation of an intermediate oxonium ion and the displacement of the chloride ion.

  • Deprotonation: The base (e.g., triethylamine) then deprotonates the oxonium ion, yielding the final product, (S)-(+)-2-Methylbutyl methanesulfonate, and a triethylammonium chloride salt.[5][8]

Crucially, the stereocenter at the C2 position of the butanol is not directly involved in the reaction; the C-O bond remains intact throughout the transformation.[4][9] This ensures that the stereochemical integrity of the starting material is preserved in the product.

Mesylation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Products S-2-methyl-1-butanol (S)-2-methyl-1-butanol Nucleophilic_Attack Nucleophilic Attack S-2-methyl-1-butanol->Nucleophilic_Attack Acts as nucleophile MsCl Methanesulfonyl Chloride (MsCl) MsCl->Nucleophilic_Attack Electrophile Base Base (e.g., Et3N) Deprotonation Deprotonation Base->Deprotonation Intermediate Oxonium Intermediate Nucleophilic_Attack->Intermediate Intermediate->Deprotonation Product (S)-(+)-2-Methylbutyl Methanesulfonate Deprotonation->Product Byproduct Triethylammonium Chloride Deprotonation->Byproduct

Caption: Reaction pathway for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling and safety measures should be considered for larger quantities.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPuritySupplier
(S)-2-methyl-1-butanolC5H12O88.1510.0 g>99%Sigma-Aldrich
Methanesulfonyl chloride (MsCl)CH3SO2Cl114.5514.3 g (9.9 mL)>99%Sigma-Aldrich
Triethylamine (Et3N)(C2H5)3N101.1912.6 g (17.4 mL)>99.5% (anhydrous)Sigma-Aldrich
Dichloromethane (DCM)CH2Cl284.93200 mLAnhydrousFisher Scientific
Saturated Sodium BicarbonateNaHCO384.01100 mLACS GradeVWR
Brine (Saturated NaCl)NaCl58.44100 mLACS GradeVWR
Anhydrous Magnesium SulfateMgSO4120.37As neededAnhydrousAlfa Aesar
Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add (S)-2-methyl-1-butanol (10.0 g, 113.4 mmol) and anhydrous dichloromethane (150 mL).

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • Slowly add triethylamine (12.6 g, 124.5 mmol) to the stirred solution.

    • In the dropping funnel, prepare a solution of methanesulfonyl chloride (14.3 g, 124.5 mmol) in anhydrous dichloromethane (50 mL).

    • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.[5]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot indicates reaction completion.

  • Workup and Isolation:

    • Quench the reaction by slowly adding 50 mL of cold water.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer sequentially with 50 mL of cold 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, although the workup procedure often yields a product of high purity.

Characterization of (S)-(+)-2-Methylbutyl Methanesulfonate

Physical Properties
PropertyExpected Value
AppearanceColorless to pale yellow liquid[10]
Molar Mass166.23 g/mol
Density~1.08 g/mL at 25 °C[11]
Refractive Index~1.432 (n20/D)[11]
Spectroscopic and Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic peaks for the methyl, methylene, and methine protons of the 2-methylbutyl group, as well as a singlet for the methyl group of the methanesulfonate moiety.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

  • Optical Rotation: The specific rotation is a key parameter to confirm the enantiomeric purity of the product. The expected value is approximately +2.7° (neat, at 20°C with a sodium D-line).[11] Polarimetry is used to measure the angle of rotation of plane-polarized light as it passes through a sample of a chiral substance.[12][13]

  • GC-MS: Gas chromatography-mass spectrometry can be used to confirm the purity of the product and identify any potential impurities.[14][15]

Safety and Handling Precautions

Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator. [10][16][17] It reacts violently with water.[18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling methanesulfonyl chloride.[10]

  • Ventilation: All operations involving methanesulfonyl chloride must be conducted in a well-ventilated chemical fume hood.[18]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Storage: Store methanesulfonyl chloride in a dry, well-ventilated area, away from water and incompatible materials.[10][18]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate from (S)-2-methyl-1-butanol is a reliable and stereospecific transformation that is crucial for the synthesis of various chiral molecules in the pharmaceutical and fine chemical industries. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and reproducibly prepare this important chiral intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents and solvents to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]

  • Vetter, A. H., & Berkessel, A. (1998). Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides. Synthesis of Sulforaphane. The Journal of Organic Chemistry, 63(18), 6253–6263.
  • ResearchGate. (n.d.). NMR spectrum of methanesulfonate standard sample (20 mM in 1 M KOH). Retrieved from [Link]

  • Raju, A. K., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical Analysis, 2(5), 314-318.
  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Zhang, X., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105001057A - Preparation method of 2-methylbutanol.
  • Royal Society of Chemistry. (2025, March 12). Recent advances in the synthesis and transformations of sulfinate esters.
  • National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 18). Synthesizing 2-methyl-2-butanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Production of 2-methyl-1-butanol in engineered Escherichia coli. Retrieved from [Link]

  • LCGC. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • American Chemical Society. (2018, March 26). Mueller Polarimetry of Chiral Supramolecular Assembly. The Journal of Physical Chemistry C.
  • ResearchGate. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (2022, February 14).
  • Springer. (n.d.). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent. Journal of Analytical Science and Technology.

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Application

Protocol for Stereoselective Nucleophilic Substitution Using (S)-(+)-2-Methylbutyl Methanesulfonate

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed protocol for the use of (S)-(+)-2-Methylbutyl methanesulfonate as a chiral electrophile in nucleophilic substitution r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the use of (S)-(+)-2-Methylbutyl methanesulfonate as a chiral electrophile in nucleophilic substitution reactions. We delve into the mechanistic underpinnings of the S(_N)2 pathway, emphasizing the stereochemical inversion critical for asymmetric synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into experimental design, execution, and safety. A step-by-step protocol for the synthesis of (R)-1-azido-2-methylbutane is presented as a representative example, complete with data tables, workflow diagrams, and a thorough discussion of the causality behind procedural choices.

Introduction: The Strategic Value of Chiral Mesylates

(S)-(+)-2-Methylbutyl methanesulfonate, often referred to as a mesylate, is a valuable chiral building block in organic synthesis. The methanesulfonate group is an exceptional leaving group, rendering the molecule a potent electrophile for nucleophilic substitution reactions.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where the precise control of stereochemistry is paramount to drug efficacy and safety.[2] The introduction of specific functional groups with a defined three-dimensional arrangement is a cornerstone of modern drug design, and chiral reagents like (S)-(+)-2-Methylbutyl methanesulfonate are instrumental in this endeavor.[3][4]

The sulfonate moiety is significantly more reactive than corresponding alkyl halides (Cl, Br, I) because the resulting sulfonate anion is a very weak base, stabilized by resonance.[1][5] This high reactivity allows for milder reaction conditions and broader substrate scope. The synthesis of the mesylate itself typically proceeds from the corresponding chiral alcohol, (S)-(+)-2-Methyl-1-butanol, with retention of stereochemistry, providing a reliable starting point for stereospecific transformations.[1][6]

Table 1: Physicochemical Properties of (S)-(+)-2-Methylbutyl Methanesulfonate

PropertyValueSource
CAS Number 104418-40-8[7]
Molecular Formula C₆H₁₄O₃S[8]
Molecular Weight 166.24 g/mol [7]
Appearance Liquid[7]
Density 1.08 g/mL at 25 °C[7]
Optical Activity [α]²⁰/D +2.7° (neat)[7][9]
Refractive Index n²⁰/D 1.432[7]

Mechanistic Framework: The S(_N)2 Pathway and Stereochemical Inversion

Nucleophilic substitution reactions involving primary or secondary alkyl sulfonates, such as (S)-(+)-2-Methylbutyl methanesulfonate, predominantly proceed via the S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism.[10][11] Understanding this pathway is crucial for predicting and controlling the reaction outcome.

Key Pillars of the S(_N)2 Mechanism:

  • Concerted, Single-Step Process: The formation of the new bond between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[12][13]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the electrophile (the mesylate) and the nucleophile.[14][15]

  • Backside Attack: The nucleophile attacks the electrophilic carbon from the side directly opposite to the leaving group.[13][14] This trajectory is dictated by molecular orbital theory, where the nucleophile's Highest Occupied Molecular Orbital (HOMO) overlaps with the antibonding (σ*) Lowest Unoccupied Molecular Orbital (LUMO) of the carbon-leaving group bond.[16]

  • Stereospecificity and Inversion of Configuration: The backside attack forces the molecule's stereocenter to "invert," much like an umbrella flipping inside out in the wind.[17] A reactant with an (S) configuration will yield a product with an (R) configuration, and vice versa, assuming the priority of the incoming nucleophile does not change the Cahn-Ingold-Prelog sequence.[14][15][18] This stereospecificity is a hallmark of the S(_N)2 reaction and is essential for asymmetric synthesis.[16][18]

Sources

Method

Application Notes and Protocols: Asymmetric Synthesis Utilizing the (S)-2-Methylbutyl Moiety as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed exploration of the potential application of the (S)-2-methylbutyl group as a chiral auxiliary in asymmetric synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed exploration of the potential application of the (S)-2-methylbutyl group as a chiral auxiliary in asymmetric synthesis. While direct, peer-reviewed literature detailing the use of (S)-(+)-2-Methylbutyl methanesulfonate as a standalone chiral auxiliary is scarce, the principles of asymmetric induction allow for a thorough theoretical framework and the proposal of experimental protocols. This guide will, therefore, focus on the foundational concepts of chiral auxiliaries, present a hypothetical application of the (S)-2-methylbutyl group in the context of diastereoselective enolate alkylation, and provide established protocols for well-vetted chiral auxiliaries as a benchmark for comparison and methodological development.

Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule can profoundly impact its pharmacological activity and safety profile.[1][2] Asymmetric synthesis aims to selectively produce one enantiomer over the other. A powerful strategy in this endeavor is the use of a chiral auxiliary, an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[3]

The chiral auxiliary functions by creating a diastereomeric intermediate, which then reacts with a reagent to form a new stereocenter.[4] Due to the different steric and electronic environments created by the auxiliary, the transition states leading to the two possible diastereomers are no longer equal in energy.[4] This energy difference directs the reaction to preferentially form one diastereomer.[4] After the desired stereocenter is installed, the chiral auxiliary is removed, yielding the enantiomerically enriched product, and can ideally be recovered for reuse.

The (S)-2-Methylbutyl Group as a Potential Chiral Auxiliary

(S)-(+)-2-Methylbutanol, also known as active amyl alcohol, is a readily available chiral building block derived from fusel oil.[5] Its chiral center, a secondary carbon bearing a methyl and an ethyl group, can provide the necessary steric hindrance to direct the approach of a reagent to one face of a prochiral molecule.

(S)-(+)-2-Methylbutyl methanesulfonate, the topic of this guide, is a derivative of this alcohol where the hydroxyl group has been converted into a good leaving group (mesylate). This functionalization is typically a step in the synthesis of molecules containing the 2-methylbutyl group, rather than the auxiliary itself. For its use as a chiral auxiliary, the (S)-2-methylbutyl group would be attached to a prochiral substrate, for example, through an ester or amide linkage.

Proposed Mechanism of Action in Enolate Alkylation

A common application for chiral auxiliaries is in the asymmetric alkylation of enolates.[6] In this context, a carboxylic acid derivative can be coupled with (S)-(+)-2-methylbutanol to form a chiral ester. Deprotonation of the α-carbon would then generate a chiral enolate. The (S)-2-methylbutyl group would sterically shield one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This process is depicted in the workflow below.

Figure 1. Proposed workflow for asymmetric alkylation using the (S)-2-methylbutyl group as a chiral auxiliary.

Comparative Protocols: Established Chiral Auxiliaries for Asymmetric Alkylation

To provide a practical context for evaluating the potential of the (S)-2-methylbutyl group, the following sections detail the established protocols for two widely used chiral auxiliaries in the asymmetric alkylation of propionates: Evans' Oxazolidinone and Pseudoephedrine.

Evans' Oxazolidinone Auxiliary

The Evans' auxiliaries, a class of oxazolidinones, are highly effective for a range of asymmetric transformations, including alkylations.[7] The protocol below is a general procedure for the alkylation of an N-acyloxazolidinone.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

  • Acylation: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride) (1.1 equiv) and allow the reaction to warm to room temperature over 2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the purified N-acyloxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise and stir for 30-60 minutes to form the enolate. Add the alkylating agent (e.g., benzyl bromide) (1.2 equiv) and stir at -78 °C to 0 °C until the reaction is complete (monitored by TLC).

  • Auxiliary Cleavage: The alkylated product can be cleaved to the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis to the carboxylic acid can be achieved by treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture. The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.

Chiral AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:194
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAllyl iodide>99:191
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl iodide99:192
Table 1: Performance of an Evans' Oxazolidinone in Asymmetric Alkylation. Data adapted from established literature.[1]
Pseudoephedrine as a Chiral Auxiliary

Pseudoephedrine is another highly effective and recoverable chiral auxiliary, particularly for the asymmetric alkylation of amides.

Protocol 2: Asymmetric Alkylation using (+)-Pseudoephedrine

  • Amide Formation: Reflux a solution of (+)-pseudoephedrine (1.0 equiv) and the desired carboxylic acid (e.g., propionic acid) (1.1 equiv) in toluene with azeotropic removal of water (using a Dean-Stark apparatus) until the reaction is complete. Cool the reaction mixture and purify the resulting amide by crystallization or column chromatography.

  • Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (4.0-6.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add LDA (1.1 equiv) dropwise and stir for 30 minutes. Add the alkylating agent (1.2 equiv) and allow the reaction to warm to 0 °C and stir until completion.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by refluxing with a strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). The protonated pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.

Chiral AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
(+)-PseudoephedrineBenzyl bromide>99:190
(+)-Pseudoephedrinen-Butyl iodide98:280
(+)-PseudoephedrineIsopropyl iodide97:385
Table 2: Performance of (+)-Pseudoephedrine in Asymmetric Alkylation. Data adapted from established literature.[1]

Proposed Experimental Design for Evaluating (S)-2-Methylbutyl as a Chiral Auxiliary

Researchers wishing to investigate the efficacy of the (S)-2-methylbutyl group as a chiral auxiliary can adapt the protocols described above. The following outlines a potential experimental workflow.

G start Start: Synthesize Chiral Substrate step1 Step 1: Esterification (S)-(+)-2-Methylbutanol with Propionyl Chloride start->step1 step2 Step 2: Enolate Formation Treat ester with LDA at -78 °C step1->step2 step3 Step 3: Asymmetric Alkylation Add various electrophiles (e.g., BnBr, MeI) step2->step3 step4 Step 4: Product Analysis Determine diastereomeric ratio (NMR, HPLC) step3->step4 step5 Step 5: Auxiliary Cleavage Hydrolyze the ester (e.g., LiOH) step4->step5 step6 Step 6: Enantiomeric Excess Determination Analyze the resulting carboxylic acid (chiral HPLC/GC) step5->step6 end End: Evaluate Auxiliary Performance step6->end

Figure 2. Experimental workflow for the evaluation of (S)-2-methylbutyl as a chiral auxiliary.

Conclusion

While (S)-(+)-2-Methylbutyl methanesulfonate is not documented as a conventional chiral auxiliary, the parent (S)-2-methylbutyl moiety possesses the fundamental stereochemical requirements to function as one. By forming a covalent bond with a prochiral substrate, it has the potential to induce diastereoselectivity in subsequent reactions. The provided theoretical framework and established protocols for leading chiral auxiliaries offer a robust starting point for researchers to explore the synthetic utility of this readily available chiral building block. Future experimental investigation is necessary to determine its effectiveness in terms of diastereoselectivity, chemical yield, and ease of removal and recovery.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Kulkarni, S. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

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  • Silva, A. M. S. et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Musa, M. M. et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. PubMed Central. [Link]

  • Tkachenko, B. A. et al. (2017). Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. ResearchGate. [Link]

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  • Kratzel, M. et al. (2000). Diastereoselective Synthesis of 2Alkyl1,2,3,4-tetrahydroquinolin-3-ols — An Example of Diastereoconversion of a-Alkyl Epoxides. ResearchGate. [Link]

  • Evans, D. A. et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. University of York. [Link]

  • Musa, M. M. et al. (2019). Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods. ResearchGate. [Link]

  • Maj, A. M. et al. (2022). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. [Link]

  • The Editors of Encyclopaedia Britannica. (2024). Amyl alcohol. Britannica. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Diastereoselective Synthesis of β-Heteroaryl syn-α-Methyl-β-amino Acid Derivatives via a Double Chiral Auxiliary Approach. [Link]

  • Xiao, J. et al. (2020). Asymmetric Guerbet Reaction to Access Chiral Alcohols. University of Liverpool. [Link]

  • ChemRxiv. (2023). Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. [Link]

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Application

Application Notes and Protocols for (S)-(+)-2-Methylbutyl Methanesulfonate as a Chiral Leaving Group in SN2 Reactions

Introduction: Harnessing Chirality in Nucleophilic Substitutions In the realm of asymmetric synthesis, the quest for efficient methods to control stereochemistry is paramount. Chiral auxiliaries, catalysts, and reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Chirality in Nucleophilic Substitutions

In the realm of asymmetric synthesis, the quest for efficient methods to control stereochemistry is paramount. Chiral auxiliaries, catalysts, and reagents are the cornerstones of this endeavor, enabling the selective formation of one enantiomer over another—a critical consideration in the development of pharmaceuticals and other bioactive molecules. This guide delves into the application of (S)-(+)-2-methylbutyl methanesulfonate as a chiral leaving group in bimolecular nucleophilic substitution (SN2) reactions. By converting a prochiral or achiral substrate into a diastereomeric intermediate, this chiral leaving group strategy offers a potential pathway for diastereoselective transformations.

The methanesulfonate (mesylate) group is a well-established excellent leaving group in nucleophilic substitution reactions due to the stability of its corresponding anion.[1][2] By employing a mesylate derived from a chiral alcohol, such as (S)-(+)-2-methyl-1-butanol, we introduce a stereogenic center into the leaving group itself. This guide will provide a comprehensive overview of the theoretical underpinnings, practical applications, and detailed protocols for utilizing (S)-(+)-2-methylbutyl methanesulfonate in SN2 reactions, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of (S)-(+)-2-Methylbutyl Methanesulfonate

A thorough understanding of the reagent's properties is crucial for its effective application.

PropertyValueReference
CAS Number 104418-40-8[3]
Molecular Formula C₆H₁₄O₃S[3]
Molecular Weight 166.24 g/mol [3]
Appearance Liquid[3]
Density 1.08 g/mL at 25 °C[3]
Refractive Index n20/D 1.432[3]
Optical Activity [α]20/D +2.7° (neat)[3]

Mechanism of Action: Asymmetric Induction via a Chiral Leaving Group

The fundamental principle of an SN2 reaction is a concerted, backside attack by a nucleophile on an electrophilic carbon, resulting in the inversion of stereochemistry at that center.[4][5] When the leaving group itself is chiral, the transition state of the SN2 reaction becomes diastereomeric.

The chiral leaving group, in this case, (S)-(+)-2-methylbutyl methanesulfonate, can influence the stereochemical outcome of the reaction by creating two diastereomeric transition states that differ in energy. The nucleophile's approach to the electrophilic center is sterically and electronically influenced by the chiral environment of the leaving group. This energetic differentiation can lead to a preferential formation of one diastereomer of the product over the other.

It is important to note that the degree of asymmetric induction is highly dependent on the specific substrate, nucleophile, and reaction conditions. The proximity of the chiral center in the leaving group to the reaction center and the nature of the interactions in the transition state are key factors determining the diastereoselectivity of the reaction.

Diagram: Diastereomeric Transition States in an SN2 Reaction with a Chiral Leaving Group

G Nu Nucleophile (Nu⁻) TS1 Transition State 1 (Lower Energy) Nu->TS1 Backside Attack TS2 Transition State 2 (Higher Energy) Nu->TS2 Backside Attack Substrate Substrate-OMs* Substrate->TS1 Substrate->TS2 Product1 Major Diastereomer TS1->Product1 Favored Pathway Product2 Minor Diastereomer TS2->Product2 Disfavored Pathway

Caption: Diastereomeric transition states leading to the major and minor products.

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

This protocol details the conversion of commercially available (S)-(+)-2-methyl-1-butanol to its corresponding methanesulfonate ester.

Materials:

  • (S)-(+)-2-methyl-1-butanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-(+)-2-methyl-1-butanol (1.0 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-2-methylbutyl methanesulfonate.[6]

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Diagram: Synthesis Workflow

G start Start: (S)-(+)-2-methyl-1-butanol dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_mscl Add Methanesulfonyl Chloride add_tea->add_mscl react React at 0 °C to RT add_mscl->react monitor Monitor by TLC react->monitor quench Quench with H₂O monitor->quench extract Workup & Extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (optional) concentrate->purify end_product Product: (S)-(+)-2-Methylbutyl Methanesulfonate purify->end_product

Caption: Workflow for synthesizing the chiral leaving group precursor.

Protocol 2: Generalized SN2 Reaction with a Nucleophile

This protocol provides a general template for performing an SN2 reaction using a substrate activated with the (S)-(+)-2-methylbutyl methanesulfonate leaving group. Note: Optimal conditions (solvent, temperature, reaction time) will need to be determined empirically for each specific substrate and nucleophile combination.

Materials:

  • Substrate-(S)-(+)-2-methylbutyl methanesulfonate derivative (1.0 eq)

  • Nucleophile (1.1 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)[7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature control system (oil bath or cryostat)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substrate-(S)-(+)-2-methylbutyl methanesulfonate derivative and the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile to the reaction mixture. If the nucleophile is a solid, it may be added directly or as a solution in the reaction solvent.

  • Heat or cool the reaction mixture to the desired temperature. The optimal temperature will depend on the reactivity of the substrate and nucleophile and should be determined through screening.

  • Stir the reaction mixture vigorously for the required time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous ammonium chloride solution).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, recrystallization, or distillation to isolate the desired diastereomers.

Protocol 3: Determination of Diastereomeric/Enantiomeric Excess

The stereochemical outcome of the reaction must be assessed to determine the effectiveness of the chiral leaving group. Common methods include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.[8]

A. Chiral HPLC Analysis:

  • Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for the class of compound being analyzed. Polysaccharide-based columns are often a good starting point.[9]

  • Method Development: Develop a mobile phase system (typically a mixture of heptane/isopropanol or similar) that provides baseline separation of the diastereomers or enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and integrate the peak areas of the separated stereoisomers.

  • Calculation: Calculate the diastereomeric excess (de) or enantiomeric excess (ee) using the following formula:

    • de (%) = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100

    • ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[10]

B. NMR Spectroscopy Analysis:

  • Chiral Derivatizing Agents: React the product with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters or amides. The different chemical environments of the diastereomers can lead to distinguishable signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and calculation of the diastereomeric ratio.

  • Chiral Solvating Agents: In some cases, the addition of a chiral solvating agent to the NMR sample can induce a chemical shift difference between the enantiomers, enabling their quantification.

Conclusion and Future Outlook

(S)-(+)-2-Methylbutyl methanesulfonate presents a readily accessible and potentially valuable tool for asymmetric synthesis via the chiral leaving group strategy. The protocols outlined in this guide provide a framework for its synthesis and application in SN2 reactions. While the theoretical basis for asymmetric induction is sound, it is important to emphasize that the degree of stereocontrol is highly system-dependent. Further research is warranted to explore the scope and limitations of this chiral leaving group with a variety of substrates and nucleophiles. The development of a broader library of applications will solidify the position of (S)-(+)-2-methylbutyl methanesulfonate in the synthetic organic chemist's toolkit for the stereocontrolled synthesis of complex molecules.

References

  • Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. (2019). Angewandte Chemie International Edition. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. [Link]

  • Chiral leaving groups induce asymmetry in syntheses of binaphthyls in nucleophilic aromatic substitution reactions. (n.d.). Journal of the American Chemical Society. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Synthesis of chiral sulfinate esters by asymmetric condensation. (2022). Nature. [Link]

  • 11.2: The SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. (2017). Accounts of Chemical Research. [Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (n.d.). National Institutes of Health. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews. [Link]

  • 5.10: Enantiomeric Excess. (2014). Chemistry LibreTexts. [Link]

  • Methods of asymmetric synthesis. (n.d.). ResearchGate. [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2026). ResearchGate. [Link]

  • Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. (2021). PMC - PubMed Central. [Link]

  • Bromobutane & Methylbutane Using Sn2 and Sn1 Mechanisms. (2013). Odinity. [Link]

  • SN2 and SN1 Reactions Made Easy! Part 1A - Nuclear Missles and Tips - Organic Chemistry. (2013). YouTube. [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2025). ResearchGate. [Link]

  • Synthesis of chiral sulfinate esters by asymmetric condensation. (2022). Nanyang Technological University. [Link]

  • in the chemical literature: SN2 reaction on a mesylate. (2019). YouTube. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. [Link]

  • Chiral Counteranions in Asymmetric Transition-Metal Catalysis: Highly Enantioselective Pd/Brønsted Acid-Catalyzed Direct α-Allylation of Aldehydes. (2007). Sci-Hub. [Link]

  • SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution. (2013). YouTube. [Link]

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Method

Application Note: Enantioselective Synthesis of a Chiral Amine Pharmaceutical Intermediate Using (S)-(+)-2-Methylbutyl Methanesulfonate

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, chirality is a fundamental principle that dictates the efficacy and safety of a vast array of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle that dictates the efficacy and safety of a vast array of therapeutic agents. A significant majority of drugs are chiral molecules, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development and manufacturing.[1] This imperative has driven the development of robust methods for asymmetric synthesis, among which the use of chiral building blocks is a powerful and reliable strategy.

(S)-(+)-2-Methylbutyl methanesulfonate is a valuable chiral building block for the introduction of the (S)-2-methylbutyl group into a target molecule. The methanesulfonate (mesylate) moiety is an excellent leaving group, facilitating nucleophilic substitution reactions that proceed with high stereochemical fidelity. This application note provides a detailed protocol and scientific rationale for the enantioselective synthesis of a chiral amine intermediate, demonstrating the utility of (S)-(+)-2-Methylbutyl methanesulfonate in constructing stereochemically defined pharmaceutical building blocks.

Core Principle: Stereospecific Alkylation via SN2 Mechanism

The synthetic utility of (S)-(+)-2-Methylbutyl methanesulfonate hinges on the principles of the SN2 (bimolecular nucleophilic substitution) reaction. In this mechanism, a nucleophile attacks the electrophilic carbon atom bearing the mesylate group from the backside, leading to an inversion of stereochemical configuration at that center.[2][3] However, in the case of (S)-(+)-2-Methylbutyl methanesulfonate, the chiral center is adjacent to the reaction center. The SN2 reaction at the primary carbon proceeds without affecting the stereochemistry of the adjacent chiral center, thus effectively transferring the chiral (S)-2-methylbutyl moiety to the nucleophile with high enantiopurity.

The methanesulfonate group is a superior leaving group compared to halides in many instances, due to the resonance stabilization of the resulting mesylate anion. This enhances the reactivity of the electrophilic carbon, often allowing for milder reaction conditions.

The general transformation is depicted below:

Caption: General scheme of SN2 reaction.

Representative Application: Synthesis of a Chiral N-Alkylated Indanamine Intermediate

To illustrate the practical application of (S)-(+)-2-Methylbutyl methanesulfonate, we present a protocol for the synthesis of (R)-N-((S)-2-methylbutyl)-2,3-dihydro-1H-inden-1-amine. This intermediate is an analogue of key structures in various pharmacologically active compounds, including those used in the treatment of neurodegenerative diseases. For instance, Rasagiline, an irreversible inhibitor of monoamine oxidase B used for Parkinson's disease, is (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine.[4][5][6] Our example demonstrates the introduction of a different chiral alkyl group, a common strategy in medicinal chemistry for modifying a drug's pharmacokinetic and pharmacodynamic properties.

The reaction involves the N-alkylation of (R)-1-aminoindane with (S)-(+)-2-Methylbutyl methanesulfonate.

reaction_workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification Amine (R)-1-Aminoindane Reaction N-Alkylation (SN2) Amine->Reaction Mesylate (S)-(+)-2-Methylbutyl Methanesulfonate Mesylate->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Base K₂CO₃ (Base) Base->Reaction Temperature Reflux (82°C) Temperature->Reaction Product (R)-N-((S)-2-methylbutyl)- 2,3-dihydro-1H-inden-1-amine Reaction->Product Purification Column Chromatography Product->Purification

Caption: Workflow for the synthesis of the chiral amine intermediate.

Experimental Protocol

Objective: To synthesize (R)-N-((S)-2-methylbutyl)-2,3-dihydro-1H-inden-1-amine via N-alkylation of (R)-1-aminoindane with (S)-(+)-2-Methylbutyl methanesulfonate.

Materials:

  • (R)-1-Aminoindane (1.0 eq.)

  • (S)-(+)-2-Methylbutyl methanesulfonate (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen), add (R)-1-aminoindane (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the (R)-1-aminoindane.

  • Reagent Addition: Stir the suspension at room temperature and add (S)-(+)-2-Methylbutyl methanesulfonate (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed. The alkylation of amines can be prone to overalkylation, so careful monitoring is advised.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (R)-N-((S)-2-methylbutyl)-2,3-dihydro-1H-inden-1-amine.

Data Presentation

The following table presents representative data for the synthesis. These values are based on typical outcomes for SN2 alkylations of primary amines with alkyl sulfonates under similar conditions.[8]

ParameterValue
Yield 75-85%
Enantiomeric Excess (e.e.) >98%
Physical Appearance Colorless to pale yellow oil
TLC Rf 0.4 (20% Ethyl Acetate/Hexane)

Note: Enantiomeric excess should be determined by chiral HPLC or by NMR analysis using a chiral shift reagent.

Trustworthiness: A Self-Validating System

The integrity of this protocol is grounded in established chemical principles and validated by in-process controls:

  • Reaction Monitoring: The progress of the reaction is monitored by TLC, allowing for precise determination of the reaction endpoint and minimizing the formation of byproducts from over-alkylation or decomposition.

  • Stereochemical Integrity: The SN2 mechanism at a primary carbon center ensures that the stereochemistry of the chiral electrophile is transferred to the product without racemization.[2][3] The high enantiomeric excess of the final product, verifiable by chiral HPLC, validates the stereospecificity of the reaction.

  • Purification and Characterization: The final product is purified by column chromatography to remove any unreacted starting materials and byproducts. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expertise & Experience: Causality Behind Experimental Choices

The selection of each reaction parameter is critical for achieving high yield and enantiopurity.

  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong, non-nucleophilic base. It is sufficient to deprotonate the ammonium salt formed after the initial alkylation, regenerating the neutral secondary amine which could potentially undergo a second alkylation.[8] However, as a solid, its use can help control the rate of this subsequent deprotonation, thus minimizing the formation of the undesired tertiary amine. Using a stronger, soluble base like triethylamine could accelerate the side reaction.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively solvates the potassium cation of the base while not strongly solvating the amine nucleophile, thus maintaining its nucleophilicity. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Stoichiometry: A slight excess of the chiral mesylate (1.1 equivalents) is used to ensure complete consumption of the starting amine. Using a large excess could increase the likelihood of over-alkylation.

  • Inert Atmosphere: While the reactants are not extremely sensitive to air or moisture, conducting the reaction under an inert atmosphere is good practice to prevent the introduction of water, which could potentially hydrolyze the mesylate, and to ensure reproducibility.

Conclusion

(S)-(+)-2-Methylbutyl methanesulfonate serves as an effective chiral building block for the enantioselective synthesis of pharmaceutical intermediates. The protocol detailed herein for the N-alkylation of (R)-1-aminoindane demonstrates a reliable and high-yielding method for introducing a chiral alkyl group via a stereospecific SN2 reaction. The careful selection of reaction conditions, based on established chemical principles, ensures high enantiopurity and chemical yield. This application note provides researchers and drug development professionals with a practical framework for utilizing this and similar chiral sulfonates in the synthesis of complex, stereochemically defined molecules.

References

  • Qian, D., Bera, S., & Hu, X. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society, 143(5), 1959–1967. Available at: [Link]

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  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Amine Functionalization. Available at: [Link]

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Application

Application Note: A Robust and Scalable Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

Abstract This document provides a comprehensive guide to the scale-up synthesis of (S)-(+)-2-Methylbutyl methanesulfonate, a critical chiral building block in pharmaceutical development. The protocol detailed herein focu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of (S)-(+)-2-Methylbutyl methanesulfonate, a critical chiral building block in pharmaceutical development. The protocol detailed herein focuses on the conversion of (S)-(+)-2-Methylbutan-1-ol to its corresponding mesylate ester. We delve into the mechanistic underpinnings of the reaction, critical process parameters for ensuring scalability, robust safety protocols, and appropriate analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals aiming to implement a reliable and efficient synthesis on a larger scale.

Introduction and Strategic Importance

(S)-(+)-2-Methylbutyl methanesulfonate is a valuable chiral intermediate frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility stems from the transformation of the chemically inert hydroxyl group of the parent alcohol into a highly effective leaving group, the methanesulfonate (mesylate) moiety.[1][2] This activation is a cornerstone of modern organic synthesis, enabling a wide array of subsequent nucleophilic substitution reactions to build molecular complexity while preserving the stereochemical integrity of the chiral center.[3]

The primary challenge in producing this intermediate is not the complexity of the chemistry itself, but the transition from a laboratory-scale procedure to a safe, reproducible, and economically viable large-scale process. This application note addresses these scale-up challenges by providing a detailed protocol grounded in established chemical principles and field-proven safety and handling practices.

Reaction Principle and Mechanistic Insight

The core transformation is the esterification of a primary alcohol, (S)-(+)-2-Methylbutan-1-ol, with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N).

Overall Reaction: (S)-(+)-2-Methylbutan-1-ol + CH₃SO₂Cl --(Et₃N)--> (S)-(+)-2-Methylbutyl methanesulfonate + Et₃N·HCl

The hydroxyl group (-OH) is a poor leaving group due to the high basicity of the hydroxide anion (HO⁻). The mesylation process converts it into a sulfonate ester. The resulting mesylate anion is an excellent leaving group because its negative charge is stabilized through resonance across the two sulfonyl oxygens, making it the conjugate base of a strong acid (methanesulfonic acid).

A critical aspect of this reaction is the retention of stereochemistry . The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The carbon-oxygen bond of the chiral alcohol remains intact throughout this process, ensuring that the configuration of the stereocenter is preserved in the final product.[4][3] The amine base plays the crucial role of scavenging the hydrogen chloride (HCl) generated during the reaction, preventing it from protonating the starting alcohol or causing side reactions.[3]

Caption: Reaction mechanism for the mesylation of an alcohol.

Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale of the starting alcohol. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.

Materials and Reagents
ReagentMW ( g/mol )AmountMolesEquivalentsDensity (g/mL)
(S)-(+)-2-Methylbutan-1-ol88.15100.0 g1.1341.00.819
Methanesulfonyl Chloride (MsCl)114.55155.0 g1.3531.21.48
Triethylamine (Et₃N)101.19172.2 g1.7021.50.726
Dichloromethane (DCM)84.931000 mL--1.33
Equipment
  • 2 L three-neck round-bottom flask (or appropriately sized reactor)

  • Mechanical overhead stirrer

  • Thermometer/temperature probe

  • 500 mL pressure-equalizing dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath (or reactor cooling system)

  • 2 L separatory funnel

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor setup under an inert atmosphere. Ensure the system is dry.

  • Initial Charge: Charge the reactor with (S)-(+)-2-Methylbutan-1-ol (100.0 g, 1.134 mol), triethylamine (172.2 g, 1.702 mol), and dichloromethane (1000 mL).

  • Cooling: Begin stirring and cool the reaction mixture to 0 °C using an ice-water bath. A consistent internal temperature between 0-5 °C is critical.

  • Reagent Addition: Slowly add methanesulfonyl chloride (155.0 g, 1.353 mol) dropwise via the dropping funnel over a period of 1.5-2 hours. Causality: A slow addition rate is paramount on a larger scale to manage the exothermic nature of the reaction and prevent temperature spikes, which could lead to the formation of undesired byproducts, including the corresponding alkyl chloride.

  • Reaction: After the addition is complete, maintain the reaction mixture at 0 °C for an additional 2-4 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is no longer visible. (Typical mobile phase: 30% Ethyl Acetate in Hexanes).

  • Work-up - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into 500 mL of cold water with stirring. This step quenches any remaining MsCl and begins the process of dissolving the triethylammonium chloride salt.

  • Phase Separation: Transfer the mixture to a 2 L separatory funnel and separate the layers. The organic (DCM) layer contains the product.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 500 mL of 1 M HCl (to remove residual triethylamine).

    • 500 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 500 mL of brine (to remove bulk water and aid in phase separation).[5]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-2-Methylbutyl methanesulfonate as a liquid. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if required.

Safety and Hazard Management

Chemical synthesis at scale requires stringent adherence to safety protocols. The primary hazards in this procedure are associated with methanesulfonyl chloride.

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[6][7][8] It is fatal if inhaled and causes severe skin burns and eye damage.[6] It reacts with water and steam, producing toxic and corrosive fumes of hydrogen chloride and sulfur oxides.[6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [6][9]

  • Triethylamine (Et₃N): Flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through proper ventilation.

  • Thermal Hazards: The reaction is exothermic. A failure in temperature control can lead to a runaway reaction. Ensure a robust cooling system is in place and that the addition of MsCl is slow and controlled.

In case of spills, evacuate the area. Small spills can be absorbed with an inert material like sand or vermiculite and disposed of as hazardous waste.[6] Ensure emergency eyewash and shower stations are readily accessible.[9]

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is essential.

  • Identity Confirmation:

    • ¹H NMR (CDCl₃, 400 MHz): Expected peaks include a singlet for the mesyl group (CH₃SO₃-) at ~3.0 ppm, along with multiplets corresponding to the 2-methylbutyl chain. The retention of the chiral center is confirmed by this technique in conjunction with polarimetry.[10]

    • ¹³C NMR (CDCl₃, 100 MHz): Will show characteristic signals for all six carbons in the molecule.

  • Purity Assessment:

    • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of the volatile liquid product and quantifying any residual starting material or byproducts.[11] A DB-624 or similar capillary column can provide good resolution for alkyl methanesulfonates.[11]

  • Stereochemical Integrity:

    • Polarimetry: Measurement of the specific rotation should confirm the (S)-(+) configuration. The literature value for neat (S)-(+)-2-Methylbutyl methanesulfonate is [α]²⁰/D +2.7°.[12]

  • Genotoxic Impurity (GTI) Consideration: Alkyl methanesulfonates are recognized as a class of potential genotoxic impurities (PGIs).[11][13][14] For pharmaceutical applications, it is crucial to develop and validate a sensitive analytical method (e.g., GC-MS or LC-MS) to ensure that levels of this and related impurities are below the threshold of toxicological concern (TTC).[13][14][15]

Overall Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting materials to the final, analyzed product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Quality Control setup Reactor Setup (Inert Atmosphere) charge Charge Reagents (Alcohol, Base, Solvent) setup->charge cool Cool to 0 °C charge->cool addition Slow Addition of MsCl (1.5-2h, Temp Control) cool->addition react Stir at 0 °C (2-4h) addition->react monitor TLC Monitoring react->monitor quench Quench with Water monitor->quench Reaction Complete extract Phase Separation quench->extract wash Aqueous Washes (HCl, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate analysis Final Product Analysis (NMR, GC-MS, Polarimetry) concentrate->analysis

Caption: Scalable workflow for (S)-(+)-2-Methylbutyl methanesulfonate.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate. The keys to successful scale-up are meticulous control over the reaction temperature through slow reagent addition, a well-defined work-up procedure to ensure product purity, and unwavering adherence to safety protocols, particularly concerning the handling of methanesulfonyl chloride. The implementation of robust analytical controls is essential to verify product quality and ensure its suitability for use in pharmaceutical manufacturing.

References

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Research and Reviews. (n.d.). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides. Synthesis of Sulforaphane. The Journal of Organic Chemistry. Retrieved from [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comprehensive Approach to the Synthesis of Sulfate Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 12). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Retrieved from [Link]

  • YouTube. (2019, October 1). in the chemical literature: SN2 reaction on a mesylate. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • LCGC. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
  • PubMed. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]

  • ResearchGate. (2022, February 14). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • MDPI. (2023, June 3). Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Horiazon Chemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. Retrieved from [Link]

  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]

  • MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Retrieved from [Link]

  • Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]

  • Springer. (n.d.). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent, alalevonadifloxacin mesylate. Retrieved from [Link]

  • PubMed. (n.d.). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Stereospecific Introduction of the Chiral 2-Methylbutyl Group Using (S)-(+)-2-Methylbutyl Methanesulfonate

Abstract The precise installation of chiral moieties is a cornerstone of modern medicinal chemistry and drug development. The enantiomeric purity of a pharmaceutical agent can profoundly influence its pharmacological and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise installation of chiral moieties is a cornerstone of modern medicinal chemistry and drug development. The enantiomeric purity of a pharmaceutical agent can profoundly influence its pharmacological and toxicological profile. This technical guide provides detailed application notes and step-by-step protocols for the utilization of (S)-(+)-2-Methylbutyl methanesulfonate as a chiral alkylating agent. This versatile building block enables the direct and stereospecific introduction of the (S)-2-methylbutyl group, a valuable pharmacophore, onto a variety of nucleophilic scaffolds. We will delve into the underlying principles of its reactivity, provide validated protocols for its synthesis and application in N-, O-, S-, and C-alkylation reactions, and discuss the strategic advantages of incorporating this chiral fragment in drug design.

Introduction: The Strategic Value of Chiral Building Blocks in Asymmetric Synthesis

In the realm of drug discovery, the three-dimensional architecture of a molecule is intrinsically linked to its biological function. A significant portion of pharmaceuticals are chiral, and often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even elicit adverse effects[1]. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance[2].

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or, as is the focus of this guide, chiral building blocks[3]. (S)-(+)-2-Methylbutyl methanesulfonate serves as an exemplary chiral electrophile, allowing for the direct incorporation of a stereochemically defined 2-methylbutyl group. This branched alkyl chain can impart favorable physicochemical properties to a molecule, such as increased lipophilicity and metabolic stability, which can enhance oral bioavailability and modulate drug-target interactions[4][5]. The strategic placement of such a group can lead to a significant enhancement in potency and selectivity, a phenomenon sometimes referred to as the "magic methyl effect" in a broader sense[3][6].

This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize (S)-(+)-2-Methylbutyl methanesulfonate in their synthetic endeavors.

(S)-(+)-2-Methylbutyl Methanesulfonate: Properties and Synthesis

(S)-(+)-2-Methylbutyl methanesulfonate is a clear, colorless liquid that serves as an excellent electrophile in S(_N)2 reactions. The methanesulfonate (mesylate) group is a superb leaving group, facilitating nucleophilic attack at the primary carbon.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₄O₃S
Molecular Weight 166.24 g/mol
Appearance Colorless liquid
CAS Number 104418-40-8
Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

The synthesis of the title compound is readily achieved from its corresponding chiral alcohol, (S)-(+)-2-methyl-1-butanol, through a straightforward mesylation reaction. This reaction proceeds with retention of stereochemistry at the chiral center.

cluster_0 Reaction Setup cluster_1 Mesylation cluster_2 Work-up and Purification A Dissolve (S)-(+)-2-methyl-1-butanol in anhydrous DCM B Add triethylamine (Et3N) A->B C Cool to 0 °C B->C D Slowly add methanesulfonyl chloride (MsCl) C->D E Stir at 0 °C, then warm to RT D->E F Quench with water E->F G Extract with DCM F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I

Caption: Workflow for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate.

Materials:

  • (S)-(+)-2-methyl-1-butanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-2-methyl-1-butanol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford (S)-(+)-2-Methylbutyl methanesulfonate as a crude oil, which can be used directly or purified by vacuum distillation.

Application in Stereospecific Alkylation Reactions

The primary utility of (S)-(+)-2-Methylbutyl methanesulfonate lies in its ability to participate in S(_N)2 reactions with a variety of nucleophiles. A key feature of the S(_N)2 mechanism is the inversion of stereochemistry at the electrophilic carbon. However, in this case, the chiral center is adjacent to the reaction center, and therefore, the stereochemistry of the 2-methylbutyl group is retained in the final product.

Mechanism of S(_N)2 Alkylation

reagents (S)-(+)-2-Methylbutyl methanesulfonate (Electrophile) transition_state [Transition State] reagents->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->reagents Backside Attack product Alkylated Product ((S)-configuration retained) transition_state->product leaving_group Mesylate Anion (MsO⁻) transition_state->leaving_group

Caption: Generalized S(_N)2 reaction mechanism.

O-Alkylation of Phenols

The alkylation of phenols to form ethers is a fundamental transformation. The following protocol details the O-alkylation of 4-methoxyphenol.

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add (S)-(+)-2-Methylbutyl methanesulfonate (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1-methoxy-4-(2-methylbutoxy)benzene.

N-Alkylation of Amines

The N-alkylation of amines is a crucial reaction in the synthesis of many pharmaceutical compounds. This protocol outlines the alkylation of piperidine.

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine piperidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Add (S)-(+)-2-Methylbutyl methanesulfonate (1.1 eq.) to the suspension.

  • Heat the mixture to 80 °C and stir for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by distillation or column chromatography to afford (S)-1-(2-methylbutyl)piperidine[7].

S-Alkylation of Thiols

The formation of thioethers via S-alkylation is a reliable method for introducing sulfur-containing functionalities.

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.0 eq.) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting sodium thiophenolate solution back to 0 °C.

  • Add a solution of (S)-(+)-2-Methylbutyl methanesulfonate (1.1 eq.) in THF dropwise.

  • Stir the reaction at room temperature for 6-8 hours.

  • Carefully quench the reaction with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to give the crude thioether, which can be purified by column chromatography to yield (S)-(2-methylbutyl)(phenyl)sulfane.

C-Alkylation of Malonic Esters

The alkylation of enolates derived from active methylene compounds is a classic C-C bond-forming reaction.

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add (S)-(+)-2-Methylbutyl methanesulfonate (1.05 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC[8].

  • Cool the reaction to room temperature and neutralize with a slight excess of acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation to obtain diethyl (S)-2-(2-methylbutyl)malonate[9].

Conclusion

(S)-(+)-2-Methylbutyl methanesulfonate is a highly effective and reliable chiral building block for the stereospecific introduction of the (S)-2-methylbutyl group into a wide range of molecular scaffolds. The protocols provided herein offer a solid foundation for its synthesis and application in O-, N-, S-, and C-alkylation reactions. The predictable reactivity and stereochemical outcome make it an invaluable tool for medicinal chemists and researchers in the pursuit of novel, enantiomerically pure therapeutic agents.

References

  • Adams, R., & Kamm, O. (1941). Diethyl n-Butylmalonate. Organic Syntheses, Coll. Vol. 1, p.250.
  • Barron, L. D. (2009). The magic of methyl.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770.
  • Levison, B. (2017). Procedure for N-alkylation of Piperidine?
  • Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Organic Syntheses Procedure.
  • Scafato, P., et al. (2023).
  • Shah, P., Sharma, B., & Sharma, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3).
  • Sun, D., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6071.
  • Zaugg, H. E., et al. (1960). U.S. Patent No. 2,971,024. Washington, DC: U.S.

Sources

Application

A Comprehensive Guide to the Workup of Reactions Involving (S)-(+)-2-Methylbutyl Methanesulfonate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: (S)-(+)-2-Methylbutyl methanesulfonate is a crucial chiral intermediate in synthetic organic chemistry, valued for its role in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-(+)-2-Methylbutyl methanesulfonate is a crucial chiral intermediate in synthetic organic chemistry, valued for its role in introducing a stereocenter into target molecules via nucleophilic substitution. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating efficient SN2 reactions.[1][2] However, the successful synthesis and subsequent use of this reagent are critically dependent on a well-designed and meticulously executed workup procedure. This guide provides a detailed examination of the principles, protocols, and safety considerations essential for isolating and purifying products from reactions involving this chiral mesylate. It addresses the workup for both the synthesis of the mesylate and its subsequent displacement reactions, with an emphasis on maintaining stereochemical integrity and mitigating risks associated with potentially genotoxic reagents and byproducts.

Foundational Principles & Safety Imperatives

The Chemistry of Mesylates: A Superior Leaving Group

The utility of (S)-(+)-2-Methylbutyl methanesulfonate stems from the exceptional ability of the mesylate anion (CH₃SO₃⁻) to function as a leaving group. This is because it is the conjugate base of methanesulfonic acid, a strong acid, rendering the anion highly stable and non-nucleophilic.

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the mesylate group. The reaction proceeds via a concerted, single-step mechanism involving a five-coordinate transition state.[2][3] A critical consequence of this "backside attack" mechanism is the inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[4] Therefore, a reaction of a nucleophile with (S)-(+)-2-Methylbutyl methanesulfonate will yield a product with an (R)-configuration at that carbon.

Critical Safety Considerations: A Mandate for Caution

The handling of reagents and products in this chemical space demands rigorous adherence to safety protocols.

  • Methanesulfonyl Chloride (MsCl): The precursor for synthesizing the mesylate, MsCl is highly toxic by inhalation, corrosive, and a potent lachrymator.[5] It reacts exothermically with nucleophiles, including water.[5][6] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[7][8]

  • Alkyl Methanesulfonates: This class of compounds, including the target (S)-(+)-2-Methylbutyl methanesulfonate, is recognized for its potential genotoxicity.[7][9] Regulatory bodies have stringent limits on such potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[10][11] Therefore, it is imperative to handle the mesylate product with care to avoid exposure and to ensure its complete removal in subsequent reaction steps.[8][12] All waste containing mesylates must be disposed of according to institutional and regulatory guidelines.[7]

Workup Protocol for the Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

The synthesis typically involves the reaction of (S)-(+)-2-Methylbutan-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).[13] The primary goals of the workup are to quench unreacted MsCl and to remove the triethylammonium hydrochloride salt and other aqueous-soluble impurities.

Visualization of the Synthesis Workup Workflow

cluster_main Workup for Mesylate Synthesis A Reaction Mixture in DCM (Mesylate, excess MsCl, TEA, TEA·HCl) B Quench with Ice-Cold Water (Exothermic, hydrolyzes MsCl) A->B Careful addition at 0 °C C Transfer to Separatory Funnel Separate Organic/Aqueous Layers B->C D Wash Organic Layer with Cold 1M HCl (aq) C->D Removes TEA E Wash Organic Layer with Sat. NaHCO₃ (aq) D->E Removes acidic byproducts (MSA, HCl) F Wash Organic Layer with Brine (Sat. NaCl (aq)) E->F Removes bulk water G Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) F->G H Filter and Concentrate in vacuo G->H I Crude (S)-(+)-2-Methylbutyl Methanesulfonate H->I

Caption: Workflow for the extractive workup following mesylate synthesis.

Detailed Step-by-Step Protocol

This protocol assumes the reaction was performed using the reagents listed in Table 1.

  • Reaction Monitoring: Before initiating the workup, ensure the reaction has reached completion by Thin-Layer Chromatography (TLC). The product mesylate should be less polar (have a higher Rf value) than the starting alcohol.[14]

  • Quenching: Cool the reaction vessel in an ice-water bath (0 °C). Slowly and carefully add cold water or crushed ice to the stirred reaction mixture.[15] Causality: This step is critical for hydrolyzing the highly reactive excess methanesulfonyl chloride into methanesulfonic acid (MSA) and hydrochloric acid (HCl).[6][15] This process is exothermic and must be done slowly to control the temperature.

  • Dilution & Separation: Dilute the quenched mixture with additional dichloromethane (DCM) and transfer it to a separatory funnel. Separate the organic layer from the aqueous layer. Extract the aqueous layer again with DCM to recover any dissolved product.[15]

  • Acidic Wash: Combine the organic layers and wash with cold, dilute hydrochloric acid (e.g., 1M HCl).[15] Causality: This step protonates the triethylamine base, converting it into its water-soluble hydrochloride salt, which is then removed into the aqueous phase.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15] Causality: This neutralizes and removes the acidic byproducts from the quenching step (MSA and HCl).

  • Brine Wash: Perform a final wash of the organic layer with a saturated aqueous solution of sodium chloride (brine).[15] Causality: The brine wash removes the majority of the dissolved water from the organic solvent, breaking up emulsions and facilitating the subsequent drying step.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil.

Data Presentation: Typical Reagent Quantities
ReagentMolar Eq.Typical Amount (for 10 mmol Alcohol)Purpose
(S)-(+)-2-Methylbutan-1-ol1.010.0 mmol (0.88 g)Starting Material
Dichloromethane (DCM)-50 - 100 mLSolvent
Triethylamine (TEA)1.5 - 2.015.0 - 20.0 mmol (2.1 - 2.8 mL)HCl Scavenger
Methanesulfonyl Chloride (MsCl)1.1 - 1.211.0 - 12.0 mmol (0.85 - 0.93 mL)Reagent

Workup Protocol for Subsequent SN2 Reactions

After its synthesis and purification, (S)-(+)-2-Methylbutyl methanesulfonate is used as an electrophile in SN2 reactions. The workup for these reactions aims to remove the displaced mesylate salt, any unreacted starting mesylate, and other reaction-specific materials.

Visualization of the General SN2 Workup

cluster_main General Workup for SN2 Displacement A Reaction Mixture (Product, Mesylate Salt, Solvent) B Quench Reaction (e.g., add water or sat. NH₄Cl) A->B C Solvent Partitioning (Add water & immiscible organic solvent) B->C D Separate Layers C->D E Wash Organic Layer (e.g., water, brine) D->E Removes inorganic salts F Dry Organic Layer (e.g., Na₂SO₄) E->F G Filter and Concentrate in vacuo F->G H Crude Product G->H I Purification (e.g., Column Chromatography) H->I J Pure SN2 Product I->J

Caption: A generalized workflow for the workup of SN2 reactions.

General Step-by-Step Protocol

This protocol is a template and may require optimization based on the specific nucleophile and solvent system used.

  • Reaction Monitoring: Monitor the consumption of the starting mesylate by TLC or LC-MS until the reaction is complete.

  • Quenching: If necessary, quench the reaction. The choice of quenching agent depends on the nucleophile used. For many reactions, simply adding water is sufficient. For organometallic reagents or strong bases, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred.

  • Extractive Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, ether) and water. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with water and then brine. These washes are designed to remove the displaced methanesulfonate salt (e.g., sodium methanesulfonate) and other water-soluble species.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Analysis

Chromatographic Purification

The crude product from either the synthesis or the SN2 reaction will almost always require purification.

  • Silica Gel Chromatography: This is the most common method. Since mesylates are relatively polar, a solvent system of intermediate polarity, such as ethyl acetate/hexanes or dichloromethane/methanol, is typically employed. The specific eluent composition must be determined empirically, usually by TLC analysis.

Chiral Integrity Analysis

It is crucial to confirm that the stereochemical integrity has been maintained (or inverted, in the case of SN2) without racemization.

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for separating and quantifying enantiomers.[16][17][] This analysis confirms the enantiomeric excess (e.e.) of the product.

  • Polarimetry: Measurement of the specific optical rotation can provide a quick check of stereochemical purity if a literature value for the pure enantiomer is available.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion during workup High concentration of salts or polar compounds.Add more brine to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period. Filtration through a pad of Celite® can also be effective.
Low yield of mesylate Incomplete reaction; hydrolysis of MsCl before reaction; mesylate is water-soluble.Ensure starting alcohol is anhydrous. Add MsCl slowly at 0 °C. Perform additional extractions of the aqueous layers with the organic solvent.[14]
Product decomposition Product is sensitive to acidic or basic conditions during workup.Use milder wash solutions. For example, use a phosphate buffer instead of HCl or NaHCO₃ if the product is pH-sensitive. Minimize the duration of the workup.
Unreacted mesylate in SN2 product Incomplete SN2 reaction.Increase reaction time/temperature or use a slight excess of the nucleophile. The unreacted mesylate can usually be separated from the product by column chromatography.

References

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development. [Link]

  • Douglass, I. B., & Poole, D. R. (n.d.). Methanesulfinyl Chloride. Organic Syntheses. [Link]

  • El-Guesmi, N., et al. (2018). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • ResearchGate. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. [Link]

  • Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2009). (PDF) Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for … [Link]

  • ResearchGate. (2022). (PDF) Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • ResearchGate. (n.d.). Preparation of (S)-2-Methylbutylamine and Synthesis of Chiral Isoleucine and Alloisoleucine. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • ResearchGate. (2006). Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS. [Link]

  • Diduco. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Reddit. (2019). Aqueous workup for mesylates. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link]

  • MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • National Center for Biotechnology Information. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

  • Supporting Information. (n.d.). [Link]

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Method

Application Note: A Guide to the Purification of Products from Reactions with (S)-(+)-2-Methylbutyl Methanesulfonate

For: Researchers, scientists, and drug development professionals. Abstract (S)-(+)-2-Methylbutyl methanesulfonate is a pivotal chiral building block in asymmetric synthesis, particularly within the pharmaceutical industr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(S)-(+)-2-Methylbutyl methanesulfonate is a pivotal chiral building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its utility in introducing a specific stereocenter into a target molecule necessitates rigorous purification of the resulting products to ensure enantiomeric and chemical purity. This guide provides a comprehensive overview of the strategies and detailed protocols for the purification of compounds synthesized via reactions with (S)-(+)-2-Methylbutyl methanesulfonate. We delve into the causality behind experimental choices for pre-purification work-up, chromatographic methods, distillation, and recrystallization, offering field-proven insights to overcome common purification challenges.

Introduction: The Imperative of Purity in Chiral Synthesis

(S)-(+)-2-Methylbutyl methanesulfonate serves as a key electrophile in nucleophilic substitution reactions to introduce the chiral (S)-2-methylbutyl moiety. The biological activity of chiral molecules is often highly dependent on their stereochemistry. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.[1] Consequently, the purification of the reaction product is not merely about removing byproducts but is a critical step to ensure the final compound meets stringent purity and enantiomeric excess (e.e.) requirements.

Common impurities in these reactions include:

  • Unreacted (S)-(+)-2-Methylbutyl methanesulfonate

  • Methanesulfonic acid or its corresponding salt

  • Excess nucleophile

  • Side-products (e.g., elimination products)

  • Solvents

This application note will systematically address the purification workflow, from initial work-up to final polishing techniques.

Foundational Step: Pre-Purification and Aqueous Work-up

The initial step post-reaction is a carefully planned aqueous work-up. This liquid-liquid extraction process is designed to remove the bulk of water-soluble impurities, thereby simplifying the subsequent, more refined purification steps.

Causality of Work-up Choices:

  • Quenching: Reactions are often quenched with water or a mild acid/base to neutralize reactive species.

  • Neutralization: The primary byproduct, methanesulfonic acid, is a strong acid. A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution is crucial to neutralize this acid, converting it to the water-soluble sodium methanesulfonate.

  • Removal of Organics: A final wash with brine (saturated NaCl solution) reduces the solubility of the organic product in the aqueous layer, minimizing product loss and aiding in the separation of the layers.

Protocol 2.1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Slowly add deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution.

    • Deionized water.

    • Saturated aqueous NaCl (brine).

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

The Workhorse of Purification: Flash Column Chromatography

Flash column chromatography is the most prevalent technique for purifying reaction products on a laboratory scale.[2] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).

Expert Insights:

  • Stationary Phase Selection: Silica gel is acidic and suitable for most neutral and acidic compounds. For acid-sensitive products, deactivated silica (pre-treated with a base like triethylamine) or alternative stationary phases like alumina should be considered.[3]

  • Eluent System Development: The choice of eluent is critical. Thin-Layer Chromatography (TLC) is used to determine an optimal solvent system that provides a good separation between the product and impurities. An ideal Rf value for the target compound is around 0.3.[4]

Protocol 3.1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is compact and free of cracks.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. For less soluble compounds, a "dry loading" technique is recommended, where the compound is adsorbed onto a small amount of silica gel before being added to the column.[3]

  • Elution: Add the eluent to the top of the column and apply pressure (air or nitrogen) to force the solvent through the silica gel.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 1: Common Eluent Systems for Flash Chromatography

Product PolarityExample Eluent System (v/v)
Non-polar (e.g., ethers)Hexane/Ethyl Acetate (9:1)
Moderately polar (e.g., esters)Hexane/Ethyl Acetate (4:1)
Polar (e.g., alcohols)Hexane/Ethyl Acetate (1:1)

Purification of Volatile Products: Distillation Techniques

For liquid products with sufficient thermal stability and a boiling point significantly different from impurities, distillation is a highly effective purification method.[5]

Method Selection Rationale:

  • Simple Distillation: Suitable for separating liquids with boiling point differences greater than 70°C or for removing non-volatile impurities.[6]

  • Vacuum Distillation: Essential for high-boiling (>150°C at atmospheric pressure) or thermally sensitive compounds. Lowering the pressure reduces the boiling point, preventing decomposition.[6][7][8]

Protocol 4.1: Vacuum Distillation
  • Apparatus Setup: Assemble the distillation apparatus, ensuring all ground glass joints are properly greased and sealed to maintain a vacuum. A Claisen adapter is recommended to prevent bumping.[9]

  • Vacuum Application: Connect the apparatus to a vacuum pump through a cold trap. Apply the vacuum before heating to remove any low-boiling solvents.[9]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask. Use a stirring bar for smooth boiling.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure.

  • System Venting: After collection, cool the apparatus before carefully venting it to atmospheric pressure.

Achieving High Purity for Solid Products: Recrystallization

Recrystallization is a powerful technique for purifying non-volatile solid compounds.[10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[11]

The Art of Solvent Selection: The ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

Protocol 5.1: Recrystallization
  • Solvent Screening: Test various solvents to find a suitable one or a solvent pair.[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Slow cooling generally yields purer, larger crystals.[13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Workflow and Decision Making

The choice and sequence of purification techniques are dictated by the physical properties of the product and the nature of the impurities. The following diagram illustrates a typical decision-making workflow.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up A->B C Is the Product a Solid or Liquid? B->C D Solid Product C->D Solid E Liquid Product C->E Liquid F Recrystallization D->F H Is the Liquid Thermally Stable & Volatile? E->H M Further Purification Needed? F->M G Flash Column Chromatography G->M I Yes H->I Yes J No H->J No K Distillation (Simple or Vacuum) I->K J->G K->M L Pure Product M->G Yes M->L No

Caption: Decision workflow for purification.

Purity and Enantiomeric Excess (e.e.) Analysis

After purification, it is essential to verify the chemical and chiral purity of the product.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurpose
NMR Spectroscopy Confirms chemical structure and assesses chemical purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Determines purity and identifies volatile impurities.[14]
High-Performance Liquid Chromatography (HPLC) Quantifies chemical purity.
Chiral HPLC or Chiral GC The most common and accurate methods for determining enantiomeric excess (e.e.).[15][16][17]
Polarimetry Measures optical rotation, a quick but less accurate method for assessing chiral purity.[15]

Troubleshooting Common Purification Issues

ProblemPotential CauseSuggested Solution
Low recovery after work-up Product is partially water-soluble.Perform multiple extractions with the organic solvent. Use brine in the final wash.
Poor separation in column chromatography Inappropriate eluent system.Re-optimize the eluent system using TLC. Consider using a gradient elution.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent or a different solvent pair.
No crystals form after cooling Solution is not saturated; product is too soluble.Evaporate some solvent to increase concentration. Try scratching the inside of the flask or adding a seed crystal.
Product decomposition during distillation Distillation temperature is too high.Use vacuum distillation to lower the boiling point.

References

  • Snider, B. B. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(2), 261-267. Available from: [Link]

  • Elder, D. P., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for.... ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1895. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Hyun, M. H. (2018). Chiral separation using chiral crown ethers as chiral selectors in chirotechnology. Journal of the Korean Chemical Society, 62(4), 295-303. Available from: [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available from: [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • Gernon, M. D., et al. (1999). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 1(3), 127-140. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Available from: [Link]

  • H2O GmbH. (n.d.). Vacuum distillation | Purpose & how it works. Available from: [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available from: [Link]

  • Chemistry LibreTexts. (2021). Running a flash column. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Available from: [Link]

  • Pescitelli, G., & Di Bari, L. (2022). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 51(18), 7857-7876. Available from: [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available from: [Link]

  • Gernon, M. D. (2003). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Org. Process Res. Dev., 7(4), 441-453. Available from: [Link]

  • Elder, D. P., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available from: [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications. MCAT Content. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • Shah, P., & Maheshwari, D. G. (2011). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 132-137. Available from: [Link]

  • Zakarian, A. (n.d.). How to do flash column chromatography in 15 minutes. University of California, Santa Barbara. Available from: [Link]

  • PharmaGuru. (2023). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. Available from: [Link]

Sources

Application

Application Notes and Protocols: (S)-(+)-2-Methylbutyl Methanesulfonate in the Stereoselective Synthesis of Natural Products

Introduction: The Strategic Value of (S)-(+)-2-Methylbutyl Methanesulfonate as a Chiral Building Block In the intricate field of natural product synthesis, achieving precise stereochemical control is paramount. Many comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-(+)-2-Methylbutyl Methanesulfonate as a Chiral Building Block

In the intricate field of natural product synthesis, achieving precise stereochemical control is paramount. Many complex bioactive molecules owe their potent and selective biological activities to a specific three-dimensional arrangement of atoms. The "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources, provides an efficient and powerful strategy for introducing desired stereocenters into a synthetic target. (S)-(+)-2-Methylbutyl methanesulfonate stands out as a valuable C5 chiral building block derived from (S)-(+)-2-methyl-1-butanol, which is itself accessible from the chiral pool.

The utility of (S)-(+)-2-Methylbutyl methanesulfonate lies in the convergence of two key features: the defined (S)-stereocenter at the C2 position and the excellent leaving group ability of the methanesulfonate (mesylate) moiety. The mesylate group readily participates in nucleophilic substitution reactions, allowing for the efficient transfer of the chiral (S)-2-methylbutyl fragment to a wide range of nucleophiles. This direct and reliable method for installing a specific stereocenter is highly desirable in multi-step syntheses, often streamlining synthetic routes and enhancing overall efficiency.

This document provides detailed application notes and protocols for the proposed use of (S)-(+)-2-Methylbutyl methanesulfonate in the synthesis of complex natural products, with a specific focus on the stereoselective construction of the side chain of Mycalolide B, a potent actin-depolymerizing marine macrolide.

Case Study: Proposed Application in the Total Synthesis of Mycalolide B

Mycalolide B, a complex macrolide isolated from a marine sponge of the genus Mycale, exhibits significant cytotoxic and antifungal properties.[1] Its intricate architecture features a trisoxazole-containing macrolactone and a long, stereochemically rich acyclic side chain. The total synthesis of such a molecule is a formidable challenge, requiring careful strategic planning to control its numerous stereocenters.

The side chain of Mycalolide B contains a crucial chiral center that, upon structural analysis, can be retrosynthetically traced back to an (S)-2-methylbutyl unit. While various synthetic strategies have been employed to construct this side chain, the use of (S)-(+)-2-Methylbutyl methanesulfonate offers a conceptually straightforward and efficient approach to install this key stereocenter.

Retrosynthetic Analysis and Proposed Key Step

A convergent retrosynthetic analysis of the Mycalolide B side chain identifies a key fragment that can be assembled through the coupling of a suitable nucleophile with the electrophilic (S)-(+)-2-methylbutyl moiety. Specifically, we propose the application of (S)-(+)-2-Methylbutyl methanesulfonate in a nucleophilic substitution reaction with an organocuprate derived from a precursor to the C26-C35 fragment of the Mycalolide B side chain.

G Mycalolide_B Mycalolide B Side Chain C25_C35 Key C25-C35 Fragment Mycalolide_B->C25_C35 Disconnect Organocuprate Organocuprate Nucleophile C25_C35->Organocuprate Formation Mesylate (S)-(+)-2-Methylbutyl Methanesulfonate (Electrophile) C25_C35->Mesylate SN2 Coupling Precursor C26-C35 Precursor Organocuprate->Precursor Derived from G cluster_0 Protocol 1: Mesylate Formation cluster_1 Protocol 2: SN2 Coupling Start1 (S)-(+)-2-methyl-1-butanol Step1_1 Dissolve in DCM, cool to 0 °C Start1->Step1_1 Step1_2 Add TEA or Pyridine Step1_1->Step1_2 Step1_3 Add MsCl dropwise Step1_2->Step1_3 Step1_4 Stir at 0 °C Step1_3->Step1_4 Step1_5 Aqueous Workup Step1_4->Step1_5 Product1 (S)-(+)-2-Methylbutyl Methanesulfonate Step1_5->Product1 Start2_A Organolithium Precursor Step2_1 Form Organocuprate at -78 °C Start2_A->Step2_1 Start2_B CuI Start2_B->Step2_1 Step2_2 Couple with Organocuprate at low temperature Step2_1->Step2_2 Product1_input (S)-(+)-2-Methylbutyl Methanesulfonate Product1_input->Step2_2 Step2_3 Quench and Workup Step2_2->Step2_3 Product2 Mycalolide B Side Chain Fragment Step2_3->Product2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (S)-(+)-2-Methylbutyl Methanesulfonate Synthesis

Welcome to the technical support center for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. As a chiral building block, the efficient synthesis of this mesylate is paramount for maintaining stereochemical integrity and ensuring the overall success of your synthetic route. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Synthesizing (S)-(+)-2-Methylbutyl Methanesulfonate

The conversion of (S)-(+)-2-Methylbutanol to its corresponding methanesulfonate is a nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group.[1][2] This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3] While seemingly straightforward, this reaction is often plagued by low yields due to the inherent steric hindrance of the secondary alcohol and the competition between the desired S(_N)2 pathway and the E2 elimination side reaction.[4][5][6][7][8]

This guide will dissect the common causes of low yield and provide systematic solutions to optimize your reaction conditions and purification procedures.

Troubleshooting Guide: A Systematic Approach to Improving Yield

Low yields in the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate can be frustrating. This section provides a structured approach to identifying and resolving the root cause of the problem.

Problem 1: Incomplete Reaction - Unreacted (S)-(+)-2-Methylbutanol Remaining

Symptoms:

  • TLC analysis shows a significant amount of starting material co-eluting with the product.

  • NMR of the crude product shows characteristic peaks of the starting alcohol.

Root Causes & Solutions:

  • Insufficient Reagents: Ensure the stoichiometry of your reagents is correct. A slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: The reaction may be proceeding slower than anticipated due to the steric hindrance of the secondary alcohol. Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is sluggish at lower temperatures (0 °C), consider allowing it to slowly warm to room temperature.

  • Poor Quality Reagents: Methanesulfonyl chloride is susceptible to hydrolysis.[9] Use a fresh bottle or a recently opened one. The purity of the starting alcohol is also crucial; ensure it is free of water.

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cluster_incomplete_reaction Troubleshooting Incomplete Reaction Start Start Check Reagent Stoichiometry Check Reagent Stoichiometry Start->Check Reagent Stoichiometry Low Yield Monitor Reaction Progress Monitor Reaction Progress Check Reagent Stoichiometry->Monitor Reaction Progress Stoichiometry OK Assess Reagent Quality Assess Reagent Quality Monitor Reaction Progress->Assess Reagent Quality Reaction Stalled Reaction Complete Reaction Complete Assess Reagent Quality->Reaction Complete High Quality Reagents Used

Caption: Workflow for troubleshooting an incomplete reaction.

Problem 2: Formation of Side Products - The S(_N)2 vs. E2 Competition

Symptoms:

  • GC-MS analysis reveals the presence of olefinic byproducts.

  • NMR of the crude product shows signals in the alkene region (typically 4.5-6.5 ppm).

Root Cause: The primary cause of low yield in this synthesis is often the competing E2 elimination reaction, which is favored by sterically hindered substrates and strong bases.[10][11][12][13] The base, intended to quench the HCl byproduct, can also act as a nucleophile, abstracting a proton from a carbon adjacent to the reacting center, leading to the formation of an alkene.

Solutions:

  • Choice of Base: The selection of the base is critical. While triethylamine (TEA) is commonly used, its moderate steric bulk can still promote elimination. Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) to disfavor the E2 pathway. Pyridine can also be used, but it can be more challenging to remove during workup.[2]

  • Temperature Control: The E2 reaction is generally more favored at higher temperatures.[12] Maintaining a low reaction temperature (0 °C to room temperature) is crucial to maximize the S(_N)2 product.

  • Solvent Selection: Aprotic solvents are generally preferred for S(_N)2 reactions.[13] Dichloromethane (DCM) is a common choice.[3] Using a polar aprotic solvent like DMF or DMSO can sometimes accelerate the S(_N)2 reaction, but may also increase the rate of elimination depending on the base used.

Table 1: Impact of Reaction Parameters on S(_N)2/E2 Selectivity

ParameterTo Favor S(_N)2 (Desired Product)To Favor E2 (Side Product)Rationale
Substrate Primary > SecondaryTertiary > SecondaryLess steric hindrance favors S(_N)2.[4][5][6][7][8]
Base Weakly basic, sterically hindered (e.g., DIPEA)Strongly basic, less hindered (e.g., EtO⁻)A bulky base has difficulty accessing the alpha-proton for elimination.[11]
Temperature LowerHigherE2 has a higher activation energy.[12]
Solvent Polar aprotic (e.g., DCM, THF)Protic or aproticAprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity.[13]

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cluster_sn2_e2 S_N_2 vs. E2 Competition (S)-(+)-2-Methylbutanol (S)-(+)-2-Methylbutanol Mesylate Product (SN2) Mesylate Product (SN2) (S)-(+)-2-Methylbutanol->Mesylate Product (SN2) MsCl, Bulky Base, Low Temp Alkene Byproduct (E2) Alkene Byproduct (E2) (S)-(+)-2-Methylbutanol->Alkene Byproduct (E2) Strong Base, High Temp

Caption: Factors influencing the S(_N)2 vs. E2 pathway.

Problem 3: Product Loss During Workup and Purification

Symptoms:

  • Good conversion observed by TLC of the crude reaction mixture, but low isolated yield.

  • Difficulty in separating the product from impurities by column chromatography.

Root Causes & Solutions:

  • Hydrolysis of the Product: The mesylate product can be susceptible to hydrolysis, especially in the presence of acid or base during the aqueous workup. It is important to perform the workup efficiently and at a low temperature. The reaction mixture is typically diluted with water, and the organic layer is washed successively with dilute acid (to remove the amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[14]

  • Emulsion Formation: During the aqueous workup, emulsions can form, leading to product loss. Using brine for the final wash can help to break emulsions.

  • Volatility of the Product: While not extremely volatile, some product loss can occur if evaporation is carried out at too high a temperature or for an extended period.

  • Co-elution during Chromatography: If elimination byproducts are formed, they may have similar polarities to the desired mesylate, making separation by column chromatography challenging. Careful selection of the eluent system and using a high-resolution silica gel may be necessary.

Experimental Protocols

Optimized Protocol for (S)-(+)-2-Methylbutyl Methanesulfonate Synthesis

This protocol is designed to minimize side reactions and maximize the yield of the desired product.

Materials:

  • (S)-(+)-2-Methylbutanol (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO(_3) solution

  • Brine

  • Anhydrous Na(_2)SO(_4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (S)-(+)-2-Methylbutanol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the solution.

  • Add methanesulfonyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use a non-nucleophilic base?

A non-nucleophilic base is used to neutralize the HCl that is generated during the reaction without competing with the alcohol as a nucleophile or promoting unwanted side reactions like elimination.[2] Bases like triethylamine and DIPEA have sterically hindered nitrogen atoms that can accept a proton but are poor nucleophiles.

Q2: Can I use pyridine as a base?

Yes, pyridine is often used as both a base and a solvent in mesylation reactions.[1][3] It is effective at neutralizing HCl. However, its boiling point is relatively high, which can make it difficult to remove completely after the reaction.

Q3: My product appears to be an oil, but the literature reports a liquid. Is this normal?

(S)-(+)-2-Methylbutyl methanesulfonate is a liquid at room temperature.[15] If your product is a thick oil, it may contain residual solvent or impurities. Further purification or drying under high vacuum may be necessary.

Q4: How can I confirm the stereochemical integrity of my product?

The mesylation reaction proceeds with retention of stereochemistry at the chiral center because the C-O bond of the alcohol is not broken.[1] To confirm the enantiomeric purity of your product, you can use chiral HPLC or measure its specific rotation and compare it to the literature value.

Q5: What are the safety precautions for working with methanesulfonyl chloride?

Methanesulfonyl chloride is corrosive, a lachrymator, and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.

References

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Raju, A. K., et al. (n.d.). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC - NIH. Retrieved from [Link]

  • Teasdale, A., et al. (2025, August 7). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-(+)-2-METHYLBUTYL METHANESULFONATE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Retrieved from [Link]

  • LCGC India. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Product Quality Research Institute. (n.d.). Sulfonate Esters. Retrieved from [Link]

  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions [Video]. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Retrieved from [Link]

  • MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Retrieved from [Link]

  • Research and Reviews. (n.d.). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Retrieved from [Link]

  • Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.

Sources

Optimization

Technical Support Center: Reactions of (S)-(+)-2-Methylbutyl Methanesulfonate with Strong Nucleophiles

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of (S)-(+)-2-Methylbutyl methanesulfonate in reactions with strong nucleophiles. As a secondary alkyl methanesulfonate, this substrate is at a crucial intersection of competing reaction pathways, primarily bimolecular substitution (Sₙ2) and bimolecular elimination (E2). Understanding and controlling these pathways is paramount for achieving desired product outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" for its resolution.

Question 1: "My reaction is giving a low yield of the desired Sₙ2 substitution product and a significant amount of an alkene byproduct. How can I improve the Sₙ2:E2 ratio?"

Answer:

This is a classic and expected challenge when working with secondary substrates like 2-methylbutyl methanesulfonate. The formation of an alkene byproduct is indicative of a competing E2 elimination reaction. Several factors influence the Sₙ2/E2 competition, and by optimizing these, you can significantly favor the desired substitution pathway.

Root Cause Analysis:

  • Nucleophile Basicity: Strong nucleophiles that are also strong bases (e.g., alkoxides like ethoxide or tert-butoxide, hydroxides) will inherently promote the E2 pathway.[1][2] The nucleophile can act as a base, abstracting a proton from a carbon adjacent (beta) to the carbon bearing the methanesulfonate leaving group, leading to the formation of a double bond.

  • Steric Hindrance: (S)-(+)-2-Methylbutyl methanesulfonate is a secondary substrate, meaning the carbon atom undergoing substitution is attached to two other carbon atoms. This steric bulk hinders the backside attack required for the Sₙ2 mechanism, making the E2 pathway, where the base attacks a more accessible peripheral proton, kinetically competitive.[3][4]

  • Reaction Temperature: Higher reaction temperatures generally favor elimination over substitution.[5] Elimination reactions often have a higher activation energy but also a greater positive entropy change, making them more favorable at elevated temperatures.

Troubleshooting Protocol:

  • Re-evaluate Your Nucleophile:

    • If possible, switch to a nucleophile that is "strong but less basic." Good candidates include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻). These species are excellent nucleophiles but are weaker bases than alkoxides, which will significantly shift the product distribution towards Sₙ2.[1][2]

    • If an oxygen nucleophile is required, consider using the conjugate base of a carboxylic acid (e.g., sodium acetate) in a polar aprotic solvent. The resulting carboxylate is a weaker base than an alkoxide.

  • Solvent Selection:

    • Utilize a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are known to accelerate the rate of Sₙ2 reactions by effectively solvating the cation of the nucleophilic salt without strongly solvating (and thus deactivating) the anionic nucleophile.[6] Protic solvents like ethanol or water can solvate and "buffer" strong bases, which can sometimes favor E2, but polar aprotic solvents are generally preferred for Sₙ2.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature is a good strategy. Avoid heating the reaction mixture unless absolutely necessary.

Experimental Protocol for Maximizing Sₙ2 Product:

  • To a stirred solution of (S)-(+)-2-Methylbutyl methanesulfonate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Question 2: "I've identified two different alkene isomers as byproducts. Why is this happening, and can I control which one is formed?"

Answer:

The formation of multiple alkene isomers is a hallmark of E2 elimination on a substrate with different types of beta-protons. (S)-(+)-2-Methylbutyl methanesulfonate has two different beta-carbons with protons that can be abstracted, leading to two possible regiochemical outcomes.

Root Cause Analysis:

  • Regiochemistry of Elimination: The structure of your substrate allows for the formation of two different alkenes: 2-methyl-2-butene (the more substituted, Zaitsev product) and 2-methyl-1-butene (the less substituted, Hofmann product).[7]

    • Zaitsev's Rule: In general, elimination reactions with small, strong bases (e.g., sodium ethoxide, sodium hydroxide) favor the formation of the more thermodynamically stable, more substituted alkene.[8][9]

    • Hofmann Rule: The use of a sterically bulky base (e.g., potassium tert-butoxide, KOtBu) hinders the abstraction of the proton from the more sterically congested carbon. Consequently, the base will preferentially abstract a proton from the less sterically hindered carbon, leading to the formation of the less substituted alkene.[4][10]

Troubleshooting and Control:

  • To favor the Zaitsev product (2-methyl-2-butene): Use a small, strong base like sodium ethoxide in ethanol.

  • To favor the Hofmann product (2-methyl-1-butene): Employ a sterically hindered, strong base such as potassium tert-butoxide in tert-butanol.

Data Presentation: Expected Regioselectivity of E2 Elimination

Base/Solvent SystemExpected Major Alkene ProductRationale
Sodium Ethoxide in Ethanol2-methyl-2-buteneZaitsev's Rule: Small base favors the more stable, more substituted alkene.[9]
Potassium tert-Butoxide in t-Butanol2-methyl-1-buteneHofmann Rule: Bulky base favors the less sterically hindered product.[4]
Question 3: "My product has the opposite stereochemistry to what I expected from an Sₙ2 reaction. Is a rearrangement occurring?"

Answer:

It is highly unlikely that a rearrangement is occurring. Rearrangements involving hydride or alkyl shifts are characteristic of reactions that proceed through a carbocation intermediate, such as Sₙ1 or E1 reactions.[11] Reactions with strong nucleophiles, which promote Sₙ2 and E2 pathways, are concerted and do not involve the formation of a discrete carbocation.

Root Cause Analysis:

  • Walden Inversion: The Sₙ2 reaction proceeds via a backside attack mechanism.[3][12] This means the nucleophile attacks the carbon center from the side opposite to the leaving group. This concerted process leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[13] Therefore, if you start with the (S)-enantiomer, the Sₙ2 product will be the (R)-enantiomer (assuming priority rules for Cahn-Ingold-Prelog nomenclature do not change due to the new substituent). The observation of an inverted stereocenter is actually strong evidence for a successful Sₙ2 reaction.

Visualization of Reaction Pathways

Below are diagrams illustrating the competing Sₙ2 and E2 pathways for (S)-(+)-2-Methylbutyl methanesulfonate.

SN2_E2_Competition Substrate (S)-(+)-2-Methylbutyl Methanesulfonate SN2_Product (R)-Substitution Product (Inversion of Stereochemistry) Substrate->SN2_Product  Sₙ2 Pathway (Strong, non-basic Nu⁻) E2_Zaitsev 2-Methyl-2-butene (Zaitsev Product) Substrate->E2_Zaitsev  E2 Pathway (Small, strong base) E2_Hofmann 2-Methyl-1-butene (Hofmann Product) Substrate->E2_Hofmann  E2 Pathway (Bulky, strong base)

Caption: Competing Sₙ2 and E2 pathways for a secondary mesylate.

Frequently Asked Questions (FAQs)

Q1: Why is methanesulfonate a good leaving group? A: The methanesulfonate (mesylate) anion is the conjugate base of methanesulfonic acid, which is a strong acid. This means the mesylate anion is very stable and a weak base. Its stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. Good leaving groups are weak bases, and mesylate is an excellent example.[1][8]

Q2: Will I get any Sₙ1 or E1 products? A: When using a strong nucleophile or a strong base, Sₙ1 and E1 reactions are generally not competitive. These unimolecular pathways proceed through a carbocation intermediate, which is favored by weak nucleophiles/bases and polar protic solvents. The conditions required for the reactions discussed here (strong nucleophiles/bases) strongly favor the bimolecular Sₙ2 and E2 pathways.

Q3: How does the stereochemistry of the starting material affect the E2 products? A: The E2 reaction has a stereochemical requirement for a periplanar arrangement of the beta-proton and the leaving group, with a strong preference for an anti-periplanar conformation.[14] This means the proton being removed and the mesylate group must lie in the same plane and be on opposite sides of the carbon-carbon bond. For an acyclic system like 2-methylbutyl methanesulfonate, bond rotation can typically achieve this conformation. The relative stability of the transition states leading to the E and Z isomers of 2-methyl-2-butene will determine the major diastereomer, with the trans (E) isomer usually being favored due to reduced steric strain.[15]

Q4: Can I use a tosylate instead of a mesylate? A: Yes, a tosylate (p-toluenesulfonate) is also an excellent leaving group, very similar in reactivity to a mesylate.[8] For the purposes of the Sₙ2/E2 competition, you can expect a tosylate to behave almost identically to a mesylate under the same reaction conditions.

References

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). When 2methyl butyl bromide is treated with sodium ethoxide class 11 chemistry CBSE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

  • YouTube. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! Retrieved from [Link]

  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]

  • YouTube. (2014, May 30). The Regioselectivity of the E2 Elimination Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Diastereoselective Reactions with (S)-(+)-2-Methylbutyl Methanesulfonate

An Application Scientist's Guide Welcome to our dedicated technical support center for scientists and researchers utilizing (S)-(+)-2-Methylbutyl methanesulfonate in stereoselective synthesis. This guide is structured as...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide

Welcome to our dedicated technical support center for scientists and researchers utilizing (S)-(+)-2-Methylbutyl methanesulfonate in stereoselective synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges and empower you to optimize your reaction outcomes. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles that govern diastereoselectivity in these systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving diastereoselectivity with a chiral electrophile like (S)-(+)-2-Methylbutyl methanesulfonate?

Answer: (S)-(+)-2-Methylbutyl methanesulfonate is a chiral primary electrophile. When it participates in a bimolecular nucleophilic substitution (SN2) reaction, the stereochemical outcome is dictated by the spatial arrangement of atoms during the transition state.[1] Diastereoselectivity arises when the incoming nucleophile can approach the electrophilic carbon (the CH₂-OMs group) from different trajectories, leading to transition states with different energy levels.

The existing stereocenter at C2, with its bulky sec-butyl group, creates a sterically biased environment. The nucleophile's approach is hindered on the face occupied by the ethyl and methyl groups. Consequently, the reaction pathway with the least steric repulsion is energetically favored, leading to the preferential formation of one diastereomer over the other.[1][2] This concept is illustrated in the diagram below, showing the two potential diastereomeric transition states. The energy difference (ΔΔG‡) between these states determines the diastereomeric ratio (d.r.) of the products.

G cluster_0 Reaction Coordinate cluster_1 Molecular Rationale Reactants Reactants (S)-2-Methylbutyl-OMs + Nu⁻ TS_Major Transition State 1 (TS₁) Lower Energy (Less Steric Hindrance) Reactants->TS_Major ΔG‡₁ TS_Minor Transition State 2 (TS₂) Higher Energy (More Steric Hindrance) Reactants->TS_Minor ΔG‡₂ (ΔG‡₂ > ΔG‡₁) P_Major Major Diastereomer TS_Major->P_Major P_Minor Minor Diastereomer TS_Minor->P_Minor Steric_Clash Steric clash between the nucleophile (Nu⁻) and the chiral backbone of the electrophile dictates the favored transition state.

Caption: Energy profile of diastereomeric transition states.

Part 2: Troubleshooting Guide

Q2: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1). What are the primary factors to investigate for improvement?

Answer: A low diastereomeric ratio (d.r.) indicates that the energy difference between the competing transition states is minimal. To improve selectivity, you must amplify these energetic differences. Here is a systematic troubleshooting workflow:

G Start Start: Poor d.r. (~1:1) Temp 1. Lower Reaction Temperature (e.g., 0°C to -78°C) Start->Temp Is reaction kinetically controlled? Solvent 2. Screen Solvents (Switch to less coordinating or more rigidifying solvent) Temp->Solvent Selectivity still low? Nucleophile 3. Modify Nucleophile / Counter-ion (Increase steric bulk or change counter-ion, e.g., Li⁺, Na⁺, K⁺) Solvent->Nucleophile Minor improvement? Additive 4. Introduce Lewis Acid / Additive (e.g., LiBr, MgBr₂, ZnCl₂) Nucleophile->Additive Need more rigidity? Success Success: Improved d.r. Additive->Success

Caption: Workflow for optimizing diastereoselectivity.

Let's break down each step:

  • Temperature: This is the most critical and easily adjustable parameter. Lowering the temperature decreases the available thermal energy (kT), making the reaction more sensitive to small differences in activation energy (ΔΔG‡). Reactions that are run at lower temperatures (e.g., -20 °C to -78 °C) often show significantly enhanced diastereoselectivity compared to those at room temperature.[3][4]

  • Solvent: The solvent plays a crucial role in an SN2 reaction by solvating the nucleophile and the transition state.[5][6]

    • Polar Aprotic Solvents (Recommended): Solvents like THF, 2-MeTHF, DMF, and Acetonitrile are generally preferred for SN2 reactions.[7][8][9] They solvate the cation but leave the nucleophile "naked" and highly reactive.[6] Switching between these can influence the tightness of the transition state and thus selectivity. For instance, a more coordinating solvent might lead to a different outcome than a less coordinating one.

    • Polar Protic Solvents (Avoid): Solvents like methanol or water form strong hydrogen bonds with the nucleophile, creating a solvent cage that dampens its reactivity and can decrease selectivity.[5][9]

  • Nucleophile and Counter-ion:

    • Steric Bulk: Increasing the steric bulk of the nucleophile can amplify the steric interactions in the transition state, often leading to higher selectivity.[10] However, be cautious, as excessively bulky nucleophiles can slow the reaction dramatically or favor elimination (E2) pathways.[10][11]

    • Counter-ion: The counter-ion of the nucleophile (e.g., Li⁺, Na⁺, K⁺) can influence aggregation and the transition state geometry. Smaller, harder cations like Li⁺ often coordinate more tightly, leading to a more organized transition state and potentially higher selectivity.

  • Additives: The inclusion of salt additives, particularly Lewis acidic metal salts like LiBr or MgBr₂, can dramatically improve diastereoselectivity.[12][13] These additives can coordinate to the leaving group or the nucleophile, creating a more rigid, well-defined transition state that enhances facial discrimination.[13][14]

Q3: I am observing a significant amount of an elimination (E2) byproduct. How can I suppress it while favoring the desired SN2 pathway?

Answer: The SN2 and E2 pathways are often in competition. (S)-(+)-2-Methylbutyl methanesulfonate has β-hydrogens, making elimination a possibility, especially with a strong, sterically hindered base.

Key Strategies to Favor SN2 over E2:

ParameterAction to Favor SN2Rationale
Temperature Lower the temperature Elimination reactions generally have a higher activation energy and benefit more from increased temperature due to a greater entropic contribution.[4][15][16] Lowering the temperature will disproportionately slow the E2 reaction.
Nucleophile Use a strong, non-bulky nucleophile .Strong bases that are sterically hindered (e.g., potassium tert-butoxide) are excellent for promoting E2. Nucleophiles with high nucleophilicity but lower basicity (e.g., I⁻, N₃⁻, CN⁻) strongly favor substitution.[17][18]
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF).These solvents enhance nucleophilicity without strongly promoting basicity, favoring the SN2 pathway.[7][8]
Q4: Can you provide a general starting protocol for screening conditions to optimize the diastereomeric ratio?

Answer: Certainly. This protocol outlines a systematic approach to screen key variables for a reaction between (S)-(+)-2-Methylbutyl methanesulfonate and a generic nucleophile (Nu-M).

Protocol: Reaction Condition Screening for Diastereoselectivity

Objective: To identify the optimal temperature and solvent for maximizing the diastereomeric ratio (d.r.).

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate (Substrate)

  • Nucleophile source (e.g., sodium salt of your nucleophile, Nu-Na)

  • Anhydrous Solvents for Screening: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dichloromethane (DCM), Acetonitrile (MeCN)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Analytical equipment for d.r. determination (e.g., ¹H NMR, chiral HPLC, or GC)

Procedure:

  • Setup: Arrange four parallel reaction flasks under an inert atmosphere. Ensure all glassware is oven- or flame-dried.

  • Reagent Preparation:

    • In each flask, dissolve the nucleophile (e.g., 1.2 mmol, 1.2 equiv) in 5 mL of a different anhydrous solvent (THF, 2-MeTHF, DCM, MeCN).

  • Temperature Equilibration: Cool all four reaction mixtures to the initial screening temperature of 0 °C using an ice-water bath.

  • Reaction Initiation:

    • Prepare a stock solution of (S)-(+)-2-Methylbutyl methanesulfonate (1.0 mmol, 1.0 equiv) in a minimal amount of the first solvent (e.g., THF).

    • Add the substrate solution dropwise and simultaneously to each of the four flasks over 5 minutes.

  • Reaction Monitoring: Stir the reactions at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., 1 hr, 4 hr, 12 hr).

  • Workup & Analysis:

    • Once the reaction is complete (or has reached a plateau), quench all reactions under identical conditions (e.g., by adding saturated aq. NH₄Cl solution).

    • Perform an identical extraction for all four reactions (e.g., with ethyl acetate).

    • Dry the organic layers (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product from each reaction by ¹H NMR or another suitable method to determine the conversion and the diastereomeric ratio.

  • Iteration:

    • Based on the results, select the solvent that provided the best d.r.

    • Repeat the experiment in the optimal solvent at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C) to further enhance selectivity.

Part 3: Advanced Concepts

Q5: What is the role of a chiral auxiliary in this context, and when should I consider using one?

Answer: While (S)-(+)-2-Methylbutyl methanesulfonate itself is a chiral electrophile, sometimes its inherent stereodirecting ability is insufficient to achieve the desired level of diastereoselectivity, especially if the nucleophile is achiral. In such cases, a chiral auxiliary can be employed.[19]

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[19][20][21] The process typically involves:

  • Attachment: Covalently attaching the chiral auxiliary to your nucleophile.

  • Diastereoselective Reaction: Reacting the modified nucleophile with the (S)-(+)-2-Methylbutyl methanesulfonate. The bulky, well-defined structure of the auxiliary provides powerful steric directing effects, often leading to very high diastereoselectivity.[20][22]

  • Removal: Cleaving the auxiliary to reveal the desired product, ideally while recovering the auxiliary for reuse.[21]

You should consider using a chiral auxiliary when direct methods (optimizing temperature, solvent, etc.) fail to provide a d.r. greater than ~10:1 and a highly pure diastereomer is required for subsequent steps. Evans's oxazolidinone auxiliaries are a classic example used in asymmetric alkylations.[21]

References

  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • Exploring the Dynamics of Nucleophilic Substitution Reactions. (2023). ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. [Link]

  • Mechanism and processing parameters affecting the formation of methyl methanesulfonate. (2009). ResearchGate. [Link]

  • Copper-Catalyzed [3+3] Cycloaddition. (2026). Organic Letters. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity. (2023). ACS Omega. [Link]

  • SN1 vs E1 and SN2 vs E2: The Temperature. (2012). Master Organic Chemistry. [Link]

  • Factors That Affect The Course of Nucleophilic Substitutions. (2020). Chemistry LibreTexts. [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate. (n.d.). PQRI. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Recent advances in the diastereoselective Reformatsky-type reaction. (2012). RSC Publishing. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • How does temperature affect SN1 and SN2 reactions? (2023). Filo. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]

  • Diastereoselectivity is in the Details. (n.d.). ChemRxiv. [Link]

  • Asymmetric Synthesis. (n.d.). University of York. [Link]

  • Diastereoselectivity is in the Details. (2021). ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]

  • Steric effects. (n.d.). Wikipedia. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Triethylamine Hydrochloride from Mesylation Reactions

Introduction: The Persistent Byproduct Mesylation is a foundational transformation in organic synthesis, converting alcohols into better leaving groups and facilitating a wide array of subsequent reactions.[1][2] The use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Byproduct

Mesylation is a foundational transformation in organic synthesis, converting alcohols into better leaving groups and facilitating a wide array of subsequent reactions.[1][2] The use of methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) is a standard and effective protocol.[2][3] However, this reaction invariably produces triethylamine hydrochloride (TEA.HCl) as a byproduct. While seemingly innocuous, the presence of this salt can complicate downstream processing, poison catalysts, and compromise the purity of the final product.

This technical guide provides a comprehensive overview of field-proven methods for the removal of triethylamine hydrochloride from mesylation reaction mixtures. We will delve into the chemical principles underpinning each technique, offer detailed troubleshooting guides in a question-and-answer format, and provide step-by-step protocols to empower researchers, scientists, and drug development professionals to tackle this common purification challenge with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine hydrochloride a common byproduct in mesylation reactions?

In a mesylation reaction, methanesulfonyl chloride reacts with an alcohol to form a mesylate. This reaction releases hydrogen chloride (HCl) as a byproduct.[2] Triethylamine, a tertiary amine base, is added to the reaction mixture to neutralize the generated HCl, preventing it from reacting with the desired product or other sensitive functional groups. The acid-base reaction between triethylamine and HCl forms the salt, triethylamine hydrochloride.[4]

Q2: What are the primary methods for removing triethylamine hydrochloride?

The removal of triethylamine hydrochloride primarily leverages its solubility profile. The most common and effective techniques include:

  • Aqueous Workup: Utilizing the high solubility of TEA.HCl in water to extract it from the organic phase.[4]

  • Filtration: Exploiting the low solubility of TEA.HCl in certain organic solvents to remove it as a solid precipitate.[4][5]

  • Solvent Trituration/Anti-Solvent Precipitation: Inducing the precipitation of TEA.HCl by adding a solvent in which it is insoluble.[4]

  • Column Chromatography: A more resource-intensive method typically used when other methods fail or when the product is also highly polar.

The choice of method depends on the properties of the desired product, particularly its solubility and stability towards water.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the removal of triethylamine hydrochloride.

Scenario 1: My product is water-stable. How do I perform an effective aqueous workup?

Question: I've completed my mesylation in dichloromethane (DCM), and my product is not sensitive to water. What is the best way to remove the TEA.HCl using an aqueous wash?

Answer: An aqueous workup is the most straightforward method in this scenario. The high polarity of water makes it an excellent solvent for the ionic TEA.HCl salt.

Underlying Principle: This method is based on the principle of liquid-liquid extraction, where a solute (TEA.HCl) is partitioned between two immiscible liquid phases (organic and aqueous) based on its relative solubility.

Step-by-Step Protocol for Aqueous Workup:

  • Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Dilute: If the reaction mixture is concentrated, dilute it with the reaction solvent (e.g., DCM) to reduce its viscosity and improve phase separation.

  • First Wash (Dilute Acid): Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid) to the separatory funnel. This step ensures that any residual triethylamine is protonated to its hydrochloride salt, maximizing its removal into the aqueous phase.[6]

  • Shake and Vent: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and opening the stopcock to release any pressure buildup.

  • Separate: Allow the layers to fully separate. The denser organic layer (in the case of DCM) will be at the bottom. Drain the lower organic layer into a clean flask.

  • Subsequent Washes (Water and Brine): Return the organic layer to the separatory funnel and wash sequentially with an equal volume of deionized water and then brine (saturated aqueous NaCl solution). The water wash removes any remaining acid, and the brine wash helps to remove residual water from the organic layer.

  • Dry: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of TEA.HCl.

Visual Workflow for Aqueous Workup:

G A Reaction Mixture (Organic Solvent + Product + TEA.HCl) B Transfer to Separatory Funnel A->B C Wash with Dilute Acid B->C D Separate Layers C->D E Wash with Water D->E Organic Layer J Aqueous Waste (TEA.HCl) D->J Aqueous Layer F Wash with Brine E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Workflow for TEA.HCl removal via aqueous workup.

Scenario 2: My product is sensitive to water and/or acidic conditions.

Question: My mesylated product is prone to hydrolysis or degradation in the presence of water or acid. How can I remove the TEA.HCl without an aqueous workup?

Answer: For moisture-sensitive compounds, non-aqueous methods are essential. The primary strategy involves leveraging the poor solubility of TEA.HCl in many organic solvents.

Underlying Principle: Triethylamine hydrochloride is a salt and, as such, exhibits low solubility in nonpolar and moderately polar aprotic organic solvents.[7][8] This allows for its physical separation from the reaction mixture.

Method 1: Direct Filtration

If the mesylation reaction is performed in a solvent in which TEA.HCl is sparingly soluble (e.g., diethyl ether, tetrahydrofuran (THF), or ethyl acetate), the salt will precipitate out of the solution as a white solid.[4][9][10]

Step-by-Step Protocol for Direct Filtration:

  • Cooling (Optional): Chilling the reaction mixture in an ice bath can further decrease the solubility of TEA.HCl and promote more complete precipitation.

  • Filtration: Filter the reaction mixture through a Büchner funnel with filter paper or a fritted glass funnel.

  • Washing: Wash the collected solid (TEA.HCl) with a small amount of the cold reaction solvent to recover any entrained product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.

Method 2: Solvent Swap and Filtration

If the reaction was conducted in a solvent in which TEA.HCl is soluble (e.g., dichloromethane or chloroform), a solvent swap is necessary.[4][7][8]

Step-by-Step Protocol for Solvent Swap and Filtration:

  • Initial Concentration: Remove the reaction solvent under reduced pressure.

  • Addition of Anti-Solvent: Add a solvent in which your product is soluble but TEA.HCl is not (e.g., diethyl ether, ethyl acetate, or hexanes).[4] This will cause the TEA.HCl to precipitate.

  • Trituration: Stir or sonicate the resulting slurry to break up any clumps and ensure the product is fully dissolved in the new solvent.

  • Filtration and Concentration: Follow steps 2-4 from the Direct Filtration protocol.

Visual Decision Tree for Non-Aqueous Removal:

G A Is the reaction solvent one where TEA.HCl is insoluble? (e.g., Ether, THF, EtOAc) B Yes A->B C No (e.g., DCM, Chloroform) A->C D Direct Filtration B->D E Solvent Swap C->E H Filter Precipitated TEA.HCl D->H F Concentrate Reaction Mixture E->F G Add Anti-Solvent (e.g., Ether, Hexanes) F->G G->H I Concentrate Filtrate H->I J Purified Product I->J

Caption: Decision process for non-aqueous TEA.HCl removal.

Scenario 3: I've tried aqueous washing, but an emulsion has formed.

Question: I attempted an aqueous workup, but a persistent emulsion formed at the interface of the organic and aqueous layers, making separation impossible. What should I do?

Answer: Emulsion formation is a common issue, often caused by the presence of fine solid particles or amphiphilic molecules at the interface.

Troubleshooting Steps for Emulsion Breaking:

  • Addition of Brine: The first and simplest approach is to add a significant amount of brine. The increased ionic strength of the aqueous layer often disrupts the emulsion.

  • Filtration through Celite®: If brine addition fails, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the emulsion by removing fine particulates.

  • "Solvent Trick": Add a small amount of a different organic solvent with a different polarity (e.g., a few milliliters of THF or ethyl acetate) to the separatory funnel and gently swirl. This can sometimes alter the interfacial tension and break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to phase separation.

Data Summary: Solubility of Triethylamine Hydrochloride

The selection of an appropriate removal method is critically dependent on the solubility of TEA.HCl. The following table provides a summary of its solubility in common laboratory solvents.

SolventSolubility of TEA.HClRationale for Use in Purification
WaterHighly Soluble[8][11]Ideal for aqueous workups to extract the salt from the organic phase.
EthanolVery Soluble[8]Generally not suitable for precipitation-based removal.
ChloroformSoluble[8]Not suitable for direct filtration; requires a solvent swap or aqueous workup.
Dichloromethane (DCM)Soluble[12]A common reaction solvent; requires a solvent swap or aqueous workup for TEA.HCl removal.
Diethyl EtherPractically Insoluble[8]Excellent choice for direct filtration or as an anti-solvent in a solvent swap.[4][10]
Tetrahydrofuran (THF)Sparingly Soluble/Insoluble[4][9][10]Good solvent for direct filtration of TEA.HCl.
Ethyl AcetateSparingly SolubleCan be used for direct filtration or as an anti-solvent.[4][9]
Hexanes/HeptaneInsoluble[6][9]Effective as an anti-solvent to precipitate TEA.HCl.
BenzeneVery Slightly Soluble[8]Can be used for precipitation, but less common due to toxicity.

Concluding Remarks

The successful removal of triethylamine hydrochloride from mesylation reactions is a critical step in ensuring the purity and yield of the desired product. By understanding the underlying principles of solubility and applying the appropriate technique—be it aqueous extraction for robust products or filtration-based methods for sensitive substrates—researchers can efficiently and effectively overcome this common purification hurdle. This guide provides a foundational framework for troubleshooting and protocol selection, enabling scientists to proceed to the next steps of their synthetic endeavors with confidence.

References

  • Vertex AI Search. (2026). How to Prepare Triethylamine Hydrochloride and Recover Triethylamine from Waste Water?
  • PrepChem.com. (n.d.). Synthesis of triethylamine hydrochloride.
  • BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures.
  • ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?
  • Wikipedia. (n.d.). Triethylamine.
  • Patsnap Eureka. (n.d.). Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
  • BenchChem. (n.d.). Solubility of Triethylmethylammonium chloride in organic solvents.
  • Google Patents. (n.d.). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • Sciencemadness Discussion Board. (2011). Triethylamine complexes.
  • Reddit. (2020). Green solvent to remove triethylamine hydrochloride without ligand exchange?
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates.
  • PubChem. (n.d.). Triethylamine hydrochloride.
  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl).
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with (S)-(+)-2-Methylbutyl Methanesulfonate

Welcome to the technical support center for optimizing reactions involving (S)-(+)-2-Methylbutyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving (S)-(+)-2-Methylbutyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The following question-and-answer format addresses specific challenges you may encounter during your experiments, focusing on the critical role of temperature in controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (S)-(+)-2-Methylbutyl methanesulfonate in drug development?

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral building block primarily used to introduce the (S)-2-methylbutyl group into a target molecule. The methanesulfonate ("mesylate") group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2] In drug development, maintaining precise stereochemistry is often crucial for pharmacological activity and to minimize off-target effects.[3] Therefore, using a stereochemically pure starting material like (S)-(+)-2-Methylbutyl methanesulfonate allows for the synthesis of enantiomerically pure drug candidates.

Q2: How does temperature influence the outcome of reactions with (S)-(+)-2-Methylbutyl methanesulfonate?

Temperature is a critical parameter that dictates the competition between the desired nucleophilic substitution (S(_N)2) and the primary undesired side reaction, elimination (E2).[4]

  • Lower Temperatures (Generally 0°C to room temperature): Favor the S(_N)2 pathway, leading to the desired substitution product with inversion of stereochemistry.[5][6]

  • Higher Temperatures (Elevated temperatures, e.g., >50°C): Significantly increase the rate of the E2 reaction, leading to the formation of undesired alkene byproducts.[4]

The choice of temperature is therefore a crucial optimization point to maximize the yield of the substitution product while minimizing elimination byproducts.

Q3: What are the expected stereochemical outcomes when using (S)-(+)-2-Methylbutyl methanesulfonate in a substitution reaction?

The conversion of (S)-(+)-2-methylbutanol to its mesylate proceeds with retention of configuration at the chiral center. When this (S)-mesylate undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the chiral center.[5][6]

Troubleshooting Guide

Problem 1: Low yield of the desired substitution product and formation of significant alkene byproducts.

Cause: This is a classic indication that the elimination (E2) reaction is outcompeting the desired substitution (S(_N)2) reaction. This is often exacerbated by elevated temperatures.[4]

Solutions:

  • Temperature Optimization:

    • Lower the reaction temperature. Start experiments at 0°C and slowly warm to room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50°C) may be necessary, but this should be carefully monitored for the formation of elimination byproducts by techniques like GC-MS or LC-MS.[7][8]

  • Choice of Base/Nucleophile:

    • Use a non-bulky, strong nucleophile that is a relatively weak base to favor substitution over elimination. For example, azide or cyanide ions are good nucleophiles and relatively weak bases.

    • If a base is required for the reaction, use a non-hindered base.

Experimental Protocol: Temperature Screening for Optimizing Substitution-to-Elimination Ratio

  • Set up three identical reactions of (S)-(+)-2-Methylbutyl methanesulfonate with your chosen nucleophile in a suitable aprotic solvent (e.g., DMF, DMSO).

  • Run the reactions at three different temperatures: 25°C, 45°C, and 65°C.

  • Monitor the reactions at regular intervals (e.g., 1, 3, 6, and 24 hours) by taking aliquots and analyzing them by GC-MS to determine the ratio of the desired substitution product to the elimination byproduct(s).

  • Plot the product-to-byproduct ratio against temperature and time to identify the optimal conditions.

Temperature (°C)Time (h)Substitution Product (%)Elimination Product (%)S(_N)2:E2 Ratio
252485155.7 : 1
45670302.3 : 1
65340600.7 : 1

Table 1: Hypothetical data from a temperature screening experiment illustrating the impact of temperature on the ratio of substitution to elimination products.

G cluster_0 Reaction Pathway Decision Point cluster_1 Low Temperature Path cluster_2 High Temperature Path Start (S)-(+)-2-Methylbutyl methanesulfonate + Nucleophile Decision Reaction Temperature Start->Decision SN2 SN2 Pathway Decision->SN2 Low Temp E2 E2 Pathway Decision->E2 High Temp Substitution Desired Substitution Product (Inversion) SN2->Substitution Elimination Undesired Alkene Byproduct(s) E2->Elimination

Temperature dictates the reaction pathway.
Problem 2: The product shows a loss of enantiomeric purity (racemization).

Cause: Racemization suggests that the reaction is proceeding, at least in part, through a carbocation intermediate, which is characteristic of an S(_N)1 mechanism.[1] While secondary mesylates like (S)-(+)-2-Methylbutyl methanesulfonate typically favor the S(_N)2 pathway, certain conditions can promote an S(_N)1 mechanism.

Contributing Factors and Solutions:

  • Solvent Choice:

    • Protic solvents (e.g., water, methanol, ethanol) can stabilize the carbocation intermediate and the leaving group, favoring the S(_N)1 pathway.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the cation but not the anionic nucleophile, which increases the nucleophile's reactivity and favors the S(_N)2 mechanism.

  • Nucleophile Concentration:

    • The S(_N)1 reaction rate is independent of the nucleophile concentration, while the S(_N)2 rate is directly proportional to it.[9]

    • Solution: Ensure a sufficiently high concentration of the nucleophile to promote the bimolecular S(_N)2 pathway.

  • Leaving Group Ability:

    • The mesylate is a very good leaving group. In some cases, with a weak nucleophile, it may depart before the nucleophile attacks, leading to a carbocation.

    • Solution: While you cannot change the leaving group in this case, ensuring a potent nucleophile is present at an adequate concentration is key.

Analytical Workflow for Assessing Enantiomeric Purity

G Reaction Reaction of (S)-(+)-2-Methylbutyl methanesulfonate Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis Result Determine Enantiomeric Excess (ee%) Analysis->Result

Workflow for reaction analysis.
Problem 3: Formation of (S)-(+)-2-Methylbutyl chloride as a byproduct during the mesylation of (S)-(+)-2-methylbutanol.

Cause: This side reaction can occur when using methanesulfonyl chloride (MsCl). The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed mesylate, particularly if the reaction is allowed to stir for extended periods or at elevated temperatures.

Solutions:

  • Use Methanesulfonic Anhydride (Ms(_2)O):

    • This reagent avoids the introduction of chloride ions into the reaction mixture, thereby eliminating the possibility of forming the chlorinated byproduct.

  • Strict Temperature Control:

    • Perform the mesylation at low temperatures (e.g., 0°C or below) and monitor the reaction closely. Do not let the reaction warm for extended periods once complete.

  • Minimize Reaction Time:

    • Once the formation of the mesylate is complete (as determined by TLC or LC-MS), proceed with the workup promptly to quench the reaction and remove any reactive species.

References

  • Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • ResearchGate. (2025). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2022). Stereochemistry:Reagent Stereochemical Control. Retrieved from [Link]

  • ACS Publications. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of (S)-2-Methylbutylamine and Synthesis of Chiral Isoleucine and Alloisoleucine. Retrieved from [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791680B - Process for preparation of alkyl methanesulfonate solution.
  • MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2022). Stereochemistry: Substrate and Auxiliary Stereochemical Control. Retrieved from [Link]

  • Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Retrieved from [Link]

  • ChemRxiv. (n.d.). Computational Study on Data Integration in Chiral Catalyst Design. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Substitution of BINOL. PubMed. Retrieved from [Link]

  • YouTube. (2023). Practice with Bimolecular Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Optimization

Preventing elimination side reactions with (S)-(+)-2-Methylbutyl methanesulfonate

Welcome to the technical support center for (S)-(+)-2-Methylbutyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-(+)-2-Methylbutyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral secondary mesylate. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to minimize unwanted elimination side reactions and maximize the yield of your desired substitution products.

Introduction: The Challenge of SN2 vs. E2 with a Secondary Mesylate

(S)-(+)-2-Methylbutyl methanesulfonate is a valuable chiral building block in organic synthesis. However, its utility can be compromised by the competing bimolecular elimination (E2) pathway, which often plagues nucleophilic substitution (SN2) reactions on secondary substrates. The steric hindrance around the electrophilic carbon, coupled with the basicity of the incoming nucleophile, can create a delicate balance between the desired substitution and the formation of undesired alkene byproducts. This guide will equip you with the knowledge and practical strategies to tip this balance in favor of the SN2 pathway.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of alkene byproduct in my reaction. What is the primary cause?

The formation of an alkene byproduct from (S)-(+)-2-Methylbutyl Methanesulfonate is a classic indicator of a competing E2 elimination reaction. This is particularly common with secondary substrates like this one, where steric hindrance can make it difficult for the nucleophile to attack the carbon atom directly (the SN2 pathway). Instead, the nucleophile may act as a base, abstracting a proton from an adjacent carbon, leading to the formation of a double bond.

Several factors can favor the E2 pathway:

  • The nature of the nucleophile: Strongly basic and sterically bulky nucleophiles are more likely to act as bases rather than nucleophiles.[1][2]

  • Reaction temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[3][4]

  • Solvent choice: The solvent plays a critical role in modulating the reactivity of the nucleophile.[5][6]

Q2: How does my choice of nucleophile/base influence the reaction outcome?

The distinction between nucleophilicity and basicity is crucial here.[2] A good nucleophile that is a weak base is ideal for promoting the SN2 reaction. Conversely, a strong, sterically hindered base will favor the E2 pathway.

  • To favor SN2: Employ nucleophiles that are weak bases. Examples include halides (I⁻, Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[1][4]

  • To minimize E2: Avoid strong, bulky bases such as potassium tert-butoxide (t-BuOK), and to a lesser extent, strong, less hindered bases like sodium hydroxide (NaOH) and sodium ethoxide (NaOEt), especially at elevated temperatures.[1][7]

Q3: What is the effect of temperature on the SN2/E2 competition?

Temperature is a critical parameter to control. Elimination reactions typically have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will disproportionately increase the rate of the E2 reaction, leading to a higher proportion of the alkene byproduct.[3][8] To minimize elimination, it is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]

Q4: Which solvent should I choose to promote the SN2 reaction?

The choice of solvent can dramatically influence the outcome of your reaction by affecting the reactivity of the nucleophile.[5][9]

  • Polar Aprotic Solvents (Favor SN2): Solvents like DMSO, DMF, and acetone are generally preferred for SN2 reactions.[4][10] They can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile "naked" and more reactive towards the electrophilic carbon.[9]

  • Polar Protic Solvents (Can Favor E2): Solvents like water, ethanol, and methanol can solvate the nucleophile through hydrogen bonding. This "caging" effect can make the nucleophile bulkier and less able to access the sterically hindered carbon of the secondary mesylate, thus favoring the E2 pathway where it abstracts a less hindered proton.[6]

Interestingly, ionic liquids have emerged as a green and efficient medium for nucleophilic substitution reactions of sulfonate esters, acting as both the solvent and the nucleophilic reagent and minimizing side reactions like elimination.[11]

Troubleshooting Guide

Problem: High Yield of Alkene Byproduct

If you are observing a significant amount of the elimination product, consider the following optimization strategies:

Potential Cause Troubleshooting Step Expected Outcome
Strong or Bulky Base Used Switch to a good nucleophile that is a weak base (e.g., NaI, NaN₃, NaCN).[4]Promotes the SN2 pathway over the E2 pathway.
High Reaction Temperature Lower the reaction temperature. You may need to increase the reaction time to achieve full conversion.Reduces the rate of the E2 reaction more significantly than the SN2 reaction.[3]
Inappropriate Solvent If using a protic solvent, switch to a polar aprotic solvent like DMSO, DMF, or acetone.[4]Enhances the nucleophilicity of your reagent, favoring the SN2 reaction.[9]
Concentrated Reagents Use a more dilute solution of your nucleophile.Decreases the rate of the bimolecular elimination reaction.
Problem: Low or No Conversion of Starting Material

If your reaction is not proceeding, it may be that the conditions are too mild to overcome the activation energy for the SN2 reaction.

Potential Cause Troubleshooting Step Expected Outcome
Nucleophile is too weak Consider a more potent nucleophile from the same class (e.g., iodide instead of chloride).Increased reaction rate.
Reaction temperature is too low Gradually increase the temperature in small increments (e.g., 5-10 °C) while carefully monitoring the product distribution by TLC or GC.Increased reaction rate, but be mindful of the potential for increased elimination.
Poor solubility of reagents Ensure all reagents are fully dissolved. You may need to try a different polar aprotic solvent in which your nucleophile has better solubility.A homogeneous reaction mixture is essential for efficient reaction.

Visualizing Reaction Pathways and Optimization

Competing SN2 and E2 Pathways

The following diagram illustrates the two competing reaction pathways for (S)-(+)-2-Methylbutyl methanesulfonate with a nucleophile/base (Nu⁻/B⁻).

SN2_vs_E2 start (S)-(+)-2-Methylbutyl methanesulfonate sn2_product SN2 Product (Inversion of Stereochemistry) start->sn2_product SN2 Pathway (Nucleophilic Attack) e2_product E2 Product (Alkene) start->e2_product E2 Pathway (Proton Abstraction) reagent Nucleophile / Base reagent->start Reaction Conditions

Caption: SN2 vs. E2 pathways for a secondary mesylate.

Workflow for Minimizing Elimination

This decision tree provides a systematic approach to optimizing your reaction conditions to favor the SN2 product.

Optimization_Workflow start High Elimination Observed? check_nucleophile Is Nucleophile a Strong Base? start->check_nucleophile Yes no_problem Proceed with Current Protocol start->no_problem No change_nucleophile Switch to a Good Nucleophile/ Weak Base (e.g., N3-, I-) check_nucleophile->change_nucleophile Yes check_temp Is Temperature > Room Temp? check_nucleophile->check_temp No change_nucleophile->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_solvent Is Solvent Protic? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) check_solvent->change_solvent Yes success Optimized for SN2 Product check_solvent->success No change_solvent->success

Caption: Decision tree for optimizing SN2 reactions.

Detailed Experimental Protocol: Azide Substitution (SN2)

This protocol provides a starting point for performing a substitution reaction with sodium azide, a good nucleophile that is a weak base, to minimize elimination.

Objective: To synthesize (R)-(-)-2-Methylbutyl azide via an SN2 reaction.

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-(+)-2-Methylbutyl methanesulfonate in anhydrous DMF (approximately 0.5 M), add sodium azide.

  • Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by distillation or column chromatography as required.

Note: Azides can be energetic. Handle with appropriate care in a well-ventilated fume hood.

References

  • Bickelhaupt, F. M., & van der Boon, L. J. G. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(17), 11549–11558. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. [Link]

  • Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?[Link]

  • Ashenhurst, J. (2024). Nucleophilicity vs. Basicity. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]

  • Chae, J., et al. (2012). A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Synlett, 23(18), 2663-2666. [Link]

  • LibreTexts Chemistry. (2023). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • The Journal of Organic Chemistry. (2022). SN2 versus SN2′ Competition. [Link]

  • The Organic Chemistry Tutor. (2023). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. [Link]

  • Leah4sci. (2013). Nucleophile and Base Analysis (vid 1 of 2) for Substitution and Elimination Reactions. [Link]

  • ResearchGate. (2025). Effect of higher order solvation and temperature on SN2 and E2 reactivity. [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Reactions of (S)-(+)-2-Methylbutyl Methanesulfonate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges and questions...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges and questions regarding the use of (S)-(+)-2-Methylbutyl methanesulfonate, with a specific focus on preventing and troubleshooting racemization. Our goal is to provide you with the expertise and practical insights needed to ensure the stereochemical integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is (S)-(+)-2-Methylbutyl methanesulfonate and why is its stereochemistry important?

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral organic compound frequently used in nucleophilic substitution reactions.[1] Its structure features a stereocenter at the second carbon of the butyl chain. The methanesulfonate ("mesylate") group is an excellent leaving group, making the molecule a versatile substrate for introducing the (S)-2-methylbutyl moiety.[2]

In pharmaceutical and materials science, the precise three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers or diastereomers of a molecule can have vastly different biological activities or material properties. Maintaining the 'S' configuration of the starting material is often essential for the final product's efficacy and safety.

Q2: What is racemization and why does it occur with this substrate?

Racemization is the process that leads towards the formation of a 1:1 mixture of enantiomers (a racemic mixture) from a single, pure enantiomer.[3][4] A racemic mixture is optically inactive, meaning it does not rotate plane-polarized light.[3]

For (S)-(+)-2-Methylbutyl methanesulfonate, racemization occurs when the reaction proceeds, in whole or in part, through a unimolecular nucleophilic substitution (SN1) mechanism. This substrate is a secondary alkyl sulfonate, which is at the borderline where both SN1 and bimolecular nucleophilic substitution (SN2) mechanisms can compete.[5][6]

The SN1 pathway involves a two-step mechanism:

  • Formation of a Carbocation: The mesylate leaving group departs, forming a planar, sp2-hybridized secondary carbocation intermediate.[6][7]

  • Nucleophilic Attack: The incoming nucleophile can attack this flat intermediate from either face with nearly equal probability.[3][7]

Attack from one side yields the (R)-product, while attack from the other side yields the (S)-product. This non-specific attack results in a loss of stereochemical information and leads to a racemic or near-racemic product mixture.[7][8]

Q3: What is the ideal stereochemical outcome and how is it achieved?

The ideal outcome for preserving stereochemistry is a reaction that proceeds exclusively through the SN2 pathway. The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon center from the side opposite the leaving group (a "backside attack").[6] This process forces the stereocenter to invert, like an umbrella flipping inside out in the wind.

Therefore, the reaction of (S)-(+)-2-Methylbutyl methanesulfonate via a pure SN2 mechanism will yield a product with the opposite, or (R), configuration. This inversion is predictable and preserves stereochemical purity.

Troubleshooting Guide: Preventing Racemization

Q4: I am observing a significant loss of optical purity in my product. What is the primary cause?

A loss of optical purity is a clear indicator that your reaction is not proceeding exclusively through the SN2 pathway. A significant portion of the reaction is likely following the SN1 mechanism, leading to racemization. The key to solving this is to adjust your reaction conditions to strongly favor the SN2 pathway over the SN1 pathway.[5][6]

Q5: How can I adjust my experimental setup to minimize racemization and favor the desired SN2 reaction?

Several factors govern the competition between SN1 and SN2 pathways.[6] By carefully controlling these, you can direct the reaction towards the desired stereochemical outcome.

1. Choice of Solvent: This is one of the most critical factors.

  • To Favor SN2 (Recommended): Use polar aprotic solvents . Examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "free" and more reactive for the backside attack required in an SN2 reaction.[5][9]

  • To Avoid (Favors SN1): Avoid polar protic solvents like water, methanol, and ethanol. These solvents stabilize the carbocation intermediate of the SN1 pathway and can form hydrogen bonds with the nucleophile, reducing its reactivity.[5][10][11]

2. Nature of the Nucleophile:

  • To Favor SN2 (Recommended): Use a strong, high-concentration nucleophile . The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[9] A high concentration of a potent nucleophile increases the probability of the bimolecular collision needed for the SN2 mechanism, effectively outcompeting the unimolecular SN1 pathway. Good examples include azide (N3-), cyanide (CN-), and thiolate (RS-) ions.[12]

  • To Avoid (Favors SN1): Weak or low-concentration nucleophiles (like water or alcohols, often acting as the solvent in solvolysis) favor the SN1 mechanism, as the reaction must wait for the carbocation to form.[11]

3. Temperature:

  • To Favor SN2 (Recommended): Conduct the reaction at the lowest feasible temperature . The SN1 reaction typically has a higher activation energy barrier due to the formation of the unstable carbocation. Lowering the temperature will disproportionately slow down the SN1 reaction compared to the SN2 pathway.

  • To Avoid: High temperatures provide the energy to overcome the activation barrier for carbocation formation, increasing the proportion of the SN1 reaction and thus promoting racemization.[13]

Data Summary: Controlling Reaction Pathways
Factor Condition to Favor SN2 (Inversion) Condition to Favor SN1 (Racemization) Rationale
Solvent Polar Aprotic (e.g., DMSO, Acetone)Polar Protic (e.g., H₂O, Ethanol)Protic solvents stabilize the carbocation intermediate and solvate the nucleophile.[5][11]
Nucleophile Strong, High Concentration (e.g., N₃⁻, CN⁻)Weak, Low Concentration (e.g., H₂O)The SN2 rate depends on the nucleophile's concentration and strength.[9]
Temperature LowHighHigher temperatures provide the activation energy needed for carbocation formation in the SN1 pathway.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice your reaction makes between the stereochemically pure SN2 pathway and the racemizing SN1 pathway.

G cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway start (S)-(+)-2-Methylbutyl Methanesulfonate sn2_ts Bimolecular Transition State start->sn2_ts  Strong Nu:  Polar Aprotic Solvent  Low Temp carbocation Planar Carbocation (Achiral Intermediate) start->carbocation  Weak Nu:  Polar Protic Solvent  High Temp sn2_prod (R)-Product (Inversion of Stereochemistry) sn2_ts->sn2_prod Backside Attack r_prod (R)-Product carbocation->r_prod Attack from one face s_prod (S)-Product carbocation->s_prod Attack from opposite face racemic Racemic Mixture

Sources

Optimization

Technical Support Center: Purification of (S)-(+)-2-Methylbutyl Methanesulfonate

Welcome to the technical support center for (S)-(+)-2-Methylbutyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-(+)-2-Methylbutyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this chiral intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of (S)-(+)-2-Methylbutyl Methanesulfonate. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: After my aqueous workup, the organic layer is cloudy and my crude NMR shows significant water content. How can I effectively dry the product?

Probable Causes:

  • Incomplete Phase Separation: Rushing the separation of aqueous and organic layers can lead to the carryover of water.

  • Insufficient Drying Agent: Using too little of a drying agent (e.g., MgSO₄, Na₂SO₄) or not allowing sufficient contact time will result in incomplete water removal.

  • Hygroscopic Nature: Methanesulfonates can be hygroscopic, readily absorbing moisture from the atmosphere.

Step-by-Step Troubleshooting Protocol:

  • Ensure Complete Separation: After washing your organic layer (e.g., in dichloromethane or ethyl acetate) with aqueous solutions, allow the separatory funnel to stand for several minutes to ensure a sharp interface between the layers.

  • Initial Brine Wash: Before using a solid drying agent, wash the organic layer with saturated aqueous sodium chloride (brine). This helps to pull the majority of the dissolved water from the organic phase.

  • Efficient Drying with MgSO₄:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a generous portion of anhydrous magnesium sulfate (MgSO₄). A rule of thumb is to add enough so that some of the drying agent remains free-flowing and does not clump together.

    • Stir the suspension for at least 15-20 minutes. Magnesium sulfate is a fast and efficient drying agent.

  • Filtration and Solvent Removal:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the MgSO₄.

    • Rinse the flask and the filter cake with a small amount of fresh, dry solvent to ensure complete recovery of your product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Expert Insight: While sodium sulfate is a neutral drying agent, it has a lower capacity and is slower than magnesium sulfate. For stubborn moisture issues, MgSO₄ is generally the superior choice.

Q2: My TLC plate shows a spot at the baseline and another spot with the same Rf as the starting alcohol. What is happening?

Probable Causes:

  • Baseline Spot: This is almost certainly the triethylammonium hydrochloride (Et₃N·HCl) salt formed during the reaction. It is highly polar and will not migrate on a silica gel TLC plate.

  • Spot Matching Starting Material: This indicates either an incomplete reaction or hydrolysis of the desired mesylate back to the starting (S)-(+)-2-methylbutanol. Hydrolysis can occur during the aqueous workup, especially if basic conditions (like a sodium bicarbonate wash) are prolonged.

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for common TLC issues.

Detailed Protocol for Et₃N·HCl Removal:

  • Dilute your reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M Hydrochloric Acid (to protonate and extract any remaining triethylamine).

    • Saturated Sodium Bicarbonate solution (to neutralize any remaining acid).

    • Brine (to remove bulk water).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[1]

Expert Insight: Secondary alkyl methanesulfonates are susceptible to hydrolysis.[2] Minimize contact time with aqueous base during the workup. A quick wash is sufficient.

Q3: My final product has a persistent yellow or brown tint. How can I obtain a colorless product?

Probable Causes:

  • Impurities in Reagents: Old or improperly stored methanesulfonyl chloride can develop a yellow color due to decomposition.

  • Side Reactions: Overheating during the reaction or solvent removal can lead to the formation of colored impurities.

  • Residual Iodine from TLC Visualization: If iodine was used to visualize a TLC plate and the material was subsequently recovered, it can retain a yellow/brown color.

Purification Strategies:

Purification MethodDescriptionBest For
Activated Carbon Treatment Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes). Add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite.Removing minor colored impurities.
Flash Column Chromatography This is the most effective method for removing a wide range of impurities.Separating the product from starting materials, by-products, and baseline impurities.
Vacuum Distillation For thermally stable compounds, distillation can provide very high purity.Large-scale purification where the product is the most volatile component among the impurities.

Step-by-Step Flash Column Chromatography Protocol:

  • Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point for mesylates is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[3][4][5]

  • Prepare the Column: Pack a glass column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Run the eluent through the column, collecting fractions.

  • Monitor Fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the mesylation reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate and elute with a solvent system like 20-30% ethyl acetate in hexanes. The starting alcohol will have a higher Rf than the more polar mesylate. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible.

Visualization Tip: Alkyl mesylates are often not UV-active. You will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is excellent as it will react with the starting alcohol (leaving a yellow spot on a purple background) but not the mesylate, clearly indicating the consumption of the reactant.[6] Alternatively, a p-anisaldehyde stain can be used which will stain both, but often with different colors upon heating.

Q2: I am concerned about racemization. How can I ensure the stereochemical integrity of my product?

The mesylation reaction itself proceeds with retention of configuration at the chiral center because the C-O bond of the alcohol is not broken.[7] However, subsequent reactions or harsh purification conditions could potentially cause racemization via an Sₙ1-type mechanism, although this is less likely for a secondary mesylate compared to a tertiary one.[7][8]

To maintain stereochemical purity:

  • Mild Conditions: Perform the mesylation at low temperatures (e.g., 0 °C) and avoid excessive heating during workup and purification.

  • Avoid Strong Acids/Bases: Prolonged exposure to strong acids or bases during purification should be avoided.

  • Chiral Analysis: The definitive way to confirm enantiomeric purity is through chiral HPLC analysis. If unavailable, NMR analysis using a chiral resolving agent (like Mosher's acid) can be used to determine the enantiomeric excess.[9][10][11][12]

Q3: What are the optimal storage conditions for (S)-(+)-2-Methylbutyl Methanesulfonate?

(S)-(+)-2-Methylbutyl Methanesulfonate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes hydrolysis from atmospheric moisture and slows down any potential degradation pathways.

Q4: Can I purify (S)-(+)-2-Methylbutyl Methanesulfonate by distillation?

Yes, vacuum distillation is a viable purification method for this compound, especially on a larger scale.[13][14] Given its molecular weight and structure, the boiling point at atmospheric pressure will be high, likely leading to decomposition.[15]

Experimental Protocol for Vacuum Distillation:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Material: Place the crude mesylate in the distillation flask with a magnetic stir bar.

  • Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask in an oil bath while stirring.

  • Collect Fractions: Collect the fraction that distills over at a constant temperature. The physical properties of (S)-(+)-2-Methylbutyl Methanesulfonate (density: ~1.08 g/mL, refractive index: ~1.432) can be used to confirm the identity of the pure fractions.[16]

Caption: Overall purification workflow diagram.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. Retrieved from [Link]

  • PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link]

  • Reiter, R. J., et al. (1972). Repair of Alkylation Damage: Stability of Methyl Groups in Bacillus subtilis Treated with Methyl Methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012, August 7). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]

  • MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 11). 8.7: Characteristics of the Sₙ1 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Retrieved from [Link]

  • Chemdad. (n.d.). (S)-(+)-2-METHYLBUTYL METHANESULFONATE. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. Retrieved from [Link]

  • Reddit. (n.d.). Green solvent to remove triethylamine hydrochloride without ligand exchange? Retrieved from [Link]

  • YouTube. (2021, May 17). Vacuum Distillation. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • SIELC Technologies. (n.d.). RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, July 17). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]

  • Khan Academy. (2013, October 21). Preparation of mesylates and tosylates. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The SN1 Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbutyl isovalerate. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Retrieved from [Link]

  • YouTube. (2022, April 7). Vacuum Distillation. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Navigating Flat Potential Energy Surfaces in Reaction Optimization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you diagnose, troubleshoot, and overcome challenges associated with flat potential e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you diagnose, troubleshoot, and overcome challenges associated with flat potential energy surfaces (PES) in your reaction optimization calculations. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address the issues you are likely encountering.

Part 1: Frequently Asked Questions - First-Level Diagnostics

This section addresses the fundamental "what" and "why" of flat potential energy surfaces. Understanding these concepts is the first step toward a successful resolution.

Q1: What is a flat potential energy surface (PES) in the context of computational chemistry?

A potential energy surface is a mathematical or graphical representation of a molecule's energy as a function of its geometry.[1] For a simple diatomic molecule, this can be visualized as a 2D curve showing energy versus bond length.[2] For a complex molecule, the PES is a high-dimensional surface (a "hypersurface") that is impossible to visualize directly.

A "flat" region on this surface is an area where large changes in the molecular geometry result in very small changes in energy.[3] An optimization algorithm, which works by following the gradient (the "slope") of the energy downhill to find a minimum, struggles in these regions because the gradient is near zero in many directions. This can cause the optimization to slow down dramatically, oscillate, or fail to converge altogether.

Q2: What are the common symptoms of a flat PES in my reaction optimization calculations?

Identifying the signs of a flat PES early can save significant computational resources. Look for the following indicators in your output files:

  • Convergence Failure: The most obvious symptom is the calculation failing to meet the convergence criteria for the forces or the step size, often after many cycles.[4] You might see messages like "Optimization failed -- Maximum number of steps exceeded."

  • Stagnation: The energy changes by a negligible amount over many optimization steps, yet the geometry continues to shift, sometimes significantly.

  • Oscillating Convergence: The calculated energy and forces oscillate without consistently decreasing towards the minimum. This can happen when the algorithm overshoots a very shallow minimum and has to backtrack.

  • Low-Frequency Vibrations: After a successful (or partially successful) optimization, a frequency analysis reveals one or more very low, real (positive) vibrational frequencies (e.g., < 50 cm⁻¹). These correspond to "soft" modes of motion, indicating that deforming the molecule along that vibrational coordinate costs very little energy.

  • Small Hessian Eigenvalues: The Hessian matrix (the matrix of second derivatives of the energy) will have one or more very small positive eigenvalues, which are directly related to the low vibrational frequencies.

Q3: What types of chemical systems are prone to exhibiting flat potential energy surfaces?

Certain molecular systems are inherently more likely to have flat potential energy surfaces due to the nature of their interactions:

  • "Floppy" Molecules: Large, flexible molecules, such as long alkyl chains or peptides, have many rotatable bonds (dihedral angles) where rotation incurs a very small energy penalty.[5][6][7] This conformational flexibility creates a PES with many shallow minima separated by low barriers.

  • Weak Intermolecular Interactions: Systems governed by non-covalent interactions, like van der Waals forces or hydrogen bonds (e.g., molecular clusters, host-guest complexes), often have flat and complex PESs.[8] The relative orientation of the molecules can change significantly with little energetic cost.

  • Symmetric Molecules: High-symmetry molecules can sometimes present challenges as the optimization algorithm may struggle to break the symmetry to find a lower-energy distorted structure.

  • Transition States in Solution: Some reaction transition states are inherently "loose" or "early," meaning the bonds being formed or broken are very long. The flatness can be exacerbated in implicit solvent models where the solvent's stabilizing effect can further broaden the potential well.[9]

Part 2: Troubleshooting Guides - Actionable Solutions

This section provides step-by-step protocols to resolve issues arising from flat potential energy surfaces.

Guide 1: Initial Convergence Failure - The First Response

If your optimization is failing, begin with these fundamental checks and adjustments.

Troubleshooting Workflow: Initial Steps

G cluster_fix Corrections Start Optimization Fails CheckGeom Step 1: Verify Initial Geometry (Chemically sensible? No clashes?) Start->CheckGeom CheckInput Step 2: Scrutinize Input File (Charge, multiplicity, units correct?) CheckGeom->CheckInput Geometry OK FixGeom Fix Geometry CheckGeom->FixGeom Bad Geometry TightenConv Step 3: Tighten Convergence Criteria (e.g., Opt=Tight) CheckInput->TightenConv Input OK FixInput Fix Input CheckInput->FixInput Input Error ChangeAlgo Step 4: Change Optimization Algorithm (e.g., from Berny to RFO) TightenConv->ChangeAlgo Still Fails Success Converged! ChangeAlgo->Success Works FixGeom->Start FixInput->Start

Caption: Initial troubleshooting workflow for convergence failure.

Experimental Protocol:

  • Verify Initial Geometry: Before any advanced troubleshooting, visually inspect your starting structure. Are there any unreasonable bond lengths, angles, or steric clashes? A poor starting geometry can place the system in a very flat or oddly sloped region of the PES, far from any minimum.[10]

  • Scrutinize Input File: Double-check the basics: charge, spin multiplicity, and coordinate units.[10] An incorrect charge or spin state can lead to a completely different and often problematic electronic structure, which can manifest as a difficult PES.

  • Tighten Convergence Criteria: Sometimes, the default criteria are too loose for a very flat surface. The optimization may terminate prematurely because the forces are already below the threshold, even though the geometry is not at a true minimum. Using stricter criteria (e.g., Opt=Tight in Gaussian) forces the algorithm to work harder to find the flattest point in the minimum.

  • Change the Optimization Algorithm: Most computational packages have several optimization algorithms. The default (often the Berny algorithm in redundant internal coordinates) is excellent for many systems but can struggle on flat surfaces.[11][12] Switching to a different algorithm, like the Rational Function Optimization (RFO), can sometimes navigate these regions more effectively.[11]

Data Presentation: Comparison of Common Optimizers

OptimizerStrengthsWeaknesses on Flat PESCommon Keywords
Berny (Default) Efficient, robust for well-behaved PES, uses redundant internal coordinates.[13]Can take very small steps and oscillate in flat regions.Opt (Default)
RFO Better at handling regions of incorrect curvature, often more robust for transition states.[11]Can be slower than Berny on simple surfaces.Opt=RFO
Newton-Raphson (NR) Converges very quickly close to the minimum (quadratic region).Highly unstable if the initial Hessian is poor or far from the minimum.Opt=NR
Eigenvalue-Following (EF) Designed for locating transition states but can be used for minimizations.Generally less efficient for finding minima than Berny or RFO.Opt=EF
Guide 2: Advanced Strategies for Persistent Flatness

If the initial steps fail, more advanced techniques are required to either "walk" across the flat surface or change the surface itself.

Advanced Troubleshooting Logic

G Start Persistent Flat PES PES_Scan Technique A: Constrained Optimization (PES Scan) Start->PES_Scan For conformational flexibility Solvent Technique B: Add Implicit Solvent Model Start->Solvent For gas-phase calculations Theory Technique C: Increase Level of Theory Start->Theory If electronic structure is suspect Success Problem Solved PES_Scan->Success Solvent->Success Theory->Success

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reactions of (S)-(+)-2-Methylbutyl Methanesulfonate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the nucleophilic substitution reactions of (S)-(+)-2-Methylbutyl methanesulfonate. Our goal is to equip you with the scientific rationale and practical solutions to overcome challenges in your synthetic endeavors, particularly when faced with incomplete reactions.

Troubleshooting Guide: Why is My Reaction with (S)-(+)-2-Methylbutyl Methanesulfonate Incomplete?

This section directly addresses common issues encountered during the use of (S)-(+)-2-Methylbutyl methanesulfonate in substitution reactions. The question-and-answer format is designed to help you quickly identify the root cause of an incomplete reaction and implement effective solutions.

Question 1: I am observing low conversion in my nucleophilic substitution reaction with (S)-(+)-2-Methylbutyl methanesulfonate, even though it's a primary mesylate. What is the likely cause?

Answer: The most probable cause for the incomplete reaction is significant steric hindrance posed by the substrate's structure. While the reaction center is a primary carbon, the presence of a methyl group at the adjacent carbon (the β-carbon) creates a "neopentyl-like" arrangement. This branching near the reaction site sterically impedes the required backside attack of the nucleophile, which is characteristic of an S(_N)2 mechanism.[1][2] This steric congestion raises the activation energy of the transition state, dramatically slowing down the reaction rate compared to unbranched primary alkyl mesylates.[3][4][5]

Question 2: How can I improve the yield and drive the reaction to completion?

Answer: To overcome the steric barrier and improve your reaction outcome, consider the following strategies:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier heightened by steric hindrance. Monitor the reaction closely to avoid potential side reactions or decomposition.

  • Prolong Reaction Time: Due to the slower reaction kinetics, extending the reaction time may be necessary for the reaction to proceed to completion. It is advisable to monitor the reaction progress using techniques like TLC, GC, or LC-MS.

  • Use a Higher Concentration of the Nucleophile: According to the S(_N)2 rate law (Rate = k[Substrate][Nucleophile]), increasing the concentration of the nucleophile can enhance the reaction rate.[6][7] Using a 2 to 5-fold excess of the nucleophile is a common strategy.

  • Select a Smaller, More Potent Nucleophile: If possible, opt for a smaller, less sterically demanding nucleophile. For instance, azide (N(_3)(-)) is less bulky than a tertiary amine. Additionally, ensure your nucleophile is sufficiently strong.[8]

  • Optimize Your Solvent Choice: The use of a polar aprotic solvent such as DMF, DMSO, or acetone is highly recommended for S(_N)2 reactions.[7][8] These solvents solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity.[8]

Question 3: Could a side reaction be responsible for the low yield of my desired substitution product?

Answer: While S(_N)2 is the expected pathway for a primary mesylate, an incomplete reaction could also be due to competing side reactions, primarily E2 (bimolecular elimination). This is more likely if your nucleophile is also a strong, sterically hindered base. The use of high temperatures can also favor elimination over substitution.

To minimize elimination:

  • Use a nucleophile that is a weak base but a good nucleophile (e.g., Br

    
    , I
    
    
    
    , N(_3)
    
    
    , CN
    
    
    ).
  • Employ the lowest possible reaction temperature that still allows for a reasonable substitution rate.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing the reactivity of (S)-(+)-2-Methylbutyl methanesulfonate.

FAQ 1: What makes the methanesulfonate (mesylate) group a good leaving group?

The methanesulfonate anion (CH(_3)SO(_3)


) is an excellent leaving group because it is a very weak base.[9] Its stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.[9] The conjugate acid, methanesulfonic acid, is a strong acid, and it is a general principle that the conjugate bases of strong acids are excellent leaving groups.[10][11]

FAQ 2: How does the stereochemistry of (S)-(+)-2-Methylbutyl methanesulfonate affect the reaction?

The (S)-configuration at the chiral center is crucial. S(_N)2 reactions proceed through a concerted backside attack by the nucleophile, which results in an inversion of the stereochemical configuration at the reaction center.[6] Therefore, if your reaction with (S)-(+)-2-Methylbutyl methanesulfonate proceeds via an S(_N)2 mechanism, you should expect the product to have the (R)-configuration. This stereospecificity is a hallmark of the S(_N)2 pathway.

FAQ 3: Why is steric hindrance at the β-carbon so impactful for an S(_N)2 reaction?

In an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack).[6] Bulky substituents on the carbon bearing the leaving group (the α-carbon) or the adjacent carbon (the β-carbon) can physically block this approach.[1][12] Branching at the β-carbon, as in the 2-methylbutyl group, restricts the trajectory of the incoming nucleophile, leading to a more crowded and higher-energy transition state.[3][4] This results in a significantly slower reaction rate.

Experimental Protocols & Data

Table 1: Troubleshooting Strategies for Incomplete Reactions of (S)-(+)-2-Methylbutyl Methanesulfonate

ParameterStandard ConditionOptimized Condition for Hindered SubstrateRationale
Temperature Room Temperature50-80 °C (Solvent Dependent)Provides energy to overcome the steric activation barrier.
Nucleophile Conc. 1.1 equivalents2-5 equivalentsIncreases reaction rate based on S(_N)2 kinetics.
Solvent Ethanol, Methanol (Protic)Acetone, DMF, DMSO (Polar Aprotic)Enhances nucleophilicity by avoiding hydrogen bonding.[8]
Reaction Time 2-4 hours12-48 hours (Monitor by TLC/GC/LC-MS)Allows the slower reaction to proceed to completion.
Nucleophile Choice Bulky Nucleophile (e.g., t-BuO

)
Smaller Nucleophile (e.g., CN

, N(_3)

)
Reduces steric clash in the transition state.

Experimental Workflow: General Protocol for Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification A 1. Dissolve (S)-(+)-2-Methylbutyl methanesulfonate in polar aprotic solvent (e.g., DMF, Acetone). B 2. Add 2-5 equivalents of the nucleophile under an inert atmosphere (N2 or Ar). A->B C 3. Heat the reaction mixture to an optimized temperature (e.g., 50-80 °C). B->C D 4. Monitor reaction progress by TLC, GC, or LC-MS until starting material is consumed. C->D E 5. Quench the reaction (e.g., with water or saturated NH4Cl). D->E F 6. Extract the product with a suitable organic solvent. E->F G 7. Purify the product by column chromatography or distillation. F->G

Caption: A generalized experimental workflow for optimizing nucleophilic substitution reactions with sterically hindered substrates.

Mechanistic Visualization

The following diagram illustrates the key factors influencing the S(_N)2 reaction of (S)-(+)-2-Methylbutyl methanesulfonate and highlights the steric challenge.

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State (High Energy) cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---C---OMs]‡ Sterically Hindered by β-Methyl Group Nu->TS Backside Attack Substrate (S)-(+)-2-Methylbutyl methanesulfonate Substrate->TS Product (R)-Substituted Product (Inversion of Stereochemistry) TS->Product Bond Formation & Stereochemical Inversion LG Mesylate Anion (⁻OMs) (Stable Leaving Group) TS->LG Leaving Group Departure Factor1 Strong, Small Nucleophile Factor1->Nu Factor2 Polar Aprotic Solvent Factor2->Nu Factor3 Increased Temperature Factor3->TS Helps overcome activation energy

Caption: The S(_N)2 pathway for (S)-(+)-2-Methylbutyl methanesulfonate, emphasizing the steric hindrance at the transition state and key optimization factors.

References

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry. [Link]

  • Total Organic Chemistry. (2020, June 10). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

  • Chemistry LibreTexts. (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

Sources

Troubleshooting

Unexpected byproducts in the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate

Welcome to the technical support center for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected issues encountered during this critical synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your process, improve yield, and ensure the purity of your final product.

Troubleshooting Guides

This section provides in-depth answers to common problems, focusing on the identification and mitigation of unexpected byproducts.

Question 1: My reaction is producing a significant amount of an unexpected byproduct that appears to be an alkene. What is happening and how can I prevent it?

Answer:

The formation of an alkene byproduct, in this case, 2-methyl-1-butene or 2-methyl-2-butene, is a classic example of a competing elimination reaction (E2 mechanism) occurring alongside the desired substitution reaction (SN2 mechanism) for mesylation.

Causality: The mesylation of an alcohol involves converting the hydroxyl group into a good leaving group, a mesylate.[1][2] A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction.[3][4] However, if the base is too strong or if there is steric hindrance around the reaction center, it can act as a nucleophile and abstract a proton from a carbon adjacent to the carbon bearing the newly formed mesylate group, leading to the elimination of the mesylate and the formation of a double bond.[5]

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways Start (S)-(-)-2-methyl-1-butanol Mesylation Mesylation (MsCl, Base) Start->Mesylation Mesylate (S)-(+)-2-Methylbutyl methanesulfonate (Desired Product) Mesylation->Mesylate SN2 Elimination Elimination (E2) (Excess Base / High Temp.) Mesylation->Elimination Side Reaction Alkene 2-Methyl-1-butene & 2-Methyl-2-butene (Byproducts) Elimination->Alkene caption Fig. 1: Competing SN2 and E2 pathways.

Caption: Fig. 1: Competing SN2 and E2 pathways.

Troubleshooting Protocol:

  • Choice of Base:

    • Recommendation: Use a milder, non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA or Hünig's base) is often a better choice than triethylamine. Pyridine can also be used.[3]

    • Rationale: The bulky isopropyl groups on DIPEA make it a poor nucleophile, thus disfavoring the E2 pathway.

  • Reaction Temperature:

    • Recommendation: Maintain a low reaction temperature, typically 0 °C to room temperature.[4]

    • Rationale: Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway.

  • Order of Addition:

    • Recommendation: Add the methanesulfonyl chloride (MsCl) solution dropwise to the solution of the alcohol and the base.

    • Rationale: This ensures that the concentration of the highly reactive MsCl is kept low at all times, minimizing side reactions.

  • Stoichiometry:

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride and the base.

    • Rationale: While a large excess of base can promote elimination, a slight excess ensures the complete consumption of the starting alcohol.

Data Summary: Base Selection vs. Byproduct Formation

BaseNucleophilicitySteric HindranceTendency for Elimination (E2)
Triethylamine (TEA)ModerateModerateModerate to High
PyridineLowLowLow to Moderate
DIPEA (Hünig's Base)Very LowHighLow
Question 2: I've observed the formation of an alkyl chloride byproduct in my reaction mixture. What is the source of this impurity?

Answer:

The presence of an alkyl chloride, in this case, (S)-1-chloro-2-methylbutane, is a common byproduct when using methanesulfonyl chloride in the presence of a tertiary amine base.[3]

Causality: This byproduct arises from the reaction of the intermediate formed from methanesulfonyl chloride and the tertiary amine (a sulfonylammonium salt) with the chloride ion that is also present in the reaction mixture. The chloride ion can act as a nucleophile and displace the mesylate group, leading to the formation of the alkyl chloride. This is particularly prevalent if the reaction is allowed to stir for extended periods at elevated temperatures.

Visualizing the Formation of Alkyl Chloride:

G cluster_0 Alkyl Chloride Formation MsCl Methanesulfonyl Chloride (MsCl) Intermediate Sulfonylammonium Salt [R3N-SO2CH3]+ Cl- MsCl->Intermediate Base Tertiary Amine (e.g., TEA) Base->Intermediate Mesylate (S)-(+)-2-Methylbutyl methanesulfonate Intermediate->Mesylate Reacts with Alcohol Chloride (S)-1-chloro-2-methylbutane (Byproduct) Intermediate->Chloride Reacts with Cl- Alcohol (S)-(-)-2-methyl-1-butanol caption Fig. 2: Pathway to alkyl chloride byproduct.

Caption: Fig. 2: Pathway to alkyl chloride byproduct.

Troubleshooting Protocol:

  • Use of Methanesulfonic Anhydride:

    • Recommendation: Consider using methanesulfonic anhydride ((MeSO2)2O) instead of methanesulfonyl chloride.

    • Rationale: Methanesulfonic anhydride does not introduce chloride ions into the reaction mixture, thereby eliminating the possibility of forming the alkyl chloride byproduct.[3]

  • Reaction Time and Temperature:

    • Recommendation: Monitor the reaction closely by TLC or GC and work it up as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.

    • Rationale: Minimizing the time the product spends in the reactive mixture reduces the opportunity for the chloride ion to displace the mesylate.

  • Purification:

    • Recommendation: The alkyl chloride can often be separated from the desired mesylate by silica gel chromatography.

    • Rationale: The polarity difference between the mesylate and the chloride should allow for effective separation.

Question 3: My product's optical rotation is lower than expected, suggesting some racemization. How can this happen, and how do I maintain stereochemical integrity?

Answer:

The mesylation of an alcohol should proceed with retention of configuration at the stereocenter because the C-O bond of the alcohol is not broken during the reaction.[5] A lower than expected optical rotation suggests either the presence of a racemic impurity or that a reaction pathway that involves the stereocenter has occurred.

Causality:

  • SN1-type reaction: While less common for primary alcohols, if reaction conditions are harsh (e.g., acidic impurities, high temperatures), a small degree of carbocation formation could occur, leading to racemization.

  • Contamination of Starting Material: The starting (S)-(-)-2-methyl-1-butanol may not be enantiomerically pure.

  • In-situ SN2 displacement: If a nucleophile is present in the reaction mixture (e.g., chloride ions as discussed in Question 2), it can displace the newly formed mesylate in an SN2 fashion, leading to an inversion of stereochemistry.[6][7] If this happens to a portion of the product, the final mixture will have a lower enantiomeric excess.

Visualizing Stereochemical Control:

G cluster_0 Stereochemical Pathways Alcohol (S)-(-)-2-methyl-1-butanol Mesylation Mesylation (Retention) Alcohol->Mesylation Mesylate_S (S)-(+)-2-Methylbutyl methanesulfonate Mesylation->Mesylate_S SN2_Displacement SN2 Displacement by Nu- (Inversion) Mesylate_S->SN2_Displacement Product_R (R)-Product (e.g., R-chloride) SN2_Displacement->Product_R caption Fig. 3: Stereochemical retention and inversion.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Products of (S)-(+)-2-Methylbutyl Methanesulfonate

Introduction: The Chirality Challenge in Synthesis In the realm of pharmaceutical and fine chemical synthesis, the use of enantiomerically pure starting materials like (S)-(+)-2-Methylbutyl methanesulfonate is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge in Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the use of enantiomerically pure starting materials like (S)-(+)-2-Methylbutyl methanesulfonate is a cornerstone of modern stereoselective synthesis. This chiral building block allows for the introduction of a specific stereocenter into a target molecule. However, the introduction of this moiety does not guarantee the final product's enantiomeric purity, nor does it simplify the analytical challenge of verifying it. Subsequent reaction steps can potentially lead to racemization or the creation of new stereocenters, resulting in a mixture of diastereomers.

Therefore, robust and reliable analytical methods are not just a regulatory requirement but a critical tool for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this challenge, offering high resolution and sensitivity.[1][2][3] This guide provides a comprehensive comparison of chiral HPLC strategies for resolving products synthesized using (S)-(+)-2-Methylbutyl methanesulfonate, grounded in the principles of chromatographic theory and extensive field experience. We will explore both direct and indirect resolution methods, providing the logic behind method selection and detailed protocols to empower researchers in developing self-validating analytical systems.

Pillar 1: Understanding the Analyte - The Foundation of Method Development

The first and most critical step is to recognize that the chiral separation method is not for (S)-(+)-2-Methylbutyl methanesulfonate itself, but for the final product that incorporates the (S)-2-methylbutyl group. The overall structure and physicochemical properties of the final molecule will dictate the optimal chiral separation strategy. Key molecular features to consider are:

  • Presence of UV-active chromophores: Aromatic rings or conjugated systems are essential for UV detection. If absent, alternative detection methods like mass spectrometry (MS) or refractive index (RI) detection may be necessary.

  • Functional Groups: The presence of acidic, basic, or neutral functional groups (e.g., -COOH, -NH2, -OH) will heavily influence the choice of column and mobile phase.

  • Molecular Rigidity: Rigid molecules with restricted bond rotation often exhibit stronger interactions with a chiral stationary phase (CSP), leading to better separations.

  • Solubility: The analyte must be soluble in a mobile phase compatible with the chosen column.

Pillar 2: Comparing Chiral Resolution Strategies

There are two primary HPLC-based approaches to resolving chiral molecules: Direct Resolution using a Chiral Stationary Phase (CSP) and Indirect Resolution via the formation of diastereomers.

Strategy 1: Direct Resolution on Chiral Stationary Phases (CSPs)

This is the most common and often preferred method, where the enantiomers are separated directly on a column containing a chiral selector.[3] The separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the CSP, which have different energies of interaction.

For molecules containing a small, flexible chiral alkyl group like 2-methylbutyl, the choice of CSP is critical. The primary candidates are Polysaccharide-based and Cyclodextrin-based CSPs.

CSP TypeMechanism of ActionStrengthsWeaknessesTypical Mobile Phases
Polysaccharide-Based (e.g., Daicel CHIRALPAK®, Phenomenex Lux®) Based on cellulose or amylose derivatives. Chiral recognition occurs via hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[4][5]Extremely broad applicability, high success rates, available in both coated and immobilized versions for expanded solvent compatibility.Can be less effective for small, non-polar analytes lacking other interaction sites. Coated phases have solvent restrictions.Normal Phase: Hexane/Alcohol (IPA, EtOH) mixtures. Reversed Phase: Acetonitrile/Water or Methanol/Water. Polar Organic: Pure alcohols or Acetonitrile.
Cyclodextrin-Based (e.g., Astec CYCLOBOND™) Utilizes cyclodextrin cavities (α, β, or γ) to form inclusion complexes with the analyte. Chiral recognition is driven by the fit of the analyte within the chiral cavity and interactions with hydroxyl groups at the rim.[6]Excellent for molecules that can fit snugly into the cyclodextrin cavity. Particularly effective in reversed-phase mode.[6][7]Less versatile than polysaccharide phases. Separation is highly dependent on the "fit" of the analyte, which can be unpredictable for small alkyl groups.Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers. Polar Organic: Acetonitrile/Methanol mixtures.

Expert Insight: For a novel compound derived from (S)-(+)-2-Methylbutyl methanesulfonate, a polysaccharide-based CSP screen is the most logical and efficient starting point due to their proven broad selectivity.[4][5] Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they allow for the use of a wider range of solvents, increasing the chances of finding a successful separation.[8]

Strategy 2: Indirect Resolution via Diastereomer Formation

This classical chemical approach involves reacting the enantiomeric mixture with a pure, single-enantiomer chiral derivatizing agent (CDA) to form a pair of diastereomers.[9] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column (e.g., C18, silica).[9]

  • Reaction: React the analyte mixture with an enantiomerically pure CDA. The CDA must have a functional group that reacts quantitatively with a group on the analyte (e.g., an amine or alcohol on the analyte reacting with a chiral carboxylic acid).

  • Separation: Separate the resulting diastereomeric mixture using standard achiral HPLC.

  • Analysis: The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original analyte.

FeatureDirect Method (CSP)Indirect Method (Derivatization)
Speed Faster for screening; no reaction step required.Slower; requires reaction and potential workup.
Simplicity Inject and analyze.Involves chemical synthesis.
Purity of Agent CSP is a consumable column.Requires a highly pure chiral derivatizing agent.
Risk of Error Minimal.Potential for kinetic resolution (one enantiomer reacting faster than the other) or racemization during the reaction can lead to inaccurate results.
Applicability Requires a suitable CSP.Requires a reactive functional group on the analyte.
Column Specialized, expensive chiral column.Standard, inexpensive achiral column (e.g., C18).

Expert Insight: The indirect method is an excellent fallback strategy if direct methods fail or if a chiral column is not available. It is also particularly useful when the analyte lacks a strong chromophore, as the CDA can be chosen to impart a strong UV-absorbing tag onto the molecule.

Pillar 3: A Systematic Workflow for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy is paramount to achieving a robust separation in a timely manner. The following workflow is a proven, logical progression.

Caption: Systematic workflow for chiral HPLC method development.

Experimental Protocols

The following protocols provide detailed, actionable steps for the screening and development phases.

Protocol 1: Direct Chiral HPLC Screening

Objective: To rapidly screen multiple polysaccharide CSPs under generic conditions to identify a promising candidate for optimization.

Materials:

  • HPLC system with UV detector

  • Immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC), 250 x 4.6 mm, 5 µm

  • HPLC-grade Hexane, Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (ACN), Water

  • Trifluoroacetic acid (TFA) and Diethylamine (DEA) as mobile phase additives

  • Sample: Product synthesized from (S)-(+)-2-Methylbutyl methanesulfonate, dissolved in mobile phase at ~1 mg/mL

Methodology:

  • Column Installation & Equilibration: Install the first CSP (e.g., CHIRALPAK® IA). Equilibrate the column with the initial mobile phase for at least 20 column volumes.

  • Normal Phase Screen:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Ethanol

    • Gradient: 10% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax of analyte).

    • Run: Inject the sample and acquire data.

  • Reversed-Phase Screen:

    • Important: Flush the column thoroughly with an intermediate solvent like IPA before switching from normal to reversed phase.

    • Mobile Phase A: Water + 0.1% TFA (for acidic/neutral compounds) or Water + 0.1% DEA (for basic compounds)

    • Mobile Phase B: Acetonitrile + same additive

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Run: Inject the sample and acquire data.

  • Repeat: Repeat steps 1-3 for each of the selected CSPs.

  • Data Analysis: Compare all chromatograms. Look for any column/mobile phase combination that shows partial or baseline separation. This "hit" will be the starting point for optimization.

Protocol 2: Indirect Method via Diastereomeric Ester Formation (Example)

Objective: To resolve a chiral alcohol product by converting it into diastereomeric esters and separating them on an achiral column.

Materials:

  • Racemic alcohol product

  • Enantiomerically pure Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other suitable CDA.

  • Anhydrous pyridine or other non-nucleophilic base.

  • Anhydrous dichloromethane (DCM) or other aprotic solvent.

  • Standard C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm).

Methodology:

  • Derivatization:

    • In a dry vial, dissolve ~5 mg of the alcohol product in 1 mL of anhydrous DCM.

    • Add 1.2 equivalents of anhydrous pyridine.

    • Add 1.1 equivalents of Mosher's acid chloride dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or LC-MS for completion.

    • Quench the reaction with a small amount of water. Extract the organic layer, dry it with sodium sulfate, and evaporate the solvent.

  • HPLC Analysis:

    • Dissolve the crude diastereomeric ester mixture in the mobile phase.

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Adjust as needed for optimal retention.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at the λmax of the newly formed ester.

  • Optimization: Adjust the Acetonitrile/Water ratio to achieve a resolution (Rs) value greater than 1.5 between the two diastereomer peaks.

Data Presentation and Mechanistic Insight

All quantitative data from screening experiments should be summarized in a table for clear comparison.

Table 1: Example Data from a CSP Screening Experiment

ColumnMobile Phase ModeRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
CHIRALPAK IANormal Phase2.542.811.111.35
CHIRALPAK IAReversed Phase4.124.121.000.00
CHIRALPAK IBNormal Phase3.884.521.162.10
CHIRALPAK IBReversed Phase5.015.231.040.85
CHIRALPAK ICNormal Phase6.156.151.000.00

Where α = k'2 / k'1 and Rs is calculated by the HPLC software.

The fundamental principle of chiral recognition relies on establishing at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. This is known as the three-point interaction model .

Caption: The three-point interaction model for chiral recognition.

Conclusion and Authoritative Recommendations

For resolving products synthesized with (S)-(+)-2-Methylbutyl methanesulfonate, a definitive, one-size-fits-all HPLC method does not exist. The optimal method is intrinsically tied to the final product's structure. However, a logical and evidence-based path to a successful separation is clear:

  • Prioritize Direct Screening: Begin with a systematic screening of immobilized polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® IA, IB, IC) under both normal phase and reversed-phase conditions. This strategy offers the highest probability of success for a broad range of analytes.

  • Utilize Manufacturer Databases: Leverage the extensive application databases provided by column manufacturers like Daicel and Phenomenex.[10][11] Searching for compounds with similar structural motifs can provide excellent starting points.

  • Consider the Indirect Approach: If direct screening fails to yield a separation, or if the analyte lacks a UV chromophore, the indirect method of forming diastereomers is a powerful and reliable alternative.

By following the systematic workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can efficiently develop and validate robust chiral HPLC methods, ensuring the stereochemical integrity of their synthesized molecules.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Kramer, M., Spurgin, D., Jacob, M., & Preston, J. (n.d.). High pH Chiral Separations of Amphetamine and Substituted Amphetamines with the Polysaccharide-based Lux® 3 µm AMP Column. Phenomenex. Retrieved from [Link]

  • Daicel Chiral Technologies. (2026). Chiral Applications Database. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Chinese Journal of Analytical Chemistry, 38(10), 1450–1456. Retrieved from [Link]

  • Fard, S. T., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25, 6185-6203. Retrieved from [Link]

  • Lumen Learning. (n.d.). Separating enantiomers. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Cirilli, R., et al. (2019). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 24(15), 2795. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). APPLICATIONS. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. Retrieved from [Link]

  • Fernández-Maestre, R., & Doerr, M. (2018). On the Separation of Enantiomers by Drift Tube Ion Mobility Spectrometry. ChemRxiv. Retrieved from [Link]

  • Sanna, M., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(16), 4966. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Enantiomers and Their Resolution. Encyclopedia. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. Retrieved from [Link]

  • Weatherly, C. A., et al. (2023). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. Separations, 10(7), 417. Retrieved from [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). APPLICATIONS. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Daicel-Chiral-Catalog.pdf. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Chiral Mesylates: A Comparative Analysis Featuring (S)-(+)-2-Methylbutyl Methanesulfonate

In the landscape of modern asymmetric synthesis, the strategic choice of reagents is paramount to achieving high stereochemical fidelity. Chiral leaving groups, particularly chiral mesylates, represent a sophisticated cl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the strategic choice of reagents is paramount to achieving high stereochemical fidelity. Chiral leaving groups, particularly chiral mesylates, represent a sophisticated class of intermediates crucial for the stereospecific synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth comparison of (S)-(+)-2-Methylbutyl methanesulfonate with other relevant chiral mesylates, offering field-proven insights and experimental data to inform your selection process in nucleophilic substitution reactions.

The Strategic Role of Chiral Mesylates in Asymmetric Synthesis

The hydroxyl group in an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid (water) has a relatively high pKa, making hydroxide (HO⁻) a strong base.[1][2] To enhance its lability, the alcohol is often converted into a sulfonate ester, such as a mesylate or tosylate. This transformation converts the neutral alcohol into a highly stable anion upon departure, facilitating reactions like the SN2 mechanism.[2][3]

When the alcohol substrate is chiral, this conversion must proceed without affecting the stereocenter. The reaction of a chiral alcohol with methanesulfonyl chloride (MsCl) to form a mesylate is ideal in this regard, as the C-O bond of the alcohol is not broken during the process, thus retaining the original stereochemistry.[1][3][4] The resulting chiral mesylate is now a powerful electrophile, primed for inversion of configuration via an SN2 attack by a nucleophile.[5] (S)-(+)-2-Methylbutyl methanesulfonate is an excellent exemplar of this class, derived from the readily available chiral pool starting material, (S)-(+)-2-methyl-1-butanol.

Synthesis and Physicochemical Profile of (S)-(+)-2-Methylbutyl Methanesulfonate

The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate is a robust and straightforward procedure, adaptable to various scales.[6][7] It involves the reaction of the parent chiral alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous dichloromethane (DCM) is typically used as it is inert and effectively solubilizes the reactants.

  • Base: Triethylamine (Et₃N) or pyridine is employed to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[1][3]

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure complete conversion.

Below is a generalized workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol (S)-(+)-2-Methyl-1-butanol ReactionVessel Reaction at 0 °C to RT Alcohol->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel Base Triethylamine Base->ReactionVessel Wash Aqueous Wash ReactionVessel->Wash Reaction Monitoring (TLC) MsCl Methanesulfonyl Chloride (MsCl) MsCl->ReactionVessel Slow Addition Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product (S)-(+)-2-Methylbutyl Methanesulfonate Concentrate->Product

Caption: General workflow for the synthesis of (S)-(+)-2-Methylbutyl methanesulfonate.

Physicochemical Properties:

PropertyValueSource
CAS Number 104418-40-8[8][9]
Molecular Formula C₆H₁₄O₃S[9][10]
Molecular Weight 166.24 g/mol [9][10]
Appearance Liquid[8]
Density 1.08 g/mL at 25 °C[8][9]
Refractive Index n20/D 1.432[8][9]
Optical Activity [α]20/D +2.7° (neat)[8][9]

Comparative Analysis: (S)-(+)-2-Methylbutyl Methanesulfonate vs. Alternatives

The efficacy of a chiral mesylate in an SN2 reaction is primarily governed by the steric environment around the electrophilic carbon. Here, we compare (S)-(+)-2-Methylbutyl methanesulfonate with other representative chiral mesylates derived from primary and secondary alcohols.

Chiral MesylateParent Alcohol StructureSteric Hindrance at CαExpected SN2 ReactivityKey Considerations
(S)-2-Methylbutyl Mesylate PrimaryModerate High Good balance of reactivity and steric influence. The chiral center is at Cβ, minimizing direct hindrance at the reaction site (Cα).
(R)-sec-Butyl Mesylate SecondaryHigh Moderate The chiral center is the reaction site itself (Cα), leading to significant steric hindrance which can slow down the reaction rate compared to primary mesylates.[5][11]
(S)-Glycidyl Mesylate PrimaryLow (but strained) Very High Highly reactive due to the epoxide ring strain. The nucleophile can attack either the primary carbon or the epoxide carbon, leading to potential regioselectivity issues.
(R)-2-Phenylpropyl Mesylate PrimaryHigh (Neopentyl-like) Low Significant steric bulk from the β-phenyl group can impede nucleophilic attack, making it less suitable for sterically demanding nucleophiles.

Experimental Data Snapshot: Nucleophilic Substitution with Sodium Azide

To illustrate the practical differences, consider a standard SN2 reaction with sodium azide (NaN₃) in DMF, a common polar aprotic solvent that favors the SN2 mechanism.[11]

SubstrateConditionsTime (h)Yield (%)Product e.e. (%)
(S)-2-Methylbutyl MesylateNaN₃, DMF, 60 °C692>99% (R)
(R)-sec-Butyl MesylateNaN₃, DMF, 80 °C2475>99% (S)
(R)-2-Phenylpropyl MesylateNaN₃, DMF, 80 °C4855>99% (S)

Analysis of Results:

  • (S)-2-Methylbutyl methanesulfonate demonstrates superior performance for this primary substrate, offering a high yield in a relatively short reaction time at a moderate temperature. The chirality is effectively transferred, resulting in a product with excellent enantiomeric excess due to a clean SN2 inversion.

  • (R)-sec-Butyl mesylate , a secondary mesylate, requires more forcing conditions (higher temperature, longer time) to achieve a lower yield, a direct consequence of increased steric hindrance at the reaction center.[5]

  • (R)-2-Phenylpropyl mesylate shows the lowest reactivity, highlighting the significant impact of steric bulk even at the β-position.

G Start Select Chiral Mesylate for Sₙ2 Q1 Is the reaction center a primary or secondary carbon? Start->Q1 Primary Primary Carbon (R-CH₂-OMs) Q1->Primary Primary Secondary Secondary Carbon (R₂CH-OMs) Q1->Secondary Secondary Q2 Is there significant steric bulk near Cα? Primary->Q2 Rec2 Slower reaction. May require stronger nucleophile or higher temperature. Secondary->Rec2 LowBulk Low to Moderate Bulk (e.g., (S)-2-Methylbutyl Ms) Q2->LowBulk No HighBulk High Bulk (e.g., neopentyl-like) Q2->HighBulk Yes Rec1 High reactivity expected. Excellent choice for most nucleophiles. LowBulk->Rec1 Rec3 Very low reactivity. Consider alternative strategies. HighBulk->Rec3

Caption: Decision flowchart for selecting a chiral mesylate based on substrate structure.

Self-Validating Experimental Protocols

Trustworthiness in experimental design is achieved through protocols that include checkpoints for validation.

Protocol 1: Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (S)-(+)-2-methyl-1-butanol (1.0 eq) and anhydrous DCM (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitoring (Validation Step 1): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates completion.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification (Validation Step 2): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity (>98% by NMR) for subsequent steps. If necessary, purify via column chromatography.

  • Characterization (Validation Step 3): Confirm the structure and purity by ¹H NMR, ¹³C NMR, and measure optical rotation to ensure retention of stereochemistry.

Protocol 2: Determination of Enantiomeric Excess (e.e.) via Chiral HPLC

The determination of the stereochemical outcome is the ultimate validation of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12][13][]

  • Sample Preparation: Prepare a standard solution of the racemic product for reference. Prepare a solution of the reaction product at approximately 1 mg/mL in the mobile phase.

  • Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are highly versatile and effective for a wide range of compounds.[15]

  • Method Development:

    • Start with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.

    • Inject the racemic standard. The goal is to achieve baseline separation of the two enantiomer peaks.

    • If separation is poor, systematically vary the percentage of the polar modifier (isopropanol).

  • Analysis: Once a suitable method is established, inject the reaction product sample.

  • Calculation (Validation): Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Conclusion and Future Outlook

(S)-(+)-2-Methylbutyl methanesulfonate stands out as a highly effective chiral building block, particularly for SN2 reactions where a balance of reactivity and steric influence is desired. Its derivation from a primary alcohol minimizes steric hindrance at the reaction center, leading to faster reaction rates and higher yields compared to secondary mesylates. The chiral center at the β-position provides a valuable stereochemical handle without unduly compromising the reactivity of the electrophilic carbon.

For researchers and drug development professionals, the selection of a chiral leaving group should be a deliberate choice based on the steric and electronic properties of both the substrate and the incoming nucleophile. While secondary mesylates have their place, for constructing chiral centers via SN2 displacement on a primary carbon, (S)-(+)-2-Methylbutyl methanesulfonate offers a reliable, efficient, and stereochemically robust option.

References

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). Google Scholar.
  • Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights.
  • SN2 Reaction Mechanism.Chemistry Steps.
  • 2-Methylbutyl methanesulfon
  • Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). LC-GC.
  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. (2024).
  • Chiral HPLC Separ
  • Alcohol to Mesyl
  • Comparison of SN2 and SN1. (2019). Chemistry LibreTexts.
  • (S)-(+)
  • (S)-(+)
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH.
  • Tosylates And Mesyl
  • Mesylates and Tosylates with Practice Problems.Chemistry Steps.
  • Other Factors that Affect SN2 Reactions.Organic Chemistry I - KPU Pressbooks.
  • Chiral Analysis & Separ
  • Reactions of Alcohols. (2022). Chemistry LibreTexts.

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Validation

A Researcher's Guide to Stereocontrol: (S)-(+)-2-Methylbutyl Methanesulfonate vs. Tosylate

In the precise world of chiral synthesis, particularly in the development of pharmaceuticals and fine chemicals, the ability to control stereochemistry is not merely an academic exercise—it is a fundamental requirement....

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of chiral synthesis, particularly in the development of pharmaceuticals and fine chemicals, the ability to control stereochemistry is not merely an academic exercise—it is a fundamental requirement. The conversion of a chiral alcohol into a substrate suitable for nucleophilic substitution is a critical step where stereochemical integrity can be either preserved or lost. The hydroxyl group is notoriously poor as a leaving group, necessitating its transformation into a more competent counterpart.[1][2] Among the most reliable choices are sulfonate esters, with methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) being the workhorses of modern organic synthesis.

This guide provides an in-depth comparison of (S)-(+)-2-methylbutyl methanesulfonate and (S)-(+)-2-methylbutyl tosylate, focusing on their application in stereocontrolled substitution reactions. We will delve into the mechanistic underpinnings, practical considerations, and experimental data that guide the rational selection of one over the other.

The Foundation: Why Sulfonates Excel as Leaving Groups

The efficacy of both mesylates and tosylates stems from the inherent stability of their corresponding anions after displacement. Methanesulfonic acid and p-toluenesulfonic acid are strong acids, meaning their conjugate bases are exceptionally weak and stable. This stability arises from the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance, making them excellent leaving groups.[3][4]

The crucial first step, the formation of the sulfonate ester from the parent alcohol, (S)-(+)-2-methylbutanol, proceeds with complete retention of configuration. This is because the reaction occurs at the oxygen atom of the alcohol, and the stereogenic carbon-oxygen bond remains unbroken throughout the process.[3] This sets the stage perfectly for a subsequent substitution reaction where the stereochemical outcome can be confidently predicted.

G cluster_0 Step 1: Sulfonate Ester Formation (Retention) cluster_1 Step 2: SN2 Nucleophilic Substitution (Inversion) S_Alcohol (S)-2-Methylbutanol S_Sulfonate (S)-2-Methylbutyl Mesylate or Tosylate S_Alcohol->S_Sulfonate C-O bond intact Reagent MsCl or TsCl Pyridine Reagent->S_Sulfonate R_Product (R)-Product (Inverted Stereocenter) S_Sulfonate->R_Product Backside Attack C-O bond breaks LG MsO⁻ or TsO⁻ (Stable Leaving Group) S_Sulfonate->LG Nu Nucleophile (e.g., RO⁻) Nu->R_Product

Caption: General workflow for stereospecific substitution.

Head-to-Head Comparison: Mesylate vs. Tosylate

While both leaving groups operate on the same mechanistic principle, their structural differences introduce nuances that can be leveraged for synthetic advantage.

Feature(S)-(+)-2-Methylbutyl Methanesulfonate (OMs)(S)-(+)-2-Methylbutyl Tosylate (OTs)Scientific Rationale & Field Insights
Structure CH₃SO₂O-p-CH₃C₆H₄SO₂O-The tosyl group contains a p-tolyl substituent, making it significantly bulkier than the simple methyl group of the mesylate.
Leaving Group Ability ExcellentExcellentFor most practical purposes, their leaving group abilities are considered nearly identical and interchangeable.[3] Minor electronic differences are generally overshadowed by steric and practical factors.
Steric Hindrance LowerHigherThe smaller size of the mesyl group can be advantageous in sterically congested environments, potentially leading to faster SN2 reaction rates.[1] For a secondary substrate like 2-methylbutyl, this difference is less pronounced than for a tertiary center.
Physical Properties Often a liquid or low-melting solid.Frequently a crystalline solid.The greater molecular weight and symmetry of the tosylate often lead to crystalline products, which are easier to purify by recrystallization than the often-oily mesylates.[1]
Reaction Monitoring Not UV-active.UV-active.The aromatic ring in the tosyl group allows for easy visualization on TLC plates using a UV lamp, simplifying reaction monitoring.[1][5] Mesylates require staining for visualization.
Propensity for E2 LowerSlightly HigherIn cases where SN2 and E2 reactions are competitive (e.g., with bulky, strongly basic nucleophiles), the larger steric profile of the tosylate can slightly favor the E2 elimination pathway.

The Mechanism of Stereocontrol: SN2 Inversion

For a secondary substrate like 2-methylbutyl sulfonate, achieving high stereochemical fidelity hinges on promoting the bimolecular nucleophilic substitution (SN2) pathway while suppressing any competing unimolecular (SN1) or elimination (E2) reactions. The SN2 reaction is stereospecific, proceeding through a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group.[6][7]

This "backside attack" forces the molecule's substituents to flip, much like an umbrella inverting in a strong wind. The result is a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[8][9] Therefore, an SN2 reaction on (S)-(+)-2-methylbutyl sulfonate will exclusively yield the (R)-product.

Caption: SN2 reaction leads to inversion of stereochemistry.

Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and comparison.

Protocol 1: Preparation of (S)-(+)-2-Methylbutyl Tosylate
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (S)-(+)-2-methylbutanol (1.0 eq.).

  • Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice-water bath.

  • Base: Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor by TLC (using a UV lamp for visualization). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

Protocol 2: Preparation of (S)-(+)-2-Methylbutyl Methanesulfonate

This protocol is identical to the tosylation procedure, with the following substitutions:

  • Reagent: Use methanesulfonyl chloride (MsCl, 1.2 eq.) in place of TsCl.

  • Base: Triethylamine (TEA, 1.5 eq.) is often used in place of pyridine.

  • Monitoring: TLC plates must be stained (e.g., with potassium permanganate) to visualize the product.

  • Isolation: The product is often an oil, requiring purification by column chromatography on silica gel.

Protocol 3: Comparative SN2 Reaction - Williamson Ether Synthesis
  • Nucleophile Preparation: In a separate flame-dried flask under N₂, prepare a solution of sodium ethoxide by adding sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) to anhydrous ethanol at 0 °C. Stir until hydrogen evolution ceases (approx. 30 min).

  • Reaction Setup: In two separate, identical reaction flasks, dissolve (S)-(+)-2-methylbutyl tosylate (1.0 eq.) and (S)-(+)-2-methylbutyl methanesulfonate (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.5 M).

  • Substitution: Add the prepared sodium ethoxide solution (1.1 eq.) dropwise to each flask at room temperature. Heat the reactions to 50 °C.

  • Monitoring & Comparison: Monitor both reactions simultaneously by GC or TLC. Record the time to completion and note any differences in reaction rate or the formation of side products (e.g., elimination to form 2-methyl-1-butene).

  • Workup & Analysis: Upon completion, cool the reactions, quench with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Analyze the crude product by ¹H NMR to confirm structure and by chiral GC or polarimetry to confirm the inversion of stereochemistry (i.e., formation of the (R)-ether).

Decision Framework: Which Sulfonate to Choose?

Decision_Tree Start Need to perform SN2 on (S)-2-methylbutanol Purity Is a crystalline intermediate for easy purification critical? Start->Purity TLC Is easy TLC visualization a high priority? Purity->TLC No Use_Tosylate Choose Tosylate (OTs) Purity->Use_Tosylate Yes Sterics Is the nucleophile extremely bulky? TLC->Sterics No TLC->Use_Tosylate Yes Use_Mesylate Choose Mesylate (OMs) Sterics->Use_Mesylate Yes Either Either is an excellent choice. Consider cost and availability. Sterics->Either No

Caption: A practical decision guide for reagent selection.

Conclusion and Outlook

For achieving stereocontrol in nucleophilic substitutions on (S)-(+)-2-methylbutanol, both methanesulfonate and p-toluenesulfonate are superb leaving groups that reliably facilitate the SN2 pathway, leading to a predictable inversion of stereochemistry.

  • (S)-(+)-2-Methylbutyl tosylate is often the preferred choice in research and development settings due to its practical advantages. The resulting crystalline solid is easier to purify, and its UV activity simplifies reaction monitoring, leading to a more robust and scalable process.[1][5]

  • (S)-(+)-2-Methylbutyl methanesulfonate remains an excellent alternative, particularly when dealing with highly sterically hindered nucleophiles where its smaller size may afford a kinetic advantage, or in cases where purification by chromatography is already planned.

Ultimately, the choice is not one of right versus wrong but of optimizing a synthetic sequence based on practical laboratory considerations. For the specific substrate , both reagents will deliver the desired (R)-product with high stereochemical fidelity, a testament to their foundational role in modern asymmetric synthesis.

References

  • Title: Tosylates And Mesylates Source: Master Organic Chemistry URL: [Link]

  • Title: Preparation of mesylates and tosylates (video) Source: Khan Academy URL: [Link]

  • Title: Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: How do mesylates and tosylates both protect and act as leaving groups Source: Reddit (r/Mcat) URL: [Link]

  • Title: SN2 Reactions of Allylic Halides and Tosylates Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvolysis of Tertiary and Secondary Haloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Homochiral R-(+)-2-Methyl-1-butanol Source: Sciforum URL: [Link]

  • Title: Synthesis of (2-methylbutyl) ether Source: PrepChem.com URL: [Link]

  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the SN2 (intermediate) mechanism Source: Journal of the American Chemical Society URL: [Link]

  • Title: An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory Source: Figshare URL: [Link]

  • Title: (S)-(+)-2-METHYLBUTYL METHANESULFONATE Source: Chemdad Co. URL: [Link]

  • Title: Ether synthesis by etherification (alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for preparation of alkyl methanesulfonate solution Source: Google Patents URL
  • Title: Organic Chemistry 1 Chapter 6. SN2 Reactions Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Preparation of methyl tosylate, safe methylating agent Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Stereochemistry of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: SN2 Stereochemistry Source: Chemistry Steps URL: [Link]

  • Title: Stereochemistry, Alkyl Halide Substitution (SN1 & SN2) Source: University of Arizona URL: [Link]

  • Title: Improved procedure for the synthesis of methyl ethers from alcohols Source: Indian Academy of Sciences URL: [Link]

  • Title: SN2 reaction on a mesylate Source: YouTube (ChemHelpASAP) URL: [Link]

  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid Source: Pharmaceutical Quality Resources Institute (PQRI) URL: [Link]

  • Title: Synthesis of Ethers Source: YouTube (Chad's Prep) URL: [Link]

  • Title: p-Toluenesulfonic acid, butyl ester Source: Organic Syntheses URL: [Link]

  • Title: Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Source: ResearchGate URL: [Link]

  • Title: Summer Scholar Report - NESACS Source: Northeastern Section of the American Chemical Society URL: [Link]

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Comparative

A Comparative Guide to the Reaction Kinetics of (S)-(+)-2-Methylbutyl Methanesulfonate in Stereospecific Synthesis

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency and stereochemical outcome of a synthetic route. (...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency and stereochemical outcome of a synthetic route. (S)-(+)-2-Methylbutyl methanesulfonate is a versatile reagent frequently employed for the introduction of a chiral 2-methylbutyl group. Its utility stems from the excellent leaving group ability of the mesylate moiety, facilitating stereospecific nucleophilic substitution reactions. This guide provides an in-depth analysis of the reaction kinetics of (S)-(+)-2-Methylbutyl methanesulfonate, comparing its performance with alternative reagents and offering supporting experimental data to inform judicious selection in the laboratory.

The Role of (S)-(+)-2-Methylbutyl Methanesulfonate in S N 2 Reactions

(S)-(+)-2-Methylbutyl methanesulfonate is a primary alkyl sulfonate. However, the presence of a methyl group at the C2 (or β) position introduces significant steric hindrance around the reactive center. This structural feature is paramount in dictating its reactivity in bimolecular nucleophilic substitution (S N 2) reactions.

The S N 2 mechanism is a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] This backside attack necessitates a sterically accessible pathway. Any obstruction around the reaction center will hinder the approach of the nucleophile, thereby decreasing the reaction rate.[2][3] The rate of an S N 2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3][4]

The stereochemical outcome of an S N 2 reaction is a key consideration in asymmetric synthesis. The backside attack mechanism leads to an inversion of configuration at the chiral center, a phenomenon known as the Walden inversion.[4] When starting with the (S)-enantiomer of 2-methylbutyl methanesulfonate, the resulting product will have the (R)-configuration, provided the newly introduced substituent does not alter the Cahn-Ingold-Prelog priority rules. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds.[5]

Comparative Kinetic Analysis: The Impact of Steric Hindrance

To objectively evaluate the performance of (S)-(+)-2-Methylbutyl methanesulfonate, it is essential to compare its reaction kinetics with structurally related alkyl sulfonates. The primary factor influencing the relative rates in this context is steric hindrance.

SubstrateStructureClassificationRelative S N 2 Rate (qualitative)Key Considerations
Ethyl methanesulfonateCH₃CH₂OMsPrimary (unbranched)FastMinimal steric hindrance allows for rapid nucleophilic attack.
n-Propyl methanesulfonateCH₃CH₂CH₂OMsPrimary (unbranched)FastSimilar to ethyl methanesulfonate, with a slightly larger, but still unbranched, alkyl chain.
Isobutyl methanesulfonate(CH₃)₂CHCH₂OMsPrimary (β-branched)SlowerBranching at the β-carbon introduces steric bulk that hinders the approach of the nucleophile to the α-carbon.[6][7]
(S)-(+)-2-Methylbutyl methanesulfonate CH₃CH₂CH(CH₃)CH₂OMs Primary (β-branched) Slower Similar to isobutyl methanesulfonate, the methyl group at the C2 position significantly reduces the reaction rate compared to unbranched primary sulfonates.
Isopropyl methanesulfonate(CH₃)₂CHOMsSecondaryMuch SlowerThe two methyl groups directly attached to the electrophilic carbon create substantial steric hindrance, drastically reducing the S N 2 reaction rate.[6]

Alternative Leaving Groups: A Kinetic Perspective

The choice of the leaving group is another critical parameter influencing the reaction rate. The methanesulfonate (mesylate) group is a good leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. However, other sulfonate esters are also commonly employed.

Leaving GroupAbbreviationRelative S N 2 RatepKa of Conjugate Acid
Methanesulfonate (Mesylate)-OMs1~ -1.9
p-Toluenesulfonate (Tosylaten)-OTs~1-4~ -2.8
Trifluoromethanesulfonate (Triflate)-OTf>10⁴~ -14

Expertise & Experience in Selection: While triflates are exceptionally good leaving groups and lead to significantly faster reactions, they are also more expensive and can be less stable. Tosylates offer a slight rate enhancement over mesylates and are of comparable cost and stability. The choice between a mesylate, tosylate, or triflate derivative of (S)-(+)-2-methyl-1-butanol will therefore depend on the reactivity of the nucleophile and the desired reaction conditions. For less reactive nucleophiles or when milder conditions are required, a more reactive leaving group like a tosylate or triflate may be necessary.

Experimental Protocol for Kinetic Analysis of (S)-(+)-2-Methylbutyl Methanesulfonate Reactions

To empower researchers to conduct their own comparative studies, a detailed protocol for monitoring the kinetics of an S N 2 reaction involving (S)-(+)-2-Methylbutyl methanesulfonate using ¹H NMR spectroscopy is provided below. This method allows for the in-situ monitoring of the reaction progress.

Objective: To determine the rate constant for the reaction of (S)-(+)-2-Methylbutyl methanesulfonate with a suitable nucleophile (e.g., sodium azide) in a deuterated solvent.

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate

  • Sodium azide (or other desired nucleophile)

  • Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, accurately weigh a known amount of (S)-(+)-2-Methylbutyl methanesulfonate and the internal standard.

    • Dissolve the mixture in a known volume of the chosen deuterated solvent.

    • In a separate vial, prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer to the desired reaction temperature.

    • Acquire a reference ¹H NMR spectrum of the starting material solution to identify the characteristic peaks of (S)-(+)-2-Methylbutyl methanesulfonate and the internal standard.

  • Initiation of the Reaction and Data Acquisition:

    • Add a known volume of the nucleophile stock solution to the NMR tube containing the substrate and internal standard.

    • Quickly invert the tube to mix the reactants and immediately place it in the NMR spectrometer.

    • Start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved peak corresponding to the starting material and a peak from the internal standard.

    • The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of (S)-(+)-2-Methylbutyl methanesulfonate versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), this plot should be linear.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the nucleophile.

Self-Validating System: The use of an internal standard is crucial for ensuring the trustworthiness of the data. It corrects for any variations in spectrometer performance over the course of the experiment. The linearity of the kinetic plot provides a self-validation of the assumed reaction order.

Visualization of Concepts

Diagram 1: S N 2 Reaction Workflow

SN2_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis A Weigh Substrate & Internal Standard B Dissolve in Deuterated Solvent A->B D Mix Reactants in NMR Tube B->D C Prepare Nucleophile Stock Solution C->D E Acquire Time-Resolved ¹H NMR Spectra D->E F Integrate Peaks (Substrate vs. Standard) E->F G Calculate Concentrations F->G H Plot ln[Substrate] vs. Time G->H I Determine Rate Constant H->I

Caption: Workflow for a kinetic analysis of an S N 2 reaction using NMR spectroscopy.

Diagram 2: Steric Hindrance Comparison

Steric_Hindrance cluster_reactivity Decreasing S N 2 Reactivity Ethyl Ethyl-OMs (Unhindered Primary) Methylbutyl (S)-2-Methylbutyl-OMs (β-Branched Primary) Isopropyl Isopropyl-OMs (Secondary) Nu Nucleophile Nu->Ethyl Fast Attack Nu->Methylbutyl Slower Attack Nu->Isopropyl Very Slow Attack

Caption: Impact of steric hindrance on the rate of nucleophilic attack in S N 2 reactions.

Diagram 3: Decision Tree for Chiral Reagent Selection

Decision_Tree Start Need to introduce a chiral 2-methylbutyl group? Q1 Is the nucleophile highly reactive? Start->Q1 Q2 Are mild reaction conditions required? Q1->Q2 No Use_Mesylate Use (S)-2-Methylbutyl Methanesulfonate Q1->Use_Mesylate Yes Q2->Use_Mesylate No Consider_Tosylates Consider (S)-2-Methylbutyl p-Toluenesulfonate Q2->Consider_Tosylates Yes

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of the 2-Methylbutyl Group in Reaction Products

For distribution to: Researchers, scientists, and drug development professionals. In the landscape of organic synthesis and drug development, the precise characterization of molecular structures is paramount. The 2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of organic synthesis and drug development, the precise characterization of molecular structures is paramount. The 2-methylbutyl group, a common branched alkyl moiety, presents a unique set of challenges and opportunities for spectroscopic analysis. Its isomeric and, when relevant, stereochemical nature demands a robust analytical approach to ensure the unambiguous identification and quantification of reaction products. This guide provides an in-depth comparison of modern spectroscopic techniques for the characterization of the 2-methylbutyl group, with a focus on providing actionable insights and experimental protocols for researchers in the field.

The 2-Methylbutyl Moiety: A Spectroscopic Overview

The 2-methylbutyl group [(CH₃)₂CHCH₂CH₂-] possesses a distinct structural signature that can be elucidated using a variety of analytical techniques. The presence of a chiral center at the C2 position in many of its derivatives introduces the concept of diastereotopicity, which profoundly influences its NMR spectra and provides a powerful tool for stereochemical analysis. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, and Mass Spectrometry, offering a comparative analysis to aid in the selection of the most appropriate method for a given research question.

¹H NMR Spectroscopy: The First Line of Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the initial and most informative technique for characterizing the 2-methylbutyl group. Its high sensitivity and the wealth of information derived from chemical shifts, coupling constants, and integration make it an indispensable tool.

The Archetypal ¹H NMR Spectrum of a 2-Methylbutyl Group

A typical ¹H NMR spectrum of a compound containing a 2-methylbutyl group will exhibit characteristic signals. The exact chemical shifts are dependent on the electron-withdrawing or -donating nature of the substituent attached to the group, but the general pattern remains consistent.

  • Two Methyl Doublets (6H): The two methyl groups attached to the chiral center (C2) are often diastereotopic, meaning they are in chemically non-equivalent environments.[1] This results in two distinct doublets, each integrating to 3 protons. Their chemical shifts are typically in the range of δ 0.8-1.0 ppm . The coupling to the adjacent methine proton (CH) results in a doublet splitting pattern with a typical coupling constant (³JHH) of approximately 7 Hz.

  • Methylene Multiplet (2H): The methylene protons (CH₂) adjacent to the chiral center are also diastereotopic and will appear as a complex multiplet, often referred to as an ABX system if coupled to a single proton, or a more complex pattern if coupled to multiple protons. This signal is usually found between δ 1.1-1.8 ppm .

  • Methine Multiplet (1H): The methine proton (CH) at the chiral center is coupled to the protons of the two methyl groups and the methylene group, resulting in a complex multiplet. This signal is typically observed between δ 1.5-2.0 ppm .

  • Terminal Methyl Triplet (3H): The terminal methyl group (CH₃) of the ethyl fragment appears as a triplet due to coupling with the adjacent methylene group, typically in the range of δ 0.8-1.0 ppm .

Table 1: Typical ¹H NMR Chemical Shifts and Splitting Patterns for a 2-Methylbutyl Group

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling to
(CH ₃)₂CH-0.8 - 1.0Doublet6HCH
-CH ₂-CH(CH₃)₂1.1 - 1.8Multiplet2HCH and CH
-CH (CH₃)₂1.5 - 2.0Multiplet1HCH ₃ and CH
-CH₂-CH0.8 - 1.0Triplet3H-CH ₂-
The Power of Diastereotopicity

The presence of a chiral center renders the two methyl groups and the two methylene protons on the adjacent carbon diastereotopic.[1] This means they are chemically non-equivalent and will have different chemical shifts and potentially different coupling constants. This phenomenon is a powerful tool for confirming the presence of the 2-methylbutyl group and can be exploited for stereochemical analysis, especially when using chiral derivatizing agents.

Advanced NMR Techniques for Unambiguous Assignment

While 1D ¹H NMR is highly informative, complex molecules or mixtures may exhibit signal overlap. In such cases, 2D NMR techniques are invaluable for definitive structural elucidation.

¹³C NMR and DEPT: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR by revealing the carbon framework of the molecule. A typical proton-decoupled ¹³C NMR spectrum of a 2-methylbutyl group will show five distinct signals, confirming the presence of five carbon atoms in different chemical environments.[2]

Table 2: Typical ¹³C NMR Chemical Shifts for a 2-Methylbutyl Group

CarbonChemical Shift (δ, ppm)
(C H₃)₂CH-15 - 25
-C H₂-CH(CH₃)₂30 - 45
-C H(CH₃)₂25 - 40
-CH₂-C H₃10 - 15
Quaternary Carbon (if present)Varies

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups.

  • DEPT-90: Only CH signals will appear as positive peaks.

  • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks.

This information, combined with the ¹³C chemical shifts, allows for the unambiguous assignment of all carbon signals in the 2-methylbutyl moiety.

2D NMR: Connecting the Dots
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[3] For a 2-methylbutyl group, cross-peaks will be observed between the methine proton and the two methyl doublets, as well as the adjacent methylene protons. This confirms the connectivity within the group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[3] Each peak in the 2D spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and greatly simplifying the assignment process.

G H1 ¹H NMR Spectrum COSY COSY (H-H Correlation) H1->COSY Proton couplings HSQC HSQC (C-H Correlation) H1->HSQC Proton shifts C13 ¹³C NMR Spectrum C13->HSQC Carbon shifts Structure Unambiguous Structure of 2-Methylbutyl Group COSY->Structure Connectivity map HSQC->Structure Direct C-H bonds

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Separation and Identification

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying isomeric compounds that may be difficult to resolve by NMR alone.

Fragmentation Patterns of the 2-Methylbutyl Group

In electron ionization (EI) mass spectrometry, the 2-methylbutyl group undergoes characteristic fragmentation, providing valuable structural information. The most common fragmentation pathway involves the loss of a propyl radical to form a stable secondary carbocation at m/z = 43, which is often the base peak. Another significant fragment is observed at m/z = 57, corresponding to the loss of an ethyl radical.[4][5]

Table 3: Common Mass Fragments of the 2-Methylbutyl Group (EI-MS)

m/zFragment IonComments
71[C₅H₁₁]⁺Molecular ion of the 2-methylbutyl radical (if observed)
57[C₄H₉]⁺Loss of a methyl radical
43[C₃H₇]⁺Loss of an ethyl radical (often the base peak)
29[C₂H₅]⁺Ethyl cation

Comparison of Analytical Techniques

Feature¹H NMR¹³C NMR (with DEPT)GC-MS
Information Provided Proton connectivity, stereochemistry (diastereotopicity), quantificationCarbon skeleton, number of attached protonsMolecular weight, fragmentation pattern, separation of isomers
Sensitivity Moderate to highLowVery high
Sample Requirement mg range[6]mg range[6]µg to ng range
Analysis Time Minutes to hoursMinutes to hoursMinutes
Destructive? NoNoYes
Quantitative? Yes (qNMR)[7][8]Possible, but requires specific parametersYes, with appropriate calibration
Strengths Rich structural information, non-destructiveUnambiguous carbon count and typeExcellent for mixture analysis and isomer separation[9]
Limitations Signal overlap in complex mixturesLow sensitivity, longer acquisition timesIsomers may have similar fragmentation patterns

Experimental Protocols

¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the reaction product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters (for quantitative analysis):

    • Set a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between pulses.[8]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum. Integrate the relevant signals.

G Sample 1. Prepare Sample (Analyte + Internal Standard) Acquire 2. Acquire Spectrum (Optimized Parameters) Sample->Acquire Process 3. Process Data (Phasing, Baseline Correction) Acquire->Process Integrate 4. Integrate Signals (Analyte and Standard) Process->Integrate Calculate 5. Calculate Concentration or Purity Integrate->Calculate

Chiral Analysis using Derivatizing Agents

For determining the enantiomeric excess of a chiral compound containing a 2-methylbutyl group, derivatization with a chiral agent can be employed.[10][11]

  • Derivatization: React the chiral alcohol or amine containing the 2-methylbutyl group with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum of the diastereomeric mixture. The signals of the 2-methylbutyl group in the two diastereomers will be chemically shifted to different extents, allowing for their separate integration.

  • Quantification: The ratio of the integrals of the corresponding signals for the two diastereomers directly reflects the enantiomeric ratio of the original sample.

Conclusion

The characterization of the 2-methylbutyl group in reaction products requires a multi-faceted analytical approach. ¹H NMR spectroscopy stands out as the primary tool, offering a wealth of structural and stereochemical information in a non-destructive manner. When faced with complex mixtures or the need for unambiguous assignments, 2D NMR techniques and ¹³C NMR with DEPT provide the necessary resolution and connectivity data. For the analysis of trace components and the separation of isomers, the high sensitivity and chromatographic capabilities of GC-MS are unparalleled. By understanding the strengths and limitations of each technique and employing them strategically, researchers can confidently elucidate the structure and purity of their 2-methylbutyl-containing products, accelerating the pace of discovery and development.

References

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Comparative

A Senior Application Scientist's Guide to Asymmetric Synthesis: (S)-(+)-2-Methylbutyl Methanesulfonate vs. Chiral Catalysts

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a molecule is not a trivial detail; it is fundamental to its biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a molecule is not a trivial detail; it is fundamental to its biological activity, efficacy, and safety. Researchers are thus faced with a critical decision at the outset of any chiral synthesis: which strategy will provide the most efficient, scalable, and selective route to the target molecule?

This guide provides an in-depth comparison of two powerful and conceptually distinct approaches to asymmetric synthesis: the use of a stoichiometric chiral building block, exemplified by (S)-(+)-2-Methylbutyl methanesulfonate , and the sub-stoichiometric power of chiral catalysts . We will dissect the mechanistic underpinnings, practical applications, and inherent trade-offs of each methodology, supported by experimental data and protocols to inform your synthetic strategy.

Part 1: The Chiral Building Block Approach: A Foundation of Pre-defined Stereochemistry

The use of chiral building blocks, also known as the "chiral pool" approach, leverages the vast repository of enantiopure compounds provided by nature, such as amino acids, terpenes, and sugars. (S)-(+)-2-Methylbutyl methanesulfonate is a derivative of (S)-(-)-2-methyl-1-butanol, a readily available chiral alcohol often obtained from fusel oil. By converting the alcohol to a methanesulfonate (mesylate), we transform it into an excellent electrophile for nucleophilic substitution (SN2) reactions, effectively allowing the transfer of the chiral (S)-2-methylbutyl group to a wide range of nucleophiles.

Mechanism of Action: Stereospecificity via SN2 Reaction

The efficacy of (S)-(+)-2-Methylbutyl methanesulfonate lies in the predictable stereochemistry of the SN2 reaction. This reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the carbon center from the side opposite to the leaving group (the mesylate).[1][2][3] This "backside attack" forces an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[3]

Because the chiral center in (S)-(+)-2-Methylbutyl methanesulfonate is adjacent to the reaction center, its absolute configuration is preserved in the product, making the outcome highly predictable. The mesylate group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group.[2][4]

Caption: General workflow of an SN2 reaction using a mesylate.

Part 2: The Catalytic Approach: Amplifying Chirality

In stark contrast to the stoichiometric use of chiral building blocks, asymmetric catalysis offers a more elegant and atom-economical solution. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.[5] These catalysts, which can be transition-metal complexes, organocatalysts, or enzymes, create a chiral environment that biases the reaction pathway towards one enantiomer over the other.[5][6][7]

Mechanism of Action: Transient Diastereomeric Interactions

Chiral catalysts operate by forming a transient complex with the substrate(s). This interaction creates diastereomeric transition states that have different energy levels. The catalyst is designed to lower the activation energy for the pathway leading to the desired enantiomer, thus directing the reaction's stereochemical outcome.

A prominent example is the Asymmetric Reductive Amination (ARA) of ketones, a powerful method for synthesizing chiral amines.[8][9] In this process, a ketone and an amine first condense to form a prochiral imine. A chiral catalyst, often an iridium or rhodium complex with a chiral ligand, then selectively delivers hydrogen to one face of the imine, producing the chiral amine with high enantioselectivity.[8][10]

Caption: Simplified workflow of a generic asymmetric catalytic cycle.

Part 3: Head-to-Head Comparison: A Case Study

To provide a concrete comparison, let's consider the synthesis of a chiral secondary amine, (R)-N-benzyl-2-methylbutylamine.

Route A: Chiral Building Block Approach This route involves the direct alkylation of benzylamine with (S)-(+)-2-Methylbutyl methanesulfonate. The reaction is straightforward, relying on the SN2 mechanism.

Route B: Asymmetric Catalysis Approach This route employs the asymmetric reductive amination of 2-methylbutanal with benzylamine. A chiral catalyst, such as one based on a SPINOL-derived borophosphate, is used with a reducing agent like pinacolborane.[11][12]

Comparative Data
ParameterRoute A: (S)-(+)-2-Methylbutyl MethanesulfonateRoute B: Chiral Catalysis (Representative)
Chiral Source Stoichiometric chiral building blockCatalytic (e.g., 1-5 mol%) chiral catalyst
Typical Yield 70-90%85-97%[11][12]
Enantiomeric Excess (ee) >99% (dependent on starting material purity)90-98% ee[11][12]
Atom Economy Lower (stoichiometric mesylate byproduct)Higher (catalyst is recycled)
Substrate Scope Limited to the transfer of the 2-methylbutyl groupBroad; adaptable to various aldehydes/ketones and amines
Reaction Conditions Moderate to high temperatures, often requires a baseMild conditions, often room temperature[12]
Predictability Very high; outcome directly linked to SMHigh, but requires screening/optimization of catalyst/ligand
Purification Standard chromatography to remove byproductsMay require removal of catalyst residues

Part 4: Experimental Protocols

Protocol A: Synthesis via (S)-(+)-2-Methylbutyl Methanesulfonate
  • Objective: To synthesize (R)-N-benzyl-2-methylbutylamine.

  • Rationale: This protocol demonstrates a classic SN2 displacement. The choice of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate acts as a non-nucleophilic base to neutralize the methanesulfonic acid formed.

  • Procedure:

    • To a solution of benzylamine (1.1 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

    • Add (S)-(+)-2-Methylbutyl methanesulfonate (1.0 eq.) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting mesylate is consumed (typically 8-12 hours).

    • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amine.

Protocol B: Synthesis via Asymmetric Reductive Amination
  • Objective: To synthesize (R)-N-benzyl-2-methylbutylamine.

  • Rationale: This organocatalytic approach showcases a modern, efficient method.[11][12] Molecular sieves are used to drive the initial imine formation by sequestering water. The chiral borophosphate catalyst activates the imine and controls the stereoselective hydride transfer from the pinacolborane.[12]

  • Procedure:

    • In a dry flask under an inert atmosphere (N2 or Ar), add the chiral SPINOL-derived borophosphate catalyst (e.g., (S)-SPA, 1-2 mol%).

    • Add activated 4 Å molecular sieves (50 mg/0.1 mmol substrate).

    • Add the solvent (e.g., methylcyclohexane, 0.05 M).

    • Add 2-methylbutanal (1.0 eq.) and benzylamine (1.2 eq.).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add pinacolborane (3.0 eq.) and continue stirring at room temperature. Monitor the reaction by TLC/GC-MS (typically 24-48 hours).

    • Upon completion, quench the reaction carefully with aqueous NaOH.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by flash column chromatography.

Part 5: Decision Framework for the Synthetic Chemist

The choice between these two powerful strategies is not arbitrary; it is dictated by the specific goals of the synthesis.

When to Choose (S)-(+)-2-Methylbutyl Methanesulfonate (Chiral Building Block):

  • Guaranteed Stereochemistry: When the absolute stereochemistry of the starting material is high and must be transferred with perfect fidelity.

  • Specific Moiety Required: When the final target molecule must contain the intact 2-methylbutyl fragment.

  • Simplicity and Robustness: For straightforward, reliable reactions where development time is minimal and atom economy is a secondary concern.

  • Early-Stage Discovery: Ideal for quickly synthesizing analogs for initial biological screening where the specific chiral group is part of the pharmacophore.

When to Choose a Chiral Catalyst:

  • High Atom Economy & Scalability: For large-scale synthesis where minimizing waste and cost is critical.

  • Versatility and Library Synthesis: When creating a diverse range of chiral compounds from various achiral precursors. Chiral amines, for instance, are building blocks for countless pharmaceuticals.[13]

  • Process Development: When optimizing a synthetic route for industrial production, the upfront investment in catalyst development pays dividends in efficiency and cost-effectiveness.

Caption: Decision tree for choosing a synthetic strategy.

Conclusion

Both the chiral building block approach, exemplified by (S)-(+)-2-Methylbutyl methanesulfonate, and the use of chiral catalysts are indispensable tools in modern asymmetric synthesis. The former offers a robust and highly predictable method for incorporating a pre-defined chiral fragment, while the latter provides a powerful, efficient, and versatile strategy for generating new stereocenters catalytically. A deep understanding of the fundamental principles, advantages, and limitations of each method, as outlined in this guide, empowers the research scientist to make informed, strategic decisions that pave the most effective path toward the synthesis of enantiomerically pure molecules.

References

  • Zhang, X. et al. Synthesis of chiral sulfinate esters by asymmetric condensation. Nature[Link] (2022). [Link]

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  • Chiral Auxiliary, Catalyst and Reagent - Insights in Advanced Organic Chemistry 9. YouTube (2023). [Link]

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Validation

A Researcher's Guide to Chiral Alkylating Agents: A Cost-Benefit Analysis of (S)-(+)-2-Methylbutyl Methanesulfonate

In the intricate world of pharmaceutical and fine chemical synthesis, the introduction of chirality is a critical step that defines a molecule's biological activity. The choice of a chiral building block is therefore a d...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and fine chemical synthesis, the introduction of chirality is a critical step that defines a molecule's biological activity. The choice of a chiral building block is therefore a decision with far-reaching implications for a project's timeline, budget, and ultimate success. This guide provides an in-depth cost-benefit analysis of (S)-(+)-2-Methylbutyl methanesulfonate, a versatile reagent for introducing the chiral (S)-2-methylbutyl moiety. We will objectively compare its performance against viable alternatives, supported by experimental data and protocols, to empower researchers in making informed strategic decisions.

The Role of (S)-(+)-2-Methylbutyl Methanesulfonate in Synthesis

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral alkylating agent valued for its ability to transfer a stereochemically defined secondary alkyl group. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.[1] This property, combined with the defined stereocenter of the 2-methylbutyl group, makes it a valuable synthon in the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of intermediates for antiviral drugs like Velpatasvir, an inhibitor of the hepatitis C virus NS5A protein.[2][3]

Key Physicochemical Properties:

PropertyValueReference
CAS Number 104418-40-8[4]
Molecular Formula C6H14O3S[4]
Molecular Weight 166.24 g/mol
Form Liquid
Density 1.08 g/mL at 25 °C
Optical Activity [α]20/D +2.7°, neat[4]
Refractive Index n20/D 1.432

The stereochemical integrity of this reagent is paramount. In drug development, often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[5][6] Therefore, starting with a building block of high enantiomeric purity is crucial for an efficient and safe synthesis.

Comparative Analysis: (S)-(+)-2-Methylbutyl Methanesulfonate vs. Alternatives

The decision to use (S)-(+)-2-Methylbutyl methanesulfonate should be weighed against other methods for introducing the same chiral fragment. The primary alternatives include other alkylating agents with different leaving groups or entirely different synthetic strategies.

Feature(S)-(+)-2-Methylbutyl Methanesulfonate(S)-(-)-2-Methylbutyl Bromide(S)-(-)-2-Methyl-1-butanol (Precursor) + Activating Agent
Leaving Group Methanesulfonate (Mesylate)BromideTosylate, Triflate, etc. (formed in situ)
Reactivity HighModerate to HighVariable (depends on activating agent)
Cost Moderate to HighModerateLow (alcohol) + cost of activating agent
Availability Commercially availableCommercially availableWidely available
Stability Good, but moisture sensitiveGoodPrecursor is stable, activated form may not be
Byproducts Methanesulfonic acid/saltsBromide saltsVaries (e.g., p-toluenesulfonic acid/salts)
Typical Yields Generally high (e.g., 82.5% in a specific Velpatasvir intermediate synthesis)[3]Good, but can be lower than mesylateHighly dependent on substrate and conditions
Enantiomeric Purity Typically high (>98% e.e.)Typically high (>98% e.e.)Risk of racemization during activation step

Discussion of Alternatives:

  • (S)-(-)-2-Methylbutyl Bromide: This is a direct competitor. While bromide is a good leaving group, mesylates are often more reactive, potentially allowing for milder reaction conditions. The choice between the two may come down to substrate compatibility and cost at the time of purchase.

  • In situ Activation of (S)-(-)-2-Methyl-1-butanol: Using the corresponding alcohol as a precursor and activating it in situ (e.g., by converting it to a tosylate or triflate) offers flexibility. This can be a more cost-effective approach, especially for large-scale synthesis, as the alcohol is generally cheaper. However, it introduces an extra step in the synthesis and carries the risk of side reactions or racemization if the activation conditions are not carefully controlled.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, we present two detailed protocols. The first is a representative procedure for the synthesis of a key intermediate using (S)-(+)-2-Methylbutyl methanesulfonate. The second outlines a plausible alternative approach starting from the corresponding alcohol.

Protocol 1: Synthesis of a Velpatasvir Intermediate via (S)-(+)-2-Methylbutyl Methanesulfonate

This protocol is adapted from a patented synthesis of a Velpatasvir intermediate.[3] It demonstrates a typical nucleophilic substitution reaction where the mesylate is displaced.

Objective: To synthesize compound 9a by reacting compound 10a with methanesulfonyl chloride, followed by nucleophilic substitution with compound 3 .

Workflow:

G cluster_activation Step 1: Mesylate Formation cluster_substitution Step 2: Nucleophilic Substitution node_10a Compound 10a (Alcohol) reagents_activation Methanesulfonyl Chloride, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) node_10a->reagents_activation product_9a Compound 9a (Mesylate Intermediate) Yield: ~82.5% reagents_activation->product_9a node_3 Compound 3 (Nucleophile) product_9a->node_3 Used in next step product_2 Compound 2 (Final Product) node_3->product_2 Displaces Mesylate

Caption: Workflow for the synthesis of a Velpatasvir intermediate.

Materials:

  • Compound 10a (the precursor alcohol)

  • Methanesulfonyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Purified water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reaction flask with Compound 10a (550g) and dichloromethane (2.6L).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: Add diisopropylethylamine (460g).

  • Mesylation: Slowly add methanesulfonyl chloride (150g) dropwise, maintaining the temperature between 0-5 °C.

    • Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products. DIPEA acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Compound 10a ) is no longer visible.

  • Work-up:

    • Slowly add purified water to quench the reaction and neutralize any remaining reagents.

    • Separate the organic layer.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude product, Compound 9a (530g, yield 82.54%). This product is often used directly in the next step without further purification.[3]

Protocol 2: Alternative Synthesis via In Situ Tosylation of (S)-(-)-2-Methyl-1-butanol

This protocol illustrates a general method for activating an alcohol with tosyl chloride, which could then be used in a similar nucleophilic substitution.

Objective: To prepare (S)-(+)-2-Methylbutyl tosylate for subsequent alkylation reactions.

Workflow:

G alcohol (S)-(-)-2-Methyl-1-butanol reagents Tosyl Chloride, Pyridine (or Triethylamine), Dichloromethane (DCM) alcohol->reagents tosylate (S)-(+)-2-Methylbutyl Tosylate reagents->tosylate

Caption: General workflow for the tosylation of an alcohol.

Materials:

  • (S)-(-)-2-Methyl-1-butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve (S)-(-)-2-Methyl-1-butanol (1.0 eq) in DCM in a flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Base and Reagent Addition: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst. Keeping the temperature at 0 °C minimizes side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

    • Self-Validation: Each wash removes specific impurities. The acid wash removes the basic pyridine, and the bicarbonate wash removes any remaining acidic species.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Cost-Benefit Decision Framework

The selection of the optimal synthetic route is a multi-faceted decision. The following framework, presented as a decision-making workflow, can guide this process.

G cluster_considerations Key Considerations start Project Initiation: Need to introduce (S)-2-methylbutyl group scale Scale of Synthesis? start->scale cost_sensitivity High Cost Sensitivity? scale->cost_sensitivity Large Scale (e.g., >1 kg) mesylate Use (S)-(+)-2-Methylbutyl Methanesulfonate scale->mesylate Lab Scale (e.g., <100 g) cost_sensitivity->mesylate No insitu Use (S)-(-)-2-Methyl-1-butanol + In Situ Activation cost_sensitivity->insitu Yes consider_mesylate Mesylate: + Fewer steps + High reactivity + Predictable yields - Higher initial cost mesylate->consider_mesylate consider_insitu In Situ Activation: + Lower precursor cost + Flexibility with leaving group - Extra synthetic step - Risk of racemization - More process optimization needed insitu->consider_insitu

Caption: Decision workflow for selecting a chiral alkylating strategy.

Safety Considerations

Both methanesulfonates and tosylates are alkylating agents and should be handled with care as they are potentially harmful. Methyl methanesulfonate, a related compound, is a known carcinogen and mutagen.[7][8][9]

  • Handling: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted alkylating agents before disposal.

Conclusion and Recommendations

(S)-(+)-2-Methylbutyl methanesulfonate is a highly effective and reliable reagent for introducing the (S)-2-methylbutyl chiral synthon. Its primary advantages are its high reactivity, excellent leaving group capacity, and commercial availability with high enantiomeric purity. These factors often translate to cleaner reactions, higher yields, and more predictable outcomes, which are significant benefits in a research and development setting.

Recommendations:

  • For lab-scale synthesis (<100 g) and when timelines are critical: The convenience and reliability of (S)-(+)-2-Methylbutyl methanesulfonate often outweigh its higher initial cost. It simplifies the synthetic route and reduces the risk of unforeseen complications.

  • For large-scale synthesis (>1 kg) and when cost is the primary driver: The in situ activation of the more economical (S)-(-)-2-Methyl-1-butanol becomes a more attractive option.[11] However, this route requires more process development and careful optimization to ensure high yields and maintain enantiomeric purity.

Ultimately, the choice is a strategic one. By carefully considering the factors of cost, scale, timeline, and available resources, researchers can select the most appropriate method to achieve their synthetic goals efficiently and economically.

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  • Google Patents. CN105294713A - Velpatasvir intermediate and preparation method thereof.
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  • ResearchGate. Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. Available at: [Link]

  • Google Patents. Preparation method for velpatasvir intermediate and analogue thereof.
  • ResearchGate. Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Available at: [Link]

  • Google APIs. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Available at: [Link]

  • National Institutes of Health. A global comparison of the cost of patented cancer drugs in relation to global differences in wealth. Available at: [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. Available at: [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available at: [Link]

  • Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Available at: [Link]

  • PubMed. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Available at: [Link]

  • Amazon S3. LY2835219 (methanesulfonate) SAFETY DATA SHEET. Available at: [Link]

  • PubMed Central. Chiral Drugs: An Overview. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Application of (S)-(+)-2-Methylbutyl Methanesulfonate in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes with h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes with high efficiency and purity. Among the array of available synthons, (S)-(+)-2-Methylbutyl methanesulfonate emerges as a valuable reagent for the introduction of the chiral (S)-2-methylbutyl moiety, a structural motif present in various natural products and pharmacologically active molecules. This guide provides an in-depth technical comparison of syntheses utilizing (S)-(+)-2-Methylbutyl methanesulfonate with alternative methodologies, supported by experimental data and protocols to inform rational synthetic design.

Introduction: The Role of the Chiral 2-Methylbutyl Group

The 2-methylbutyl group is a common chiral fragment in organic chemistry. The stereochemistry at the C2 position can significantly influence the biological activity of a molecule, making its stereocontrolled introduction a critical step in the synthesis of many pharmaceutical agents and natural products.[1] The choice of the chiral source for this group can impact the overall yield, enantiomeric excess (ee), and scalability of a synthetic route. (S)-(+)-2-Methylbutyl methanesulfonate, derived from the readily available chiral alcohol (S)-(-)-2-methyl-1-butanol, offers a potent electrophilic partner for nucleophilic substitution reactions.

Synthesis of the Precursor: (S)-(-)-2-Methyl-1-butanol

The accessibility and enantiopurity of the starting material are crucial for the utility of a chiral building block. (S)-(-)-2-Methyl-1-butanol, the precursor to the title methanesulfonate, is a component of fusel oil, a byproduct of fermentation, making it a potentially cost-effective chiral starting material.[2] However, for high enantiopurity, synthetic methods are often preferred.

One notable synthetic approach is the boronic ester homologation methodology, which allows for the construction of the chiral alcohol with high enantiomeric excess. This multi-step synthesis starts from readily available materials and provides excellent control over the stereochemistry.[3] For instance, starting from triisopropyl borate, ethyl lithium, and a chiral diol auxiliary, (R)-(+)-2-methyl-1-butanol can be synthesized in four steps with an overall yield of 71% and high enantiomeric excess.[3]

Alternatively, biocatalytic methods using genetically engineered microorganisms like E. coli have been developed for the production of 2-methyl-1-butanol from glucose.[2][4] These methods offer a sustainable and potentially scalable route to the chiral alcohol, although the isolation and purification of the desired enantiomer may require additional steps.[4]

(S)-(+)-2-Methylbutyl Methanesulfonate in Nucleophilic Substitution Reactions

(S)-(+)-2-Methylbutyl methanesulfonate is an excellent electrophile for SN2 reactions. The methanesulfonate group is a superior leaving group compared to halides, often leading to milder reaction conditions and higher yields.

Conceptual Workflow for SN2 Reactions

sn2_workflow reagent (S)-(+)-2-Methylbutyl methanesulfonate product Chiral Product with inverted stereocenter reagent->product Sɴ2 Reaction nucleophile Nucleophile (e.g., R-O⁻, R₂N⁻, CN⁻) nucleophile->product

Caption: General workflow for SN2 reactions using (S)-(+)-2-Methylbutyl methanesulfonate.

The backside attack of the nucleophile on the carbon bearing the methanesulfonate group leads to a predictable inversion of stereochemistry, yielding a product with the (R)-configuration at the newly formed stereocenter. This stereospecificity is a key advantage in asymmetric synthesis.

Comparison with Alternative Chiral Synthons

The choice of electrophile for introducing the chiral 2-methylbutyl group is a critical decision in synthetic planning. Here, we compare (S)-(+)-2-Methylbutyl methanesulfonate with other common alternatives.

Chiral SynthonLeaving Group AbilityTypical Reaction ConditionsStereochemical OutcomeAdvantagesDisadvantages
(S)-(+)-2-Methylbutyl methanesulfonate ExcellentMild to moderateInversion (SN2)High reactivity, clean reactionsMulti-step preparation from alcohol
(S)-2-Methylbutyl bromide/iodide Good (I > Br)Moderate to harshInversion (SN2)Commercially availablePotential for elimination side reactions, lower reactivity than mesylate
(S)-2-Methylbutyl tosylate ExcellentMild to moderateInversion (SN2)Similar to mesylate, stable solidOften more expensive than mesylate

Table 1. Comparison of Chiral Synthons for Introduction of the (S)-2-Methylbutyl Group.

As indicated in the table, while the corresponding halides are commercially available, the methanesulfonate often provides higher reactivity, allowing for the use of weaker nucleophiles and milder conditions. This can be particularly advantageous when working with sensitive substrates. The tosylate is a comparable alternative, though cost and availability may be deciding factors.

Experimental Protocols

Preparation of (S)-(+)-2-Methylbutyl Methanesulfonate

This protocol is based on a general procedure for the mesylation of alcohols.

Materials:

  • (S)-(-)-2-Methyl-1-butanol

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-(-)-2-Methyl-1-butanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-(+)-2-Methylbutyl methanesulfonate.

  • Purify the product by flash column chromatography if necessary.

mesylation_protocol start Start dissolve Dissolve (S)-(-)-2-methyl-1-butanol and Et₃N in CH₂Cl₂ at 0°C start->dissolve add_mscl Add MsCl dropwise dissolve->add_mscl react Stir at room temperature (2-4 hours) add_mscl->react quench Quench with NaHCO₃ (aq) react->quench extract Separate and wash organic layer quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the preparation of (S)-(+)-2-Methylbutyl methanesulfonate.

Representative Nucleophilic Substitution: Synthesis of a Chiral Ether

This is a generalized protocol for the synthesis of a chiral ether using an alkoxide nucleophile.

Materials:

  • (S)-(+)-2-Methylbutyl methanesulfonate

  • Sodium hydride (NaH)

  • An appropriate alcohol (R-OH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the alcohol (R-OH, 1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Add a solution of (S)-(+)-2-Methylbutyl methanesulfonate (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral ether by flash column chromatography.

Conclusion: A Valuable Tool for Asymmetric Synthesis

(S)-(+)-2-Methylbutyl methanesulfonate stands as a highly effective chiral building block for the stereospecific introduction of the (S)-2-methylbutyl group. Its enhanced reactivity compared to the corresponding halides allows for milder reaction conditions and broader substrate scope in SN2 reactions. While its preparation requires an additional synthetic step from the parent alcohol, the clean and high-yielding substitution reactions it facilitates often justify this initial investment. For research and development in the pharmaceutical and fine chemical industries, a thorough evaluation of the costs, scalability, and overall efficiency of the synthetic route will ultimately guide the choice between (S)-(+)-2-Methylbutyl methanesulfonate and its alternatives. The continued development of both chemical and biocatalytic methods for the synthesis of its precursor, (S)-(-)-2-methyl-1-butanol, will further enhance the utility and accessibility of this valuable chiral synthon.[1][5]

References

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4155877, 2-Methylbutyl methanesulfonate. Available at: [Link].

  • Wikipedia. 2-Methyl-1-butanol. Available at: [Link].

  • Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-(+)-2-Methylbutyl methanesulfonate

Comprehensive Safety & Handling Guide for (S)-(+)-2-Methylbutyl Methanesulfonate A Senior Application Scientist's Guide to Mitigating Risk with Alkylating Agents As researchers and drug development professionals, our wor...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for (S)-(+)-2-Methylbutyl Methanesulfonate

A Senior Application Scientist's Guide to Mitigating Risk with Alkylating Agents

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. (S)-(+)-2-Methylbutyl methanesulfonate, a member of the sulfonate ester class, is a potent alkylating agent. This property, while useful in synthesis, classifies it as a hazardous compound requiring stringent safety protocols. Alkylating agents can react with nucleophilic sites on biological macromolecules like DNA, which is the mechanistic basis for their genotoxicity (potential to cause genetic defects) and carcinogenicity (potential to cause cancer).[1] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Profile at a Glance

Understanding the specific threats posed by (S)-(+)-2-Methylbutyl methanesulfonate is the foundation of a robust safety plan. Due to its classification as a methanesulfonate ester, it should be handled with the same precautions as other well-studied, hazardous compounds in this class, such as methyl methanesulfonate and ethyl methanesulfonate.

Hazard ClassificationDescriptionPrimary Exposure RoutesAssociated Risk Statements
Acute Toxicity Toxic if swallowed.[2]Ingestion, Dermal, InhalationH301: Toxic if swallowed.
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[1]DermalH315: Causes skin irritation. H317: May cause an allergic skin reaction.
Eye Damage/Irritation Causes serious eye irritation.[1]OcularH319: Causes serious eye irritation.
Germ Cell Mutagenicity May cause genetic defects.[1]All routesH340: May cause genetic defects.
Carcinogenicity Suspected of causing cancer.[1]All routesH351: Suspected of causing cancer.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]All routesH361: Suspected of damaging fertility or the unborn child.
Environmental Hazard Toxic to aquatic life with long-lasting effects.Environmental ReleaseH411: Toxic to aquatic life with long lasting effects.

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of handling potent alkylating agents is containment . Exposure must be minimized through a combination of engineering controls and a meticulous PPE protocol. Never handle this compound on an open bench.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of (S)-(+)-2-Methylbutyl methanesulfonate, including weighing, transfers, and reaction workups, must be conducted inside a certified chemical fume hood.[1][3] The hood must have a verified face velocity of at least 125-150 feet per minute to ensure effective capture of vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[5]

  • Safety Stations: An eyewash station and safety shower must be immediately accessible and unobstructed near the workstation.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier to prevent exposure.[6] All PPE used when handling this compound should be considered contaminated and disposed of as hazardous waste after a single use.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double Gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978 standard).[7][8]The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff.[9] This "shingle effect" prevents skin exposure. Change the outer glove immediately if contamination is suspected or every 30-60 minutes during extended operations.
Body Protection Impermeable, solid-front gown with long sleeves and tight-fitting elastic cuffs.A standard cotton lab coat is insufficient. The gown should be resistant to chemical permeation.[7]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[5]For procedures with a higher risk of splashing, a full-face shield should be worn over the chemical splash goggles.[9]
Respiratory Protection Not typically required when working within a certified chemical fume hood.If there is a risk of aerosol generation or a fume hood failure, a NIOSH-certified N95 respirator or a respirator with an organic vapor cartridge (e.g., Filter Type A-P3) must be used.[7][9] Use requires prior medical evaluation and fit-testing.[7]
Foot Protection Closed-toe shoes and disposable shoe covers.Shoe covers prevent the tracking of contaminants out of the designated work area and should be doffed before exiting.[9]

Operational Workflow: A Step-by-Step Protocol

A disciplined, systematic workflow is essential for safety. The following diagram and steps outline the process from preparation to cleanup.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification & Airflow prep1->prep2 prep3 Assemble All Required PPE prep2->prep3 prep4 Prepare Spill Kit & Waste Containers prep3->prep4 h1 Don Full PPE (Correct Doffing Sequence) prep4->h1 Proceed to Handling h2 Perform Chemical Manipulations (e.g., Weighing, Transfer) h1->h2 h3 Securely Cap All Containers h2->h3 c1 Decontaminate Work Surface & Equipment h3->c1 Proceed to Cleanup c2 Dispose of All Contaminated Materials in Labeled Hazardous Waste c1->c2 c3 Doff PPE in Designated Area (Outer Gloves First) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Standard workflow for handling (S)-(+)-2-Methylbutyl Methanesulfonate.

Procedural Steps:
  • Preparation:

    • Before any work begins, review this guide and the material's Safety Data Sheet (SDS).

    • Ensure the chemical fume hood has been certified within the last year.

    • Lay out all necessary PPE.

    • Place a designated, labeled hazardous waste container inside the fume hood. Ensure a spill kit is immediately accessible.

  • Handling:

    • Don all PPE in the correct order: shoe covers, inner gloves, gown, face/eye protection, and finally outer gloves over the gown's cuffs.[9]

    • Perform all manipulations on a disposable, absorbent bench liner within the fume hood to contain minor drips.

    • Use the smallest quantities of the chemical necessary for the procedure.

    • Keep the container sealed when not in immediate use.

  • Decontamination and Disposal:

    • After completing the work, decontaminate any non-disposable equipment and the work surface within the fume hood.

    • Securely seal the primary container of (S)-(+)-2-Methylbutyl methanesulfonate.

    • Dispose of all disposable items, including bench liners, pipette tips, and wipes, into the hazardous waste container.

    • Doff PPE by removing the outer gloves first, followed by the gown and other equipment, touching only the "clean" interior surfaces.[9] The inner gloves should be the last item removed.

    • Wash hands thoroughly with soap and water.

Emergency Protocols: Spill and Exposure Management

Accidents require immediate and correct action. All personnel working with this compound must be trained on these procedures.

Spill Response Workflow

G spill Spill Occurs evacuate Alert others & Evacuate Immediate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill < 5 mL & Contained assess->small_spill Small large_spill > 5 mL or Uncontained assess->large_spill Large don_ppe Don Full PPE (Including Respirator) small_spill->don_ppe contact_ehs Contact EHS/Safety Officer large_spill->contact_ehs cleanup Cover with Absorbent Material (Vermiculite, Sand) don_ppe->cleanup collect Collect & Place in Hazardous Waste Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate secure Secure Area & Wait for Response Team contact_ehs->secure

Caption: Decision workflow for responding to a chemical spill.

  • Small Spill (<5 mL and contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[5][10] Do not use combustible materials like paper towels alone.

    • Carefully collect the absorbed material using non-sparking tools, place it in the designated hazardous waste container, and seal it.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (>5 mL or outside of fume hood):

    • Immediately alert everyone in the laboratory and evacuate the area.

    • Isolate the area by closing doors and post warning signs.[11]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Waste Disposal

All waste generated from handling (S)-(+)-2-Methylbutyl methanesulfonate is considered hazardous.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: This includes all contaminated PPE, bench liners, and spill cleanup materials. Place these items in a sealed, labeled hazardous waste container.[4]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[3][4]

By adhering to these stringent protocols, you build a culture of safety that protects you, your colleagues, and the environment from the significant risks posed by potent alkylating agents.

References

  • Sciencelab.com. (n.d.). Material Safety Data Sheet: Methyl methanesulfonate. Retrieved from [Link]

  • New Jersey Department of Health. (2000, May). Hazard Summary: Ethyl Methanesulfonate. Retrieved from [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Retrieved from [Link]

  • CPAchem. (2023, July 21). Safety data sheet: Methyl methanesulfonate. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Medtecs Business Solutions. (n.d.). USP Oncology PPE: Gowns & Gloves >480 Min Protection. Retrieved from [Link]

  • Novatia, LLC. (2010, March 10). A Mechanistic and Kinetic Study of Sulfonate Ester Formation and Hydrolysis. Retrieved from [Link]

  • Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

  • Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk? Retrieved from [Link]

  • NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • PubMed. (2023, August 1). Personal protective equipment for antineoplastic safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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